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(6-Chlorobenzo[d]oxazol-2-yl)guanidine Documentation Hub

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  • Product: (6-Chlorobenzo[d]oxazol-2-yl)guanidine
  • CAS: 98554-01-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: (6-Chlorobenzo[d]oxazol-2-yl)guanidine – Physicochemical Profiling and Synthesis Applications in Targeted Therapeutics

Executive Summary As structure-based drug design evolves, the demand for highly specialized heterocyclic building blocks has accelerated. (6-Chlorobenzo[d]oxazol-2-yl)guanidine is a privileged pharmacophore intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As structure-based drug design evolves, the demand for highly specialized heterocyclic building blocks has accelerated. (6-Chlorobenzo[d]oxazol-2-yl)guanidine is a privileged pharmacophore intermediate that integrates a lipophilic halogenated benzoxazole core with a highly basic, hydrogen-bonding guanidine moiety. It serves as a critical bioisostere for adenine-containing substrates, making it an invaluable scaffold in the development of ATP-competitive inhibitors—most notably in the optimization of human galactokinase (GALK1) inhibitors for the treatment of classic galactosemia[1].

This whitepaper provides a comprehensive technical overview of its physicochemical properties, its mechanistic utility in medicinal chemistry, and a field-proven, self-validating synthetic protocol.

Physicochemical Characterization & Structural Identity

Accurate physicochemical profiling is the foundational step in any robust drug development pipeline. The compound's low molecular weight and balanced electronic properties make it an ideal starting point for downstream functionalization without violating Lipinski's Rule of Five.

Table 1: Core Physicochemical and Identification Data

PropertyValueCausality / Significance
Chemical Name (6-Chlorobenzo[d]oxazol-2-yl)guanidineStandard IUPAC nomenclature defining the connectivity.
CAS Registry Number 98554-01-9[2]Unique identifier for regulatory compliance and procurement.
Molecular Formula C8H7ClN4O[2]Defines the exact atomic composition.
Molecular Weight 210.62 g/mol [3]Low mass allows for extensive lead optimization and fragment-based drug design.
Key Precursor 2-Amino-5-chlorophenol (CAS: 28443-50-7)[4]Provides the requisite ortho-aminophenol geometry for ring cyclization.

Mechanistic Role in Drug Discovery: The GALK1 Paradigm

In medicinal chemistry, the benzoxazole ring is frequently deployed as a purine bioisostere. During the structure-based optimization of GALK1 inhibitors, the (6-chlorobenzo[d]oxazol-2-yl)guanidine scaffold was identified as a critical structural motif[1]. As an application scientist, I emphasize that every functional group on this molecule serves a distinct thermodynamic purpose:

  • The Benzoxazole Core: Occupies the ATP-binding pocket, specifically mimicking the spatial arrangement of the endogenous adenine ring[1].

  • The 6-Chloro Substituent: Crystallographic models reveal a small hydrophobic sub-pocket formed by the γ-carbon of Thr61, the β-carbon of Ser131, and adjacent valine residues. The chlorine atom at the 6-position provides optimal van der Waals contacts, anchoring the molecule firmly within this lipophilic cleft[1].

  • The 2-Guanidino Group: The guanidine moiety acts as a potent hydrogen bond donor network. It mimics the exocyclic amine of adenine, establishing critical hydrogen bonds with the oxygen atoms of Thr61, Ser131, and Ser144 in the GALK1 active site, thereby driving binding affinity[1].

PharmacophoreLogic A ATP Adenine Ring (Endogenous Substrate) B Benzoxazole Core (Bioisosteric Scaffold) A->B Scaffold Hopping C 6-Chloro Substitution (Hydrophobic Anchoring) B->C van der Waals optimization D 2-Guanidino Group (H-Bond Donor Network) B->D Thr61/Ser131 Interaction E (6-Chlorobenzo[d]oxazol-2-yl)guanidine (Optimized Pharmacophore) C->E D->E

Logical progression of structure-based optimization for the pharmacophore.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 1-(6-chlorobenzo[d]oxazol-2-yl)guanidine is achieved via the condensation of 2-amino-5-chlorophenol with cyanoguanidine (dicyandiamide) under acidic conditions[1]. A robust protocol must be self-validating —meaning each step contains internal physical or chemical checks to ensure reaction fidelity.

Reaction Rationale (Causality)

The use of concentrated hydrochloric acid is not merely a solvent choice; it is a mechanistic necessity. The acid protonates the nitrile group of cyanoguanidine, drastically increasing its electrophilicity. The primary amine of 2-amino-5-chlorophenol nucleophilically attacks this activated nitrile. Subsequent intramolecular cyclization occurs when the adjacent phenolic hydroxyl group attacks the intermediate amidine carbon, expelling ammonia to yield the thermodynamically stable benzoxazole ring.

Step-by-Step Protocol
  • Reagent Preparation: Suspend 1.0 equivalent of 2-amino-5-chlorophenol[4] and 1.1 equivalents of cyanoguanidine in a polar protic solvent (e.g., ethanol or a water/dioxane mixture).

    • Self-Validation Check: The initial suspension will be heterogeneous. The starting material must be a light brown powder; severe darkening indicates oxidative degradation of the phenol, which will drastically reduce the final yield.

  • Acidic Activation & Condensation: Slowly add concentrated HCl dropwise at room temperature. Elevate the temperature to reflux (80-90°C) for 4-6 hours.

    • Self-Validation Check: Monitor the reaction via TLC or LC-MS. The complete disappearance of the 2-amino-5-chlorophenol spot and the emergence of a highly polar, baseline-hugging product spot (due to the highly basic guanidine group) confirms that condensation and cyclization are proceeding.

  • Isolation & Neutralization: Cool the reaction mixture to 0-5°C. The product will often precipitate as the hydrochloride salt. To isolate the free base, dissolve the salt in water and carefully adjust the pH to 8-9 using aqueous NaOH or Na2CO3.

    • Self-Validation Check: The immediate precipitation of a solid upon basification is the definitive physical indicator of the free guanidine base forming. If no precipitate forms, the cyclization has failed.

  • Purification: Filter the precipitate, wash with cold water to remove inorganic salts, and recrystallize from an ethanol/water gradient to yield pure (6-chlorobenzo[d]oxazol-2-yl)guanidine.

SynthesisWorkflow Step1 Step 1: Activation 2-Amino-5-chlorophenol + Cyanoguanidine + HCl Step2 Step 2: Nucleophilic Attack Amine attacks protonated nitrile Step1->Step2 Step3 Step 3: Cyclization Phenolic OH attacks intermediate, expels NH3 Step2->Step3 Step4 Step 4: Isolation pH adjustment, Precipitation, Recrystallization Step3->Step4 Product Final Product (6-Chlorobenzo[d]oxazol-2-yl)guanidine Step4->Product

Step-by-step synthetic workflow and mechanistic causality for benzoxazole.

Analytical Validation

To ensure the integrity of the synthesized batch prior to biological assay integration, the following analytical validations must be performed:

  • Mass Spectrometry (ESI-MS): The theoretical exact mass is 210.03. In positive ion mode, the expected

    
     peak is m/z 211.0. The presence of the characteristic chlorine isotope pattern (an approximate 3:1 ratio for M : M+2 at m/z 213.0) is a critical diagnostic feature to confirm halogen retention.
    
  • 1H NMR (DMSO-d6): The guanidine protons will typically appear as broad singlets downfield (due to extensive hydrogen bonding and solvent exchange). The aromatic region must display a distinct 1,2,4-trisubstituted benzene splitting pattern corresponding to the 6-chlorobenzoxazole core.

References

  • Title: (6-ХЛОРОБЕНЗО [D] ОКСАЗОЛ-2-YL) ГУАНИДИН | 98554-01-9 - ChemicalBook Source: chemicalbook.com URL: 2

  • Title: Cas 28443-50-7, 2-Amino-5-chlorophenol - LookChem Source: lookchem.com URL: 4

  • Title: CAS 98555-00-1 7-Amino-2(1H)-quinoxalinone - Alfa Chemistry Source: alfa-chemistry.com URL: 3

  • Title: Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC Source: nih.gov URL: 1

Sources

Exploratory

The Medicinal Chemistry of Benzoxazolyl Guanidine Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract The benzoxazolyl guanidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzoxazolyl guanidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides an in-depth exploration of the core principles governing the design, synthesis, and biological evaluation of benzoxazolyl guanidine derivatives. We will dissect the intricate structure-activity relationships (SAR) that dictate their potency and selectivity, delve into their molecular mechanisms of action, and provide a practical framework for their synthetic elaboration. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising scaffold.

Introduction: The Benzoxazolyl Guanidine Moiety as a Privileged Scaffold

The fusion of a benzoxazole ring system with a guanidine group creates a unique chemical entity with a compelling combination of structural and electronic features. The benzoxazole core, an aromatic heterocyclic system, provides a rigid framework amenable to diverse substitution patterns, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[1] The guanidine functionality, with its characteristic high basicity (pKa ≈ 13.6) and ability to form multiple hydrogen bonds, serves as a powerful pharmacophore for engaging with negatively charged residues in protein binding pockets.[2][3] This combination of a versatile aromatic core and a potent hydrogen-bonding moiety underpins the broad spectrum of biological activities exhibited by this scaffold.

Benzoxazolyl guanidine derivatives have shown significant promise in a variety of therapeutic areas, including:

  • Cardiovascular Diseases: Primarily as inhibitors of the sodium-hydrogen exchanger (NHE).[4]

  • Infectious Diseases: Exhibiting antibacterial and antifungal properties.[1]

  • Neurological Disorders: Acting as modulators of serotonin 5-HT3 receptors.[5]

This guide will systematically explore the medicinal chemistry of this scaffold within these key therapeutic contexts.

Synthetic Strategies: Constructing the Benzoxazolyl Guanidine Core

The synthesis of benzoxazolyl guanidine derivatives can be approached in a modular fashion, typically involving the independent or sequential construction of the benzoxazole ring and the introduction of the guanidine group.

Synthesis of the 2-Aminobenzoxazole Intermediate

A common and efficient route to the core scaffold begins with the synthesis of a 2-aminobenzoxazole intermediate. A robust method involves the cyclization of an o-aminophenol with a cyanating agent.

Experimental Protocol: Synthesis of 2-Aminobenzoxazole via Cyanogen Bromide Cyclization

  • Reaction Setup: In a well-ventilated fume hood, dissolve o-aminophenol (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: Carefully add a solution of cyanogen bromide (1.1 eq) dropwise to the stirred solution of o-aminophenol at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-aminobenzoxazole.

An alternative and less hazardous method utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent, activated by a Lewis acid like BF3·Et2O.[6]

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Caption: General synthetic scheme for 2-aminobenzoxazole.

Guanidinylation of the 2-Amino Group

With the 2-aminobenzoxazole in hand, the final step is the introduction of the guanidine functionality. This can be achieved through various guanylating reagents.

Experimental Protocol: Guanylation using S-Methylisothiourea Sulfate

  • Reaction Setup: Dissolve 2-aminobenzoxazole (1.0 eq) in a suitable solvent like ethanol or dimethylformamide (DMF).

  • Base Addition: Add a base, such as triethylamine or sodium carbonate (2.0 eq), to the solution and stir.

  • Reagent Addition: Add S-methylisothiourea sulfate (1.1 eq) portion-wise to the reaction mixture.

  • Heating and Monitoring: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the target 2-guanidinobenzoxazole.

A mercury(II) chloride-promoted desulfurization of a thiourea intermediate is another effective method for guanidinylation.[7]

dot

Caption: General scheme for the guanidinylation of 2-aminobenzoxazole.

Structure-Activity Relationships (SAR)

The biological activity of benzoxazolyl guanidine derivatives is highly dependent on the substitution patterns on both the benzoxazole ring and the guanidine moiety.

Na+/H+ Exchange (NHE) Inhibitors

As inhibitors of NHE, particularly the NHE-1 isoform, these compounds have potential applications in treating cardiac ischemia-reperfusion injury.

CompoundR1R2IC50 (µM)Reference
KB-R9032 4-isopropyl2,2-dimethyl0.12[4]
Analog 1 HH>10[4]
Analog 2 4-propylH0.5[4]
Analog 3 4-isopropyl2-phenyl>5[4]

Key SAR Insights for NHE Inhibition:

  • Substituents on the Benzoxazine Ring: In a related series of N-(3-oxo-3,4-dihydro-2H-benzo[2][8]oxazine-6-carbonyl)guanidines, the length of the substituent at the 4-position was found to be parabolically related to activity, with propyl, ethyl, and isopropyl groups being optimal.[4]

  • Steric Hindrance: Larger substituents at the 2-position, such as a phenyl group, were found to be unfavorable for activity.[4] This suggests that the binding pocket has specific steric constraints.

  • Guanidine Moiety: The guanidine group is considered essential for activity, likely due to its ability to form key ionic and hydrogen bond interactions with the target protein.

Antimicrobial Agents

The antimicrobial activity of benzoxazolyl guanidines is attributed to the cationic nature of the guanidinium group, which can interact with and disrupt the negatively charged bacterial cell membrane.[3]

Key SAR Insights for Antimicrobial Activity:

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell wall. The nature of the substituents on the benzoxazole ring can be modulated to optimize this property.

  • Guanidine Substitution: Substitution on the guanidine nitrogen atoms can influence both the pKa and the steric profile of the molecule, thereby affecting its interaction with the cell membrane.

  • Electron-donating vs. Electron-withdrawing Groups: Studies on benzoxazole derivatives have shown that electron-donating groups can be associated with potent but non-selective cytotoxicity, while electron-withdrawing groups may lead to more selective antiproliferative effects.[9]

Mechanisms of Action

Inhibition of Na+/H+ Exchanger (NHE)

The primary mechanism of action for the cardioprotective effects of these compounds is the inhibition of the NHE-1 isoform. NHE-1 is a membrane protein that regulates intracellular pH by exchanging one intracellular proton for one extracellular sodium ion. During ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+ and a subsequent increase in intracellular Ca2+ via the Na+/Ca2+ exchanger, ultimately causing cell death. By inhibiting NHE-1, benzoxazolyl guanidines prevent this ionic imbalance and protect cardiac cells from ischemia-reperfusion injury.

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NHE_Inhibition cluster_cell Cardiomyocyte NHE1 NHE-1 Na_plus_in Intracellular Na+ increase NHE1->Na_plus_in Na+ influx Na_Ca_Exchanger Na+/Ca2+ Exchanger Ca_overload Ca2+ Overload Na_Ca_Exchanger->Ca_overload Ca2+ influx Cell_Death Cell Death Ca_overload->Cell_Death Ischemia Ischemia H_plus_in Intracellular H+ increase Ischemia->H_plus_in H_plus_in->NHE1 activates Na_plus_in->Na_Ca_Exchanger drives Benzoxazolyl_Guanidine Benzoxazolyl Guanidine Benzoxazolyl_Guanidine->NHE1 inhibits

Caption: Mechanism of NHE-1 inhibition by benzoxazolyl guanidines.

Antimicrobial Action

The antimicrobial mechanism of guanidine-containing compounds generally involves the disruption of the bacterial cell membrane. The positively charged guanidinium group interacts electrostatically with the negatively charged components of the bacterial membrane, such as phospholipids and teichoic acids. This interaction leads to membrane depolarization, increased permeability, and ultimately leakage of intracellular contents and cell death.[10][11]

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Antimicrobial_Action Benzoxazolyl_Guanidine Benzoxazolyl Guanidine (Cationic) Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Benzoxazolyl_Guanidine->Bacterial_Membrane Electrostatic Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Bacterial_Membrane->Membrane_Disruption Cell_Death Cell Death Membrane_Disruption->Cell_Death Leakage of intracellular contents

Caption: General mechanism of antimicrobial action.

5-HT3 Receptor Modulation

Benzoxazolyl guanidine derivatives have been identified as potent agonists of the 5-HT3 receptor, a ligand-gated ion channel.[5] Activation of this receptor in the peripheral and central nervous system is involved in various physiological processes, including emesis. The interaction of these compounds with the 5-HT3 receptor can trigger downstream signaling events. For instance, N-(2-Benzoxazol-2-yl-ethyl)-guanidine hydrochloride has been shown to have high affinity for the 5-HT3 receptor and acts as a potent agonist.[5]

Pharmacokinetics and Drug-like Properties (ADMET)

A critical aspect of drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. While specific ADMET data for a wide range of benzoxazolyl guanidines is not extensively published, general considerations for this scaffold can be made.

PropertyGeneral Considerations for Benzoxazolyl Guanidines
Absorption The high basicity of the guanidine group can lead to full protonation at physiological pH, which may limit passive diffusion across the gastrointestinal tract. However, specific transporters may be involved.[12]
Distribution The physicochemical properties, such as lipophilicity and hydrogen bonding capacity, will dictate the distribution into various tissues. The potential for blood-brain barrier penetration can be modulated by altering substituents.[12]
Metabolism The benzoxazole ring and any alkyl or aryl substituents are potential sites for metabolic modification by cytochrome P450 enzymes.[13]
Excretion The route of excretion (renal or hepatic) will depend on the overall polarity and metabolic profile of the specific derivative.
Toxicity Potential toxicity concerns include off-target effects and the consequences of sustained target engagement. In silico and in vitro toxicity screening are essential early-stage assessments.[13][14]

Experimental Workflow for ADMET Profiling:

dot

ADMET_Workflow In_Silico In Silico Prediction (Lipinski's Rule of 5, etc.) In_Vitro In Vitro Assays (Solubility, Permeability, Metabolic Stability) In_Silico->In_Vitro In_Vivo In Vivo Pharmacokinetics (Rodent models) In_Vitro->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Lead_Optimization->In_Silico

Caption: A typical workflow for ADMET profiling in drug discovery.

Therapeutic Applications and Future Perspectives

The benzoxazolyl guanidine scaffold holds significant therapeutic potential across multiple disease areas.

  • Cardioprotection: NHE-1 inhibitors based on this scaffold are promising candidates for the treatment of myocardial ischemia-reperfusion injury. Further optimization of selectivity and pharmacokinetic properties is an active area of research.

  • Antimicrobials: With the rising threat of antibiotic resistance, novel antimicrobial agents are urgently needed. Benzoxazolyl guanidines represent a promising class of membrane-targeting agents that may be less susceptible to traditional resistance mechanisms.

  • Neuropharmacology: The ability to modulate 5-HT3 receptors suggests potential applications in the management of chemotherapy-induced nausea and vomiting, as well as other neurological and psychiatric disorders.

The future development of drugs based on this scaffold will rely on a deep understanding of the principles outlined in this guide. A multidisciplinary approach, integrating synthetic chemistry, computational modeling, and biological evaluation, will be crucial for unlocking the full therapeutic potential of benzoxazolyl guanidine derivatives.

References

  • Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 17(5), 535-553.
  • BenchChem. (2025). An In-depth Technical Guide to the ADME Properties of Novel Benzoxazole Derivatives: A General Framework. Retrieved from BenchChem website.[15]

  • Blaszczyk, R., Brzezinska, J., Dymek, B., Stanczak, P. S., Mazurkiewicz, M., Olczak, J., ... & Golebiowski, A. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS medicinal chemistry letters, 11(4), 433-438.[16]

  • Chen, W., et al. (2023). Biologically active guanidine alkaloids. ScienceOpen.[2]

  • El-Sayed, M. A., et al. (2025). Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. Bentham Science Publishers.[12]

  • Fathy, N. M., et al. (2023). Novel promising benzoxazole/benzothiazole-derived immunomodulatory agents: Design, synthesis, anticancer evaluation, and in silico ADMET analysis. Archiv der Pharmazie, 356(8), 2300097.[13]

  • Foto, E. F. Z., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry, 121, 105678.[14]

  • Hassan, A. S., et al. (2018). Scheme 1: Synthesis illustration of 2-guanidinobenzimidazole and 2-guanidinebenzoxazole. ResearchGate.[17]

  • López-Tudanca, P. L., Labeaga, L., Innerárity, A., Alonso-Cires, L., Tapia, I., Mosquera, R., & Orjales, A. (2003). Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist. Bioorganic & medicinal chemistry, 11(13), 2709-2714.[5]

  • Mekky, A. E. M., & Sanad, M. H. (2021). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. Antimicrobial Agents and Chemotherapy, 65(12), e01334-21.[18]

  • N'Dolo, R., et al. (2021). The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. CHIMIA International Journal for Chemistry, 75(11), 946-953.[3]

  • Ökten, S., et al. (2025). Evaluation of Activity of Some 2,5-Disubstituted Benzoxazole Derivatives against Acetylcholinesterase, Butyrylcholinesterase and Tyrosinase: ADME Prediction, DFT and Comparative Molecular Docking Studies. ResearchGate.[19]

  • Prajapat, P., Yogi, P., Prajapat, J., & Talesara, G. L. (2015). Synthesis of Biological Significant New 1-(1, 3-benzoxazol-2-yl) guanidine Derivatives. Journal of Chemistry and Chemical Sciences, 5(12), 670-681.[1]

  • Relloso, M., & Alcaide, B. (2006). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Synlett, 2006(10), 1539-1542.[20]

  • BenchChem. (2025). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Retrieved from BenchChem website.[21]

  • ResearchGate. (2018). Structure activity relationship of the synthesized compounds.[9]

  • Semantic Scholar. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.[22]

  • Shi, F., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 22(4), 576.[23]

  • ResearchGate. (2025). Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist | Request PDF.[24]

  • Takeda, M., Tsuboi, M., Kitagawa, H., Nakao, K., & Komeno, T. (1995). Benzoxazole derivatives as novel 5-HT3 receptor partial agonists in the gut. Chemical and Pharmaceutical Bulletin, 43(6), 987-995.[25]

  • ResearchGate. (2014). Modified guanidine polymers: Synthesis and antimicrobial mechanism revealed by AFM | Request PDF.[10]

  • Yamamoto, T., Hori, M., Watanabe, I., Tsutsui, H., Harada, K., Ikeda, S., ... & Ohtake, H. (1997). Synthesis and quantitative structure-activity relationships of N-(3-oxo-3, 4-dihydro-2H-benzo[2][8] oxazine-6-carbonyl) guanidines as Na+/H+ exchange inhibitors. Chemical and Pharmaceutical Bulletin, 45(12), 1975-1983.[4]

  • Zaman, H., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15(XX), XXXX-XXXX.[7]

  • ResearchGate. (2025). Biological activities of guanidine compounds | Request PDF.[26]

  • Patsnap. (2024). What are 5-HT3 receptor modulators and how do they work?. Retrieved from Patsnap Synapse website.[27]

  • Zlatuskova, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry, 84(23), 15464-15475.[6]

  • Zhang, Y., et al. (2021). 2021 Pioneering Investigators issue: Guanidium-Functionalized Cationic Molecular Umbrellas as Antibacterial Agents. Polymer Chemistry, 12(14), 2068-2076.[28]

  • Semantic Scholar. (2019). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship.[11]

  • Zainab, H., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129.[29]

  • University of Toronto. (2005). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.[30]

  • Nakao, K., et al. (2007). Regulatory molecules for the 5-HT3 receptor ion channel gating system. Yakugaku Zasshi, 127(5), 823-831.

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]]

  • Taha, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 258-266.[31]

  • Al-Qirim, T., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023.[32]

  • Espinet, A. J., et al. (2020). 2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordination and Organometallic Chemistry. Molecules, 25(24), 5894.[33]

  • Yu, H., et al. (2021). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Advances, 11(57), 36163-36177.[34]

  • MDPI. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use.[35]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Guanidine-4-methylquinazoline. Retrieved from BenchChem website.[36]

  • Khan, I., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(15), 4983.[37]

Sources

Foundational

Technical Monograph: Antimicrobial Potential of (6-Chlorobenzo[d]oxazol-2-yl)guanidine

The following technical guide provides an in-depth analysis of (6-Chlorobenzo[d]oxazol-2-yl)guanidine, a synthetic pharmacophore combining the structural rigidity of a benzoxazole core with the cationic, membrane-interac...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (6-Chlorobenzo[d]oxazol-2-yl)guanidine, a synthetic pharmacophore combining the structural rigidity of a benzoxazole core with the cationic, membrane-interacting properties of a guanidine moiety.

Executive Summary

(6-Chlorobenzo[d]oxazol-2-yl)guanidine represents a specialized class of guanidinobenzoxazoles designed to overcome resistance mechanisms common in ESKAPE pathogens. Unlike traditional antibiotics that target cell wall synthesis (beta-lactams) or protein translation (aminoglycosides), this molecule exhibits a dual-mechanistic profile :

  • Inhibition of Bacterial Cytokinesis: Targeting the FtsZ protein (filamenting temperature-sensitive mutant Z), specifically the interdomain cleft, preventing Z-ring assembly.

  • Membrane Depolarization: The guanidine cation facilitates electrostatic interaction with anionic bacterial lipids, enhancing permeability and potential lysis.

This guide details the chemical basis, pharmacological mechanism, and experimental validation protocols for this compound.

Chemical Basis & Synthesis

The 6-chloro substituent on the benzoxazole ring is critical for lipophilicity (increasing LogP), which enhances passive diffusion across the bacterial cell envelope. The guanidine group at the C2 position acts as a polar head, creating an amphiphilic structure capable of interacting with the FtsZ GTP-binding pocket or the interdomain cleft.

Retrosynthetic Analysis

The synthesis relies on the cyclization of 2-amino-5-chlorophenol with a guanylating agent (e.g., cyanoguanidine). Note the regiochemistry: the chlorine at position 5 of the phenol becomes position 6 in the benzoxazole ring due to standard IUPAC numbering priorities (O=1, N=3).

Synthetic Pathway Visualization

The following diagram outlines the chemical synthesis and the critical cyclization step.

Synthesis R1 2-Amino-5-chlorophenol (Precursor A) Int Intermediate Complex (Acid Catalysis) R1->Int HCl/H2O, Reflux R2 Cyanoguanidine (Precursor B) R2->Int Prod (6-Chlorobenzo[d]oxazol-2-yl)guanidine (Target Scaffold) Int->Prod Cyclization (-NH3)

Caption: Acid-catalyzed cyclization of 2-amino-5-chlorophenol with cyanoguanidine to yield the target benzoxazole.

Mechanistic Pharmacology

The antimicrobial potency of (6-Chlorobenzo[d]oxazol-2-yl)guanidine stems from its ability to disrupt bacterial cell division.

Primary Target: FtsZ Inhibition

FtsZ is a GTPase homolog of tubulin essential for cell division.[1] It polymerizes to form the Z-ring at the mid-cell division site.[2]

  • Mechanism: The benzoxazole scaffold binds to the interdomain cleft (IDC) of FtsZ.

  • Effect: This binding stabilizes the monomeric form or promotes aberrant polymerization, preventing the dynamic treadmilling necessary for Z-ring constriction.

  • Result: Filamentation of bacteria and eventual cell death (bactericidal).[3]

Secondary Mechanism: Membrane Interaction

The protonated guanidine group (


) interacts electrostatically with the negatively charged phosphate groups of lipopolysaccharides (Gram-negative) or teichoic acids (Gram-positive), destabilizing membrane integrity.
Pathway Diagram

MOA Drug (6-Chlorobenzo[d]oxazol-2-yl)guanidine FtsZ Target 1: FtsZ Protein (Interdomain Cleft) Drug->FtsZ Hydrophobic Binding Memb Target 2: Bacterial Membrane (Anionic Lipids) Drug->Memb Electrostatic Attraction NoRing Inhibition of Z-Ring Assembly FtsZ->NoRing Leak Membrane Depolarization Memb->Leak Filament Cell Filamentation NoRing->Filament Lysis Cell Lysis / Death Leak->Lysis Filament->Lysis

Caption: Dual-action pathway showing FtsZ inhibition leading to filamentation and membrane interaction causing lysis.

Antimicrobial Efficacy Data

The following data summarizes the typical activity profile of 2-guanidinobenzoxazole derivatives (specifically halogenated analogs) based on Structure-Activity Relationship (SAR) studies.

Table 1: Representative MIC Values (µg/mL)

OrganismStrain TypeMIC Range (µg/mL)Activity Interpretation
Staphylococcus aureusGram-Positive (MRSA)0.5 – 4.0Highly Potent
Bacillus subtilisGram-Positive1.0 – 8.0Potent
Enterococcus faecalisGram-Positive (VRE)2.0 – 16.0Moderate to Potent
Escherichia coliGram-Negative16.0 – >64.0Variable (Efflux dependent)
Pseudomonas aeruginosaGram-Negative>64.0Low (High intrinsic resistance)
Candida albicansFungal12.5 – 50.0Moderate

Note: The 6-chloro substitution typically enhances potency against Gram-positive strains compared to the unsubstituted parent molecule due to increased hydrophobic interaction with the FtsZ cleft.

Experimental Protocols

Synthesis of (6-Chlorobenzo[d]oxazol-2-yl)guanidine

Objective: To synthesize the target compound with >95% purity.

  • Reagents: 2-Amino-5-chlorophenol (10 mmol), Cyanoguanidine (12 mmol), Hydrochloric acid (conc.), Ethanol/Water (1:1).

  • Procedure:

    • Dissolve 2-amino-5-chlorophenol in the Ethanol/Water mixture in a round-bottom flask.

    • Add Cyanoguanidine and a catalytic amount of HCl.

    • Reflux the mixture at 80-90°C for 6–8 hours. Monitor via TLC (Solvent: Methanol/DCM 1:9).

    • Cool the reaction mixture to room temperature; the product should precipitate as a solid.

    • Filter the precipitate and wash with cold water to remove unreacted guanidine.

    • Recrystallization: Purify using Ethanol to obtain white/off-white crystals.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for the characteristic aromatic protons (3H) and broad guanidine NH signals.
FtsZ Polymerization Inhibition Assay

Objective: To verify the mechanism of action.

  • Preparation: Purify recombinant S. aureus FtsZ (SaFtsZ).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl

    
    .
    
  • Protocol:

    • Incubate FtsZ (5 µM) with varying concentrations of the test compound (0.1 – 50 µM) for 10 minutes at 30°C.

    • Establish a baseline via light scattering (350 nm) in a fluorometer.

    • Initiate polymerization by adding GTP (1 mM).

    • Measurement: Monitor absorbance/scattering at 350 nm for 20 minutes.

  • Result Interpretation: A reduction in the slope of the polymerization curve compared to the DMSO control indicates inhibition.

Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Broth Microdilution.

  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well plates. Serial 2-fold dilutions of the compound (from 64 to 0.125 µg/mL).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The lowest concentration with no visible growth is the MIC.

Challenges & Future Outlook

  • Solubility: Benzoxazoles can be poorly soluble in aqueous media. Formulation with cyclodextrins or salt formation (e.g., hydrochloride salt) is recommended for in vivo studies.

  • Selectivity: While FtsZ is bacterial, cross-reactivity with mammalian tubulin must be ruled out via cytotoxicity assays (e.g., MTT assay on HEK293 cells).

  • Resistance: Though FtsZ is a conserved target, overexpression of efflux pumps in Gram-negatives (P. aeruginosa) remains a barrier, suggesting this compound is best positioned as a narrow-spectrum agent for resistant Gram-positives (MRSA).

References

  • Prajapat, P., et al. (2015).[4] "Synthesis of Biological Significant New 1-(1,3-benzoxazol-2-yl)guanidine Derivatives." Journal of Chemistry and Chemical Sciences.

  • Stokes, N. R., et al. (2013). "Novel Inhibitors of Bacterial Cytokinesis Identified by a Cell-Based Antibiotic Screening Assay." Journal of Biological Chemistry.

  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity."[5] Science.

  • Kaul, M., et al. (2013). "FtsZ-Targeting Benzamide Antibiotics: Synthesis and Structure-Activity Relationships." Journal of Medicinal Chemistry.

  • BenchChem. "Application Notes and Protocols for the Synthesis of 2-Mercapto-6-chlorobenzoxazole." (Precursor synthesis reference).

Sources

Exploratory

mechanism of action of guanidine-substituted benzoxazoles

Title: Mechanism of Action of Guanidine-Substituted Benzoxazoles: Pharmacophore Dynamics and Dual Modalities Executive Summary Guanidine-substituted benzoxazoles represent a highly versatile class of heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Mechanism of Action of Guanidine-Substituted Benzoxazoles: Pharmacophore Dynamics and Dual Modalities

Executive Summary

Guanidine-substituted benzoxazoles represent a highly versatile class of heterocyclic compounds with profound implications in both neuropharmacology and infectious disease drug development. By fusing the lipophilic, bioisosteric benzoxazole core with a highly basic guanidine moiety, researchers can engineer molecules that exploit specific electrostatic and spatial interactions within biological systems. This technical guide explores the dual mechanisms of action of these compounds: their role as potent modulators of the 5-HT3 receptor[1], and their efficacy as broad-spectrum antimicrobial agents[2].

Physicochemical Foundation of the Pharmacophore

The pharmacological versatility of guanidine-substituted benzoxazoles is rooted in the distinct physicochemical properties of their constituent functional groups. The benzoxazole ring acts as a structural bioisostere for indole and purine rings, allowing it to fit seamlessly into hydrophobic binding pockets of various receptors and enzymes.

Conversely, the guanidine group is one of the strongest organic bases (


). Under physiological conditions (pH 7.4), it remains fully protonated. This permanent cationic state is the primary driver of the molecule's mechanism of action, enabling strong bidentate hydrogen bonding and cation-

interactions with target proteins or anionic cellular structures.

Table 1: Physicochemical Parameters & Pharmacological Implications

ParameterCharacteristic ValueMechanistic Implication
Guanidine

~13.6Ensures permanent protonation at physiological pH, driving cation-

interactions with aromatic amino acids (e.g., Tryptophan, Tyrosine).
Benzoxazole LogP 1.5 – 2.5Provides optimal lipophilicity for crossing biological membranes and anchoring into hydrophobic receptor pockets.
H-Bond Donors 3 – 4Facilitates robust, bidentate hydrogen bonding with target aspartate or glutamate residues in receptor orthosteric sites.

Neuropharmacological Mechanism: 5-HT3 Receptor Modulation

The 5-HT3 receptor is a ligand-gated ion channel responsible for rapid excitatory neurotransmission. N-(2-Benzoxazol-2-yl-ethyl)-guanidine hydrochloride has been identified as a potent ligand for this receptor[1].

Mechanism of Action

The mechanism relies on structural mimicry. The benzoxazole core mimics the indole ring of endogenous serotonin (5-HT), while the protonated guanidine group mimics serotonin's primary amine. Upon binding to the orthosteric site, the guanidine cation forms critical cation-


 interactions with the aromatic residues of the binding pocket.

In vivo, this compound acts as a potent agonist, triggering the von Bezold-Jarisch reflex (BJR)—a triad of bradycardia, hypotension, and apnea mediated by vagal afferent activation[3]. However, continuous exposure leads to rapid and pronounced tachyphylaxis (receptor desensitization). Because the receptor becomes desensitized to further stimuli, the compound functionally acts as an in vivo antagonist, inhibiting subsequent BJR responses evoked by serotonin[3].

Table 2: Pharmacological Profile of N-(2-Benzoxazol-2-yl-ethyl)-guanidine[3]

CompoundTargetAffinity (

)
Intrinsic Activity (i.a.)In Vivo Effect (

)
N-(2-Benzoxazol-2-yl-ethyl)-guanidine 5-HT3 Receptor0.77 nM0.94 (Agonist)0.52 µg/kg (Triggers BJR)
Granisetron (Control) 5-HT3 Receptor~0.10 nM0.00 (Antagonist)N/A (Abolishes BJR)
Experimental Protocol: Radioligand Binding Assay (Self-Validating)

To quantify the binding affinity (


) of benzoxazole derivatives to the 5-HT3 receptor.
  • Membrane Preparation : Isolate cell membranes from rat cerebral cortex.

    • Causality: Utilizing native tissue ensures the 5-HT3 receptors maintain their physiological lipid environment and post-translational modifications, preserving the true conformation of the orthosteric site.

  • Competitive Incubation : Incubate the membranes with a fixed concentration of

    
    granisetron and varying concentrations of the synthesized benzoxazole derivative for 60 minutes at 22°C.
    
    • Causality: The unlabeled benzoxazole competes with the radioligand for the binding site. The reduction in radioactivity allows for the calculation of the

      
      , which is converted to 
      
      
      
      via the Cheng-Prusoff equation.
  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold 50 mM Tris-HCl buffer.

    • Causality: Rapid filtration separates the bound radioligand from the free radioligand before the low-affinity complexes can dissociate.

  • Validation Checkpoint : Non-specific binding (NSB) must be defined in a parallel cohort using 10 µM unlabeled serotonin. Self-Validation: If NSB exceeds 20% of total binding, the assay is compromised by lipophilic trapping. The wash stringency (volume or detergent additive) must be increased before data acceptance.

Experimental Protocol: In Vivo BJR Assay
  • Animal Preparation : Anesthetize Wistar rats and cannulate the jugular vein.

    • Causality: Jugular cannulation allows for rapid intravenous delivery of the drug directly to the peripheral cardiac 5-HT3 receptors, ensuring an immediate physiological response.

  • Drug Administration : Inject the benzoxazole derivative and monitor heart rate.

    • Causality: A rapid drop in heart rate (bradycardia) confirms agonistic activation of the vagal afferent pathway.

  • Validation Checkpoint : Pre-treat a control cohort with the known 5-HT3 antagonist granisetron[1]. Self-Validation: If the bradycardic effect of the benzoxazole is completely abolished by granisetron, it definitively proves that the mechanism of action is exclusively mediated via the 5-HT3 receptor, ruling out off-target cardiotoxicity.

G Ligand N-(2-Benzoxazol-2-yl-ethyl) -guanidine Receptor 5-HT3 Receptor (Orthosteric Site) Ligand->Receptor Cation-π Interactions IonChannel Na+/Ca2+ Influx (Depolarization) Receptor->IonChannel Channel Opening BJR von Bezold-Jarisch Reflex (Bradycardia) IonChannel->BJR Vagal Afferent Activation Desensitization Receptor Desensitization (In vivo Antagonism) BJR->Desensitization Rapid Tachyphylaxis

Figure 1: 5-HT3 Receptor Signaling and von Bezold-Jarisch Reflex (BJR) Pathway Dynamics.

Antimicrobial Mechanism: Membrane & Target Disruption

Beyond neuropharmacology, 1-(1,3-benzoxazol-2-yl)guanidine derivatives exhibit significant broad-spectrum antimicrobial properties against bacterial and fungal pathogens[2].

Mechanism of Action

The antimicrobial mechanism is driven by the polycationic nature of the guanidine moiety. Bacterial cell walls are rich in anionic molecules (teichoic acids in Gram-positive bacteria; lipopolysaccharides in Gram-negative bacteria). The positively charged guanidine group electrostatically binds to these anionic sites, displacing stabilizing divalent cations (


, 

). This leads to severe membrane destabilization and increased permeability.

Once intracellular, the planar benzoxazole core can intercalate into the minor groove of bacterial DNA, while the guanidine group forms strong hydrogen bonds with the phosphate backbone. This dual-action mechanism (membrane disruption + intracellular target binding) effectively arrests DNA replication and induces cell death, making it difficult for pathogens to develop rapid resistance[2].

Experimental Protocol: Time-Kill Kinetics Assay (Self-Validating)
  • Inoculum Preparation : Standardize bacterial suspensions (e.g., S. aureus, E. coli) to

    
     CFU/mL in Mueller-Hinton broth.
    
    • Causality: Standardizing the inoculum ensures that the drug-to-target ratio is consistent across all experimental replicates, preventing artifactual shifts in efficacy.

  • Drug Exposure : Expose the bacteria to the benzoxazole derivative at concentrations of 1×, 2×, and 4× the Minimum Inhibitory Concentration (MIC).

  • Kinetic Sampling : Extract aliquots at 0, 4, 8, 12, and 24 hours, serially dilute, and plate on agar.

    • Causality: Time-course sampling differentiates between bacteriostatic (growth stasis) and bactericidal (

      
       reduction in CFU/mL) mechanisms of action.
      
  • Validation Checkpoint : Run parallel growth controls (no drug) and sterility controls (no bacteria). Self-Validation: If the sterility control exhibits any turbidity, the assay is contaminated and all kinetic data must be discarded. If the growth control fails to reach logarithmic phase, the media viability is compromised.

G Guanidine 1-(1,3-benzoxazol-2-yl) guanidine Membrane Bacterial Cell Wall (Anionic Phospholipids) Guanidine->Membrane Electrostatic Attraction Disruption Membrane Disruption (Cation Displacement) Membrane->Disruption Intracellular Intracellular Entry Disruption->Intracellular DNA DNA Gyrase / DNA Intracellular->DNA Intercalation & H-Bonding Death Bacterial Cell Death DNA->Death Replication Arrest

Figure 2: Dual-Action Antimicrobial Mechanism of Guanidine-Substituted Benzoxazoles.

Chemical Synthesis & Validation

The generation of these compounds relies on efficient, high-yield cyclocondensation reactions[2].

Experimental Protocol: One-Pot Cyclocondensation
  • Reaction Setup : Combine 2-aminophenol and 1-cyanoguanidine in equimolar ratios in a round-bottom flask.

    • Causality: 2-aminophenol provides the necessary hydroxyl and amine nucleophiles required to form the oxazole ring.

  • Catalysis & Reflux : Add a catalytic amount of concentrated

    
     and reflux in ethanol for 6-8 hours.
    
    • Causality: The acidic environment protonates the nitrile group of 1-cyanoguanidine, increasing its electrophilicity and facilitating the nucleophilic attack by the amine and hydroxyl groups of 2-aminophenol, leading to ring closure and the elimination of ammonia.

  • Validation Checkpoint : Monitor the reaction via Thin Layer Chromatography (TLC). Self-Validation: Post-purification (recrystallization), validate the structure via

    
    -NMR. The complete disappearance of the primary amine protons of 2-aminophenol and the emergence of a broad multiplet signal (~7.0-7.5 ppm) corresponding to the guanidine protons confirms successful cyclization.
    

G Reactant1 2-Aminophenol Reaction Cyclocondensation (Acid Catalyst / Heat) Reactant1->Reaction Reactant2 1-Cyanoguanidine Reactant2->Reaction Product 1-(1,3-benzoxazol-2-yl) guanidine Reaction->Product -NH3 Purification Recrystallization & NMR Validation Product->Purification

Figure 3: Synthetic Workflow for 1-(1,3-benzoxazol-2-yl)guanidine Derivatives.

References

1.[1] López-Tudanca, P. L., Labeaga, L., Innerárity, A., Alonso-Cires, L., Tapia, I., Mosquera, R., & Orjales, A. (2003). Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist. Bioorganic & Medicinal Chemistry.[Link] 2.[2] Prajapat, P., Yogi, P., Prajapat, J., & Talesara, G. L. (2015). Synthesis of Biological Significant New 1-(1,3-benzoxazol- 2-yl)guanidine Derivatives. Journal of Chemistry and Chemical Sciences, Vol.5(12), 670-681.[Link] 3.[3] López-Tudanca, P. L., et al. (2003). Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist - PubMed. National Institutes of Health.[Link]

Sources

Foundational

(6-Chlorobenzo[d]oxazol-2-yl)guanidine: A Technical Guide to Predicting and Determining Solubility in Aqueous and Organic Media

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The physicochemical properties of candidate molecules are foundational to successful drug discovery and development. A...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The physicochemical properties of candidate molecules are foundational to successful drug discovery and development. Among these, solubility is a critical parameter that influences bioavailability, formulation, and the reliability of in-vitro screening data. This guide provides a comprehensive technical overview of the solubility profile of (6-Chlorobenzo[d]oxazol-2-yl)guanidine, a molecule of interest for its potential biological activities. In the absence of extensive public experimental data for this specific compound, this document establishes a robust framework for its analysis. It begins with a theoretical evaluation of the molecule's structural components to predict its solubility in water and dimethyl sulfoxide (DMSO). Subsequently, it provides detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, enabling researchers to generate reliable, in-house data. The causality behind experimental choices is explained throughout, ensuring that the described methodologies are self-validating and adhere to the highest standards of scientific integrity.

Part 1: Physicochemical Profile and Theoretical Solubility Analysis

Understanding the solubility of a compound begins with a structural analysis. The interplay between a molecule's functional groups and the properties of a given solvent dictates the extent to which it will dissolve.

Molecular Structure of (6-Chlorobenzo[d]oxazol-2-yl)guanidine

The structure combines a polar, ionizable group with a more hydrophobic, rigid core.

Caption: Chemical structure of (6-Chlorobenzo[d]oxazol-2-yl)guanidine.

Analysis of Functional Groups and Predicted Solubility
  • Guanidine Moiety: This group is the primary driver of aqueous solubility. Guanidine is a strong base (pKa of the conjugate acid is ~13.5) that will be protonated at physiological pH to form a resonance-stabilized guanidinium cation.[1] This ionic character is highly favorable for interaction with polar water molecules. The high solubility of guanidine hydrochloride in water (approx. 6 M at room temperature) exemplifies this property.[2]

  • 6-Chlorobenzoxazole Core: This fused heterocyclic system is largely rigid, aromatic, and hydrophobic. The benzene ring and the oxazole component contribute to a low affinity for water. The chloro-substituent further increases the molecule's lipophilicity and molecular weight, generally decreasing aqueous solubility.

  • Solvent Properties: The choice of solvent is critical. Water and DMSO offer starkly different environments.

PropertyWater (H₂O)Dimethyl Sulfoxide (DMSO)
Type Polar, ProticPolar, Aprotic
Dielectric Constant ~80~47
Hydrogen Bonding Donates and AcceptsAccepts Only
Solvation Power Excellent for ions and polar molecules capable of H-bonding. Poor for large, nonpolar molecules."Super solvent"; dissolves a wide range of polar and nonpolar compounds due to its large dipole moment and ability to solvate both cations and the nonpolar regions of molecules.[3]
Solubility Prediction
  • In Water: The solubility of (6-Chlorobenzo[d]oxazol-2-yl)guanidine in neutral water is expected to be low to moderate. The hydrophobic character of the chlorobenzoxazole core will likely dominate, limiting dissolution despite the presence of the guanidine group. However, in acidic aqueous buffers (e.g., pH < 7), solubility is predicted to increase substantially due to the formation of the highly soluble guanidinium salt.

  • In DMSO: High solubility is predicted. DMSO is an exceptionally powerful organic solvent capable of disrupting the intermolecular forces in the solid-state crystal lattice and effectively solvating both the polar guanidine group and the nonpolar aromatic core.[4][5] This makes it an ideal solvent for preparing concentrated stock solutions for high-throughput screening.[4][6]

Part 2: Standardized Protocols for Experimental Solubility Determination

To move from prediction to quantification, rigorous experimental protocols are required. The following methods represent the industry standards for determining thermodynamic and kinetic solubility.

Safety and Handling Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS). While an SDS for this specific molecule is not available, related compounds provide guidance.

  • Hazards: Guanidine derivatives and chlorinated aromatic compounds can be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[10]

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound, representing the true saturation point under specific conditions (e.g., temperature, pH).[11][12]

Objective: To determine the maximum concentration of the compound that can be dissolved in a solvent at equilibrium.

Methodology:

  • Preparation: Add an excess of solid (6-Chlorobenzo[d]oxazol-2-yl)guanidine to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4 or pure DMSO) in a glass vial. The presence of visible, undissolved solid is essential to ensure saturation is reached.[11]

  • Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 48 hours. This extended time is crucial to allow the system to reach thermodynamic equilibrium.[13]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid overestimation of solubility.[12] The recommended method is centrifugation at high speed (e.g., >10,000 g for 15 minutes), followed by careful collection of the supernatant. Filtration can also be used, but one must ensure the filter material does not bind the compound.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

    • A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.[13]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol for Kinetic (Apparent) Solubility

This high-throughput method is common in early drug discovery to assess how a compound behaves when a DMSO stock solution is diluted into an aqueous buffer, mimicking the process used in many biological assays.[13]

Objective: To determine the concentration at which a compound precipitates from a supersaturated aqueous solution prepared by dilution from a DMSO stock.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM). Ensure the compound is fully dissolved.[4]

  • Serial Dilution: In a 96-well plate, add the aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentrations (e.g., a 1:100 dilution from a 10 mM stock gives a 100 µM final concentration with 1% DMSO).

  • Incubation: Cover the plate and allow it to incubate at room temperature for a set period (e.g., 2-24 hours). Precipitation may occur over time.

  • Precipitate Removal: Filter the plate using a 96-well filter plate designed for solubility assays. This separates the dissolved compound from any precipitate that has formed.

  • Quantification: Analyze the concentration of the compound in the filtrate, typically by UV-Vis spectroscopy (plate reader) or LC-MS, and compare it to a reference plate where no precipitation occurred.

Part 3: Data Presentation and Interpretation

Clear presentation of solubility data is essential for decision-making.

Quantitative Data Summary

Solubility results should be reported in standard units such as mg/mL and micromolar (µM) to be easily comparable across different projects and compounds. The table below illustrates how predicted and experimental data would be presented.

Table 1: Predicted vs. Hypothetical Experimental Solubility of (6-Chlorobenzo[d]oxazol-2-yl)guanidine

Solvent SystemPredicted SolubilityThermodynamic Solubility (Hypothetical)Kinetic Solubility (Hypothetical)
Water (pH 7.4) Low to Moderate0.05 mg/mL (236 µM)0.08 mg/mL (378 µM)
Aqueous Buffer (pH 4.0) Moderate to High1.5 mg/mL (7.09 mM)2.0 mg/mL (9.45 mM)
DMSO High>50 mg/mL (>236 mM)>50 mg/mL (>236 mM)

Note: Hypothetical data is for illustrative purposes only and must be determined experimentally.

Interpreting the Results
  • Thermodynamic vs. Kinetic: It is common for kinetic solubility to be higher than thermodynamic solubility.[13] This is because the compound can exist in a temporary, supersaturated state before it precipitates. For biological assays, kinetic solubility can be highly relevant, but for formulation and oral absorption, thermodynamic solubility is the more critical parameter.

  • Impact of pH: A significant increase in solubility at lower pH would confirm the basic nature of the guanidine group and suggest that salt formation could be a viable strategy to improve the compound's aqueous solubility and dissolution rate.

  • DMSO Co-solvent Effects: The presence of even small amounts of DMSO (e.g., 1-5%) in aqueous solubility assays can increase the apparent solubility of a compound compared to aqueous buffer alone.[13] This effect should be noted when comparing data from different assay types.

Part 4: Implications for Drug Development

The solubility profile of (6-Chlorobenzo[d]oxazol-2-yl)guanidine directly impacts its progression as a potential therapeutic agent.

  • For Discovery Research: High solubility in DMSO validates its use as a standard solvent for creating stock solutions for compound libraries and high-throughput screening campaigns.[6] Low aqueous solubility can lead to false negatives or positives in biological assays due to compound precipitation, making this an essential early measurement.[13]

  • For Preclinical Development: If thermodynamic aqueous solubility is low (<10 µM), it can be a major hurdle for oral drug development, potentially leading to poor absorption and low bioavailability. The data generated from the protocols above would inform decisions on whether to pursue formulation strategies (e.g., amorphous solid dispersions, micronization) or medicinal chemistry efforts to improve the molecule's intrinsic properties.

Conclusion

While public data on the solubility of (6-Chlorobenzo[d]oxazol-2-yl)guanidine is scarce, a thorough analysis of its chemical structure allows for strong predictions of its behavior in water and DMSO. The compound is anticipated to have high solubility in DMSO and pH-dependent, low-to-moderate solubility in aqueous media. This guide provides the necessary theoretical foundation and detailed, actionable experimental protocols for researchers to confidently determine the precise solubility of this compound. Generating this critical data is an indispensable step in mitigating risks and making informed decisions throughout the drug discovery and development pipeline.

References

  • MultiScreen Solubility Filter Plate. Millipore. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review. Environmental Toxicology and Chemistry. [Link]

  • Guanidine Hydrochloride Product Information. Interchim. [Link]

  • Guanidine Properties. U.S. Environmental Protection Agency (EPA). [Link]

  • Guanidine hydrochloride Safety Data Sheet. Carl ROTH. [Link]

  • 2-(4-(6-Chloro-1,3-benzoxazol-2-yloxy)phenoxy)-2'-fluoro-N-methylpropionanilide. PubChem. [Link]

  • (5-CHLOROBENZO[D]THIAZOL-2-YL)GUANIDINE. LookChem. [Link]

  • Investigation of physicochemical properties of guanidine-based corrosion inhibitor. E3S Web of Conferences. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Sciences Europe. [Link]

  • DMSO. gChem. [Link]

  • Solubility Data of DMSO. Scribd. [Link]

Sources

Exploratory

Therapeutic Applications of 2-Guanidinobenzoxazole Derivatives: A Technical Guide to Synthesis and Pharmacology

Executive Summary The fusion of the benzoxazole heterocycle with a guanidine moiety yields 2-guanidinobenzoxazole (2-GBZ), a privileged pharmacophore in modern medicinal chemistry. While benzoxazoles are well-documented...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of the benzoxazole heterocycle with a guanidine moiety yields 2-guanidinobenzoxazole (2-GBZ), a privileged pharmacophore in modern medicinal chemistry. While benzoxazoles are well-documented for their broad-spectrum biological activities, the integration of the guanidine group—a biological superbase—dramatically alters the physicochemical profile of the scaffold. This whitepaper provides an in-depth technical analysis of the therapeutic applications, mechanistic pathways, and synthetic methodologies of 2-GBZ derivatives, designed for researchers and drug development professionals.

Chemical Rationale: The 2-GBZ Pharmacophore

The therapeutic versatility of 2-GBZ derivatives stems from their unique structural thermodynamics. The guanidine moiety (


) remains highly protonated at physiological pH, forming a resonance-stabilized guanidinium cation[1]. This cationic nature enables the molecule to act as a potent bidentate hydrogen-bond donor, facilitating high-affinity electrostatic interactions with negatively charged biological targets, such as receptor binding pockets, enzymatic allosteric sites, and bacterial phospholipid bilayers[2].

By functionalizing the benzoxazole ring with various active methylenes, halogens, or pyrimidine groups, researchers can fine-tune the lipophilicity and target specificity of the resulting 2-GBZ derivatives, expanding their utility across multiple therapeutic domains[3].

Pharmacological Landscape & Therapeutic Applications

Neurological Targeting: 5-HT3 Receptor Agonism

One of the most highly characterized applications of 2-GBZ derivatives is in neuropharmacology. Specifically, N-(2-Benzoxazol-2-yl-ethyl)-guanidine hydrochloride has been identified as a highly potent agonist for the 5-HT3 receptor[4].

  • Receptor Affinity: The compound exhibits exceptional binding affinity (

    
    )[4].
    
  • Physiological Response: It potently triggers the von Bezold-Jarisch reflex (BJR) in mammalian models with an

    
     of 
    
    
    
    intravenously, demonstrating an intrinsic activity nearly identical to endogenous serotonin (
    
    
    )[4].
  • Clinical Implications: High-affinity 5-HT3 ligands are critical for developing therapeutics aimed at psychiatric disorders, anxiety, and irritable bowel syndrome.

Antimicrobial & Antifungal Efficacy

2-GBZ derivatives synthesized via multi-component reactions with reactive methylenes (forming dihydroimidazole or pyrimidine derivatives) exhibit profound antimicrobial properties[1][3].

  • Mechanism of Action: The highly basic guanidinium group interacts with the acidic components of the bacterial cell wall (such as teichoic acids in Gram-positive bacteria or lipopolysaccharides in Gram-negative strains), leading to membrane depolarization and cellular lysis[5].

  • Efficacy: Dihydroimidazole derivatives of 2-GBZ have shown high inhibitory effects against a broad panel of Gram-positive and Gram-negative bacteria, often outperforming standard reference drugs in zone-of-inhibition assays[3].

Anticancer & Antiproliferative Potential

Emerging research highlights the cytotoxic and anti-proliferative capabilities of biguanide-containing benzoxazoles. These derivatives inhibit cell proliferation by disrupting angiogenesis and inducing apoptosis in aggressive cancer models, including drug-resistant melanoma[6]. The high polarity and aqueous solubility of the biguanide group make these compounds attractive candidates for oral bioavailability in oncology drug design[2].

Mechanistic Pathways

To understand the rapid physiological response induced by 2-GBZ derivatives in neurological applications, we must map the receptor activation cascade. Below is the signaling pathway for 5-HT3 receptor agonism.

G LIG N-(2-Benzoxazol-2-yl-ethyl)-guanidine (5-HT3 Agonist) REC 5-HT3 Ligand-Gated Cation Channel LIG->REC Binding (Ki = 0.77 nM) ION Na+/Ca2+ Influx REC->ION Channel Opening DEP Membrane Depolarization ION->DEP REF von Bezold-Jarisch Reflex (BJR) DEP->REF Action Potential

Caption: 5-HT3 receptor activation and downstream signaling pathway by 2-GBZ derivatives.

Synthetic Methodologies & Self-Validating Protocols

Traditional syntheses of benzoxazole derivatives often rely on toxic metal cyanides or require harsh, environmentally damaging conditions. Modern approaches utilize cyanoguanidine (dicyandiamide) as an eco-friendly, inexpensive electrophilic cyanating agent[6].

Experimental Protocol: Eco-Friendly Synthesis of 2-Guanidinobenzoxazole

This protocol utilizes an acid-catalyzed cyclization approach, prioritizing high yield and self-validation[3].

Step 1: Substrate Mixing

  • Action: Combine

    
     of o-aminophenol and 
    
    
    
    of dicyandiamide in a round-bottom flask.
  • Causality: o-aminophenol provides the bifunctional nucleophiles (hydroxyl and amine groups) necessary for the dual-attack cyclization required to build the benzoxazole ring.

Step 2: Acidic Activation

  • Action: Add

    
     of concentrated hydrochloric acid (HCl) and 
    
    
    
    of water.
  • Causality: The strong acid protonates the terminal cyano group of dicyandiamide. This drastically increases the electrophilicity of the nitrile carbon, lowering the activation energy for the initial nucleophilic attack by the primary amine of o-aminophenol[3].

Step 3: Thermal Cyclization

  • Action: Heat the mixture under reflux for 3 hours.

  • Causality: Refluxing provides the thermodynamic drive for the intramolecular cyclization. The hydroxyl oxygen attacks the intermediate amidine carbon, followed by the elimination of ammonia/water to close the 1,3-benzoxazole ring.

Step 4: Base Neutralization & Precipitation

  • Action: Allow the reaction to cool to room temperature, then treat dropwise with 10% NaOH until the solution is basic.

  • Causality: The product initially forms as a water-soluble hydrochloride salt. Neutralization deprotonates the guanidinium moiety, causing the free 2-GBZ base to precipitate out of the aqueous solution[3].

Step 5: Self-Validation & Purification

  • Action: Filter the solid and recrystallize from chloroform (

    
    ).
    
  • Validation: Monitor the reaction endpoint via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane system; the disappearance of the o-aminophenol spot confirms conversion. Post-crystallization, validate structural integrity via IR spectroscopy. The presence of distinct

    
     absorption bands at 
    
    
    
    and a
    
    
    stretch at
    
    
    confirms the successful integration of the guanidine moiety[5].

G R1 o-Aminophenol + Cyanoguanidine R2 Acidic Catalysis (HCl) Protonation of Cyano Group R1->R2 R3 Reflux (3h) Nucleophilic Attack & Cyclization R2->R3 R4 Neutralization (10% NaOH) Precipitation of Free Base R3->R4 R5 2-Guanidinobenzoxazole (95% Yield) R4->R5

Caption: Eco-friendly synthetic workflow for the generation of 2-guanidinobenzoxazole.

Quantitative Pharmacological Data

The following table synthesizes the quantitative efficacy metrics of various 2-GBZ derivatives across different therapeutic applications, providing a comparative baseline for drug development professionals.

Compound / DerivativeTherapeutic TargetKey Efficacy MetricMechanism of ActionReference
N-(2-Benzoxazol-2-yl-ethyl)-guanidine 5-HT3 Receptor

,

Potent agonist triggering von Bezold-Jarisch reflex[4]
2-GBZ Dihydroimidazole (

)
Gram-positive/negative bacteria84% synthetic yield, High zone of inhibitionMembrane disruption via superbase electrostatic interaction[3]
2-GBZ Pyrimidine (

)
Fungal & Bacterial pathogens78% synthetic yield, Significant MIC reductionMultitarget enzymatic inhibition[5]
Biguanide-fused Benzoxazoles Melanoma Cell LinesSignificant tumor growth inhibition in vivoInduction of apoptosis / angiogenesis inhibition[2][6]

Conclusion & Future Perspectives

The 2-guanidinobenzoxazole scaffold represents a highly adaptable pharmacophore with proven efficacy in neurology, infectious diseases, and oncology. By leveraging eco-friendly synthetic pathways—such as solvent-free multi-component reactions and cyanoguanidine precursors—researchers can efficiently generate libraries of 2-GBZ derivatives. Future drug development should focus on optimizing the lipophilicity of these derivatives to enhance blood-brain barrier (BBB) penetration for advanced psychiatric therapeutics, as well as exploring their potential as metal ligands in targeted radiopharmaceuticals.

References

  • Synthesis of Biological Significant New 1-(1,3-benzoxazol- 2-yl)
  • Synthesis of Dihydroimidazole Derivatives under Solvent Free Condition and Their Antibacterial Evalu
  • Eco-Friendly Synthesis of Pyrimidine and Dihydropyrimidinone Derivatives under Solvent Free Condition and their Anti-microbial Activity Hilaris Publisher
  • Cyanoguanidine as a versatile, eco-friendly and inexpensive reagent for the synthesis of 2-aminobenzoxazoles and 2-guanidinobenzoxazoles ResearchG
  • Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist PubMed (NIH)
  • Synthetic accesses to biguanide compounds PMC (NIH)

Sources

Foundational

6-Substituted Benzoxazole Guanidines: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Pharmacological Applications

Executive Summary The 6-substituted benzoxazole guanidine scaffold represents a highly versatile and potent pharmacophore in modern medicinal chemistry. By fusing the rigid, electron-tunable benzoxazole core with the str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-substituted benzoxazole guanidine scaffold represents a highly versatile and potent pharmacophore in modern medicinal chemistry. By fusing the rigid, electron-tunable benzoxazole core with the strong hydrogen-bonding capacity of a guanidine moiety, researchers have engineered targeted agents for neurodegenerative diseases, viral infections, and antimicrobial resistance. This technical whitepaper synthesizes current literature, elucidates the underlying structure-activity relationships (SAR), and provides field-validated experimental protocols for the development of these compounds.

Structural Rationale: The 6-Substituted Benzoxazole Guanidine Pharmacophore

The rational design of 6-substituted benzoxazole guanidines is deeply rooted in bioisosterism and precise


 modulation. The isolated guanidine group is highly basic (

), which frequently limits cellular and blood-brain barrier permeability due to permanent protonation at physiological pH. However, conjugating the guanidine directly to the electron-withdrawing benzoxazole ring—or utilizing the 2-aminobenzoxazole system as a structural guanidine bioisostere—significantly dampens this basicity. For instance, the

of 2-aminobenzoxazole drops to approximately 4.5, making it a far less basic alternative to benzimidazole (

) while retaining the critical hydrogen-bond donor array required for target engagement1[1].

Substitution at the 6-position (para to the oxazole oxygen and meta to the nitrogen) provides a unique vector to tune the electronic landscape of the molecule without inducing steric clashes at the primary binding interface. Modifying this position with electron-withdrawing groups (e.g.,


, 

) further decreases the basicity of the exocyclic nitrogen, whereas electron-donating groups can enhance target affinity by optimizing the electrostatic potential of the fused ring system1[1].

Pharmacological Mechanisms & Target Interactions

Neuropharmacology: 5-HT3 Modulation & ABAD Inhibition

Benzoxazole guanidines exhibit profound, tunable effects on the central nervous system. Derivatives of N-(2-Benzoxazol-2-yl-ethyl)-guanidine have been identified as high-affinity ligands for the 5-HT3 receptor. Interestingly, the pharmacological profile can be shifted from a partial agonist to a potent antagonist simply by substituting the piperazine ring linked to the benzoxazole with a 2-ethylguanidine side chain, yielding compounds with


 values as low as 0.77 nM2[2].

Furthermore, 6-substituted benzoxazolyl and benzothiazolyl guanidines are potent inhibitors of Amyloid Beta-Binding Alcohol Dehydrogenase (ABAD / 17β-HSD10)3[3]. In Alzheimer's disease models, ABAD interacts with Amyloid Beta (Aβ) to induce mitochondrial dysfunction. Guanidine derivatives act via an uncompetitive mechanism to disrupt this interaction, exhibiting ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 values in the 1–2 µM range and restoring mitochondrial integrity[3].

G Abeta Amyloid Beta (Aβ) Complex Aβ-ABAD Complex Abeta->Complex ABAD ABAD Enzyme ABAD->Complex MitoDys Mitochondrial Dysfunction Complex->MitoDys Inhibitor 6-Substituted Guanidine Inhibitor->ABAD Inhibition Inhibitor->Complex Prevents Binding Rescue Restored Function Inhibitor->Rescue Therapeutic Effect

Mechanism of ABAD inhibition by benzoxazole guanidines in Alzheimer's models.

Antiviral Applications: HCV IRES Translation Inhibition

In antiviral drug discovery, 2-aminobenzoxazoles are utilized as ligands for the Hepatitis C Virus (HCV) internal ribosome entry site (IRES) RNA1[1]. These compounds bind to the internal loop of the IRES subdomain IIa, capturing an extended RNA conformation that prevents viral translation initiation. The 6-substitution dictates binding efficacy; while certain modifications retain binding (


), strongly electron-withdrawing 6-nitro substituents abolish target affinity by excessively reducing the basicity needed for Hoogsteen edge hydrogen bonding with guanosine residues1[1].
Antimicrobial Efficacy

The synthesis of 1-(1,3-benzoxazol-2-yl)guanidine derivatives has yielded significant antimicrobial agents. These compounds exhibit broad-spectrum activity against various bacterial and fungal pathogenic strains4[4]. Specifically, 6-substituted derivatives (e.g., 6-chloro or 6-methyl) demonstrate minimum inhibitory concentrations (MIC) between 12.5 and 50 µg/mL against strains like Pseudomonas aeruginosa and Candida albicans5[5].

Quantitative Structure-Activity Relationship (QSAR) Data

Compound Class / SubstitutionPrimary TargetPharmacological EffectKey Metric (

/

/ MIC)
N-(2-Benzoxazol-2-yl-ethyl)-guanidine 5-HT3 ReceptorAntagonist

nM
6-Substituted 2-Aminobenzoxazoles HCV IRES RNATranslation Inhibition

µM
6-Substituted Benzoxazolyl Guanidines ABAD / 17β-HSD10Enzyme Inhibition

µM
6-Chloro/Methyl Benzoxazoles Bacterial/Fungal StrainsAntimicrobialMIC = 12.5 - 50 µg/mL

Experimental Methodology: Self-Validating Synthetic Workflow

The synthesis of 6-substituted 1-(1,3-benzoxazol-2-yl)guanidines requires precise control over electrophilic activation. The following protocol utilizes an acid-catalyzed cyclocondensation, which directly installs the guanidine moiety onto the 2-aminophenol, bypassing the need for highly toxic reagents like phosgene4[4].

Step-by-Step Protocol
  • Reagent Preparation : Mix equimolar amounts of a 6-substituted 2-aminophenol and 1-cyanoguanidine in a round-bottom flask.

  • Acid-Catalyzed Cyclocondensation : Suspend the mixture in an aqueous acidic medium (e.g., 10%

    
     or 
    
    
    
    ) and reflux. Causality: The acid protonates the nitrile group of cyanoguanidine, drastically increasing its electrophilicity. This facilitates nucleophilic attack by the aniline amino group, followed by rapid ring closure via the adjacent phenolic oxygen.
  • Reaction Monitoring (Self-Validation) : Monitor the reaction progress via Thin Layer Chromatography (TLC) using a highly polar eluent (e.g., DCM:MeOH 9:1) due to the basicity of the guanidine moiety. The complete disappearance of the 2-aminophenol spot confirms successful cyclization.

  • Workup and Purification : Cool the reaction mixture to room temperature and carefully neutralize it with aqueous ammonia or NaOH. Causality: Neutralization forces the basic guanidine product out of the aqueous solution. The resulting precipitate is filtered, washed with cold water, and recrystallized from DMF or ethanol to yield the pure product.

  • Spectroscopic Validation : Confirm the structure via FTIR (appearance of broad N-H stretches at ~3400-3100

    
     and a strong C=N stretch at ~1600 
    
    
    
    ) and
    
    
    NMR (presence of exchangeable guanidine NH protons at
    
    
    6.9-11.8 ppm).

Synth Step1 6-Substituted 2-Aminophenol + Cyanoguanidine Step2 Acid Cyclocondensation Step1->Step2 Heat/HCl Step3 2-Guanidinobenzoxazole Step2->Step3 -NH3 Step4 Precipitation & Wash Step3->Step4 Workup Step5 NMR & IR Validation Step4->Step5 Pure Product

Step-by-step synthetic workflow for 6-substituted 2-guanidinobenzoxazoles.

References

  • Synthesis of Biological Significant New 1-(1,3-benzoxazol- 2-yl)
  • Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist Source: PubMed / NIH URL
  • 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site Source: Elsevier / UCSD URL
  • 6-Benzothiazolyl Ureas, Thioureas and Guanidines are Potent Inhibitors of ABAD/17β-HSD10 and Potential Drugs for Alzheimer's Disease Treatment Source: ResearchGate URL
  • Synthesis and antimicrobial activity of some novel 2,5- and/or 6-substituted benzoxazole and benzimidazole derivatives Source: PubMed / NIH URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of 2-Amino-5-chlorobenzoxazole via Cyanogen Bromide Cyclization

Executive Summary 2-Aminobenzoxazoles are highly privileged pharmacophores in medicinal chemistry, historically utilized in the development of centrally acting muscle relaxants and uricosuric agents such as zoxazolamine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminobenzoxazoles are highly privileged pharmacophores in medicinal chemistry, historically utilized in the development of centrally acting muscle relaxants and uricosuric agents such as zoxazolamine (2-amino-5-chlorobenzoxazole)[1]. In contemporary drug discovery, these scaffolds are frequently synthesized to explore broad-spectrum antifungal and antibacterial activities[2].

This application note provides an authoritative, step-by-step protocol for the synthesis of 2-amino-5-chlorobenzoxazole via the cyclocondensation of 2-amino-5-chlorophenol with cyanogen bromide (BrCN). By detailing the mechanistic causality behind temperature control, pH adjustment, and intermediate isolation, this guide ensures a self-validating and highly reproducible workflow for synthetic chemists.

Mechanistic Insights and Causality

The formation of the benzoxazole ring system via one-carbon donors is a fundamental transformation. When utilizing cyanogen bromide, the reaction proceeds through a distinct two-step tandem pathway:

  • Cyanamide Formation: The primary amine of 2-amino-5-chlorophenol acts as a nucleophile, attacking the highly electrophilic cyano carbon of BrCN. This step generates an N-(5-chloro-2-hydroxyphenyl)cyanamide intermediate and releases one equivalent of hydrobromic acid (HBr)[3].

  • Intramolecular Cyclization: The adjacent phenolic hydroxyl group subsequently undergoes an intramolecular attack on the cyanamide carbon, driving ring closure and yielding the final 2-amino-5-chlorobenzoxazole product[3],[2].

Causality of Reaction Conditions: The choice of a 35 °C reaction temperature strikes a critical balance: it provides sufficient thermal energy to overcome the activation barrier of the intramolecular cyclization while preventing the rapid volatilization or thermal decomposition of BrCN[2]. Furthermore, the subsequent pH adjustment to 8–9 is not merely a workup step; it is a mechanistic necessity. If the generated HBr is not neutralized, the acidic environment protonates the intermediate, stalling the nucleophilic attack of the hydroxyl group and leading to incomplete cyclization[3].

Workflow Start 2-Amino-5-chlorophenol + Cyanogen Bromide Reaction Stir in Methanol (35 °C, 6 hours) Start->Reaction Intermediate Cyanamide Intermediate Formation Reaction->Intermediate Cyclization Intramolecular Cyclization (-HBr) Intermediate->Cyclization Quench pH Adjustment (8-9) with aq. NaHCO3 Cyclization->Quench Extraction Liquid-Liquid Extraction (EtOAc / Water) Quench->Extraction Product 2-Amino-5-chlorobenzoxazole (Yield: ~85%) Extraction->Product

Figure 1: Experimental workflow for the synthesis of 2-amino-5-chlorobenzoxazole.

Safety & Handling (Critical)

Cyanogen bromide is a highly toxic, volatile solid that acts as a pseudohalogen and can release toxic cyanide species[3].

  • Engineering Controls: All operations, including weighing and quenching, MUST be conducted in a well-ventilated fume hood[3].

  • PPE: Wear heavy-duty nitrile gloves, safety goggles, and a lab coat.

  • Quenching Protocol: Never dispose of unreacted BrCN directly. Quench all reaction vessels, TLC capillaries, and residual BrCN using an aqueous solution of sodium hypochlorite (bleach) made basic with sodium hydroxide. This safely oxidizes the cyanide to less toxic cyanate[3].

Experimental Protocol

This methodology is designed as a self-validating system, incorporating in-process checks to guarantee successful cyclization[2].

Step 1: Reaction Setup
  • Dissolve 2-amino-5-chlorophenol (26.5 mmol) in 25 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar[2].

  • Rapidly weigh cyanogen bromide (35.9 mmol, ~1.35 equivalents) into a sealed vial to minimize atmospheric exposure, then add it to the methanolic solution[2].

  • Seal the flask with a septum, attach a nitrogen balloon, and stir the mixture at 35 °C for 6 hours[2].

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). You will initially observe the rapid disappearance of the starting material and the appearance of a distinct intermediate spot (N-(5-chloro-2-hydroxyphenyl)cyanamide). By hour 6, this intermediate should fully convert to the less polar product spot[3].

Step 2: Quenching and pH Adjustment
  • Upon completion, remove the organic solvent (methanol) under reduced pressure using a rotary evaporator.

  • Dilute the resulting crude residue with 30 mL of cold distilled water[2].

  • Slowly add saturated aqueous sodium bicarbonate (

    
    ) dropwise while stirring until the pH stabilizes between 8 and 9[2]. Note: This step neutralizes the HBr byproduct and precipitates the product.
    
Step 3: Extraction and Purification
  • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (EtOAc, 3 × 50 mL)[2].

  • Combine the organic phases and wash with 30 mL of brine to remove residual aqueous impurities[2].

  • Dry the organic layer over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure[2].
    
  • Purify the resulting solid via recrystallization or flash column chromatography to yield 2-amino-5-chlorobenzoxazole as a white solid[2].

Reaction Optimization & Troubleshooting

If TLC monitoring indicates an incomplete reaction, the primary culprit is the stalling of the intramolecular cyclization step.

Troubleshooting Issue Issue: Incomplete Cyclization (Low Yield) Cause1 Sub-optimal pH (Too Acidic) Issue->Cause1 Cause2 Insufficient Temp (< 35 °C) Issue->Cause2 Result Accumulation of N-(5-chloro-2- hydroxyphenyl)cyanamide Cause1->Result Cause2->Result Action1 Adjust pH to 8-9 (Use NaHCO3) Result->Action1 Action2 Maintain 35-40 °C for 6 hours Result->Action2

Figure 2: Troubleshooting logic for incomplete cyclization during synthesis.

Quantitative Data & Analytical Characterization

The following table summarizes the expected analytical data for the isolated 2-amino-5-chlorobenzoxazole, utilized to verify the structural integrity of the synthesized pharmacophore[2].

ParameterExpected Value / Spectroscopic Data
Appearance White solid
Yield ~85.2%
Melting Point 159–161 °C

H NMR (400 MHz, DMSO-

)

7.61 (s, 2H, -NH

), 7.34 (d, 1H,

= 8.4 Hz, Ar-H), 7.23 (d, 1H,

= 2.2 Hz, Ar-H), 6.97 (dd, 1H,

= 8.4, 2.2 Hz, Ar-H)
ESI-MS (

)
169.01 [M+H]

References

  • Source: Molecular Diversity / PubMed Central (PMC)
  • Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Source: Benchchem URL
  • Full text of "Medicinal Chemistry" (Zoxazolamine)

Sources

Application

Application Note &amp; Protocols: Guanidinylation Methods for 2-Aminobenzoxazole Intermediates

Abstract: This document provides a comprehensive technical guide for the guanidinylation of 2-aminobenzoxazole intermediates, a critical transformation in the synthesis of various biologically active molecules. 2-Aminobe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the guanidinylation of 2-aminobenzoxazole intermediates, a critical transformation in the synthesis of various biologically active molecules. 2-Aminobenzoxazoles are prevalent scaffolds in medicinal chemistry, and the introduction of a guanidine moiety can significantly enhance pharmacological properties by mimicking the function of arginine.[1] However, the low nucleophilicity of the exocyclic amino group on the benzoxazole ring presents a significant synthetic challenge. This guide details several robust methods, explains the chemical principles behind reagent choice and reaction conditions, and provides detailed, field-tested protocols for researchers in drug discovery and development.

The Strategic Importance of Guanidinylating 2-Aminobenzoxazoles

The guanidinium group, the functional component of the amino acid arginine, is a cornerstone of molecular recognition in biological systems. Its planar structure and persistent protonation at physiological pH allow it to engage in a rich network of hydrogen bonds and electrostatic interactions.[2][3] Incorporating this moiety into drug candidates, such as those built on the 2-aminobenzoxazole framework, is a common strategy to enhance target affinity and selectivity.[1]

The primary challenge stems from the electron-withdrawing nature of the benzoxazole ring system, which reduces the basicity and nucleophilicity of the 2-amino group. Consequently, guanidinylation methods that are effective for aliphatic or simple aromatic amines often fail or provide poor yields. This necessitates the use of more reactive guanidinylating agents or carefully optimized reaction conditions.

Method Selection: A Logic-Driven Approach

Choosing the appropriate guanidinylation method depends on several factors: the stability of the substrate, the desired protecting group strategy, and the scale of the reaction. The following diagram outlines a decision-making workflow for selecting a suitable method.

G start Start: Guanidinylation of 2-Aminobenzoxazole q1 Is the final product a free (unprotected) guanidine? start->q1 q2 Is the substrate sensitive to harsh conditions? q1->q2 No (Protected) method1 Method 1: Pyrazole-1-carboxamidine (e.g., Goodman's Reagent) q1->method1 Yes (Unprotected) q3 Is high reactivity required for a low-nucleophilicity amine? q2->q3 Yes method3 Method 3: Thiourea Activation (e.g., with Mukaiyama's Reagent) q2->method3 No method2 Method 2: N,N'-Di-Boc-N''-triflylguanidine (Highly Reactive) q3->method2 Yes q3->method3 No method4 Method 4: Direct Cyanamide Addition (Lewis Acid Catalyzed)

Caption: Decision workflow for selecting a guanidinylation method.

Method 1: Guanylation with Pyrazole-1-Carboxamidine Salts

This is one of the most reliable and widely used methods for converting primary and secondary amines to guanidines.[4] The reagent, typically 1H-Pyrazole-1-carboxamidine hydrochloride, is an air-stable, crystalline solid that acts as an efficient amidine-transfer agent.[5][6]

Causality & Mechanism: The reaction proceeds via nucleophilic attack of the 2-aminobenzoxazole on the electrophilic carbon of the protonated carboxamidine. Pyrazole is an excellent leaving group, which drives the reaction to completion. The use of a base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to deprotonate the amine substrate and neutralize the HCl salt of the reagent.

G cluster_0 Reaction Workflow A 2-Aminobenzoxazole Substrate D Reaction Mixture (Stir at RT to 50°C) A->D B 1H-Pyrazole-1-carboxamidine • HCl B->D C Base (e.g., DIPEA) in Polar Aprotic Solvent (e.g., DMF) C->D E Aqueous Workup & Extraction D->E F Purification (Crystallization or Chromatography) E->F G Product: 2-Guanidinobenzoxazole F->G

Caption: General workflow for guanidinylation using pyrazole-based reagents.

Protocol 1: Synthesis of 2-Guanidinobenzoxazole

This protocol is adapted from general procedures for the guanylation of heterocyclic amines.[3][4]

Materials:

  • 2-Aminobenzoxazole intermediate

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.2 equivalents)[7]

  • Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-aminobenzoxazole substrate (1.0 eq).

  • Dissolve the substrate in anhydrous DMF (approx. 0.2 M concentration).

  • Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.2 eq) to the solution.

  • Add DIPEA (2.5 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 50°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final 2-guanidinobenzoxazole product.

Method 2: Highly Activated Reagents for Unreactive Amines

For particularly electron-deficient 2-aminobenzoxazole derivatives, more powerful reagents are required. N,N'-Di-Boc-N''-triflylguanidine is an exceptionally potent guanidinylating agent that reacts rapidly even with poorly nucleophilic aromatic amines.[8][9]

Causality & Mechanism: The trifluoromethanesulfonyl (triflyl) group is a powerful electron-withdrawing group, rendering it an outstanding leaving group. This greatly enhances the electrophilicity of the guanidine carbon, facilitating attack by the weakly nucleophilic 2-aminobenzoxazole. The reaction proceeds smoothly under mild conditions, often at room temperature, and provides a di-Boc-protected guanidine product.[10] This protection is advantageous for subsequent synthetic steps and can be removed under acidic conditions (e.g., TFA).

Protocol 2: Synthesis of N,N'-Di-Boc-Protected 2-Guanidinobenzoxazole

Materials:

  • 2-Aminobenzoxazole intermediate

  • N,N'-Di-Boc-N''-triflylguanidine (1.1 equivalents)[8]

  • Triethylamine (TEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • 2M Sodium bisulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-aminobenzoxazole substrate (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.

  • Add triethylamine (1.5 eq) and stir the solution for 5 minutes at room temperature.

  • Add N,N'-Di-Boc-N''-triflylguanidine (1.1 eq) in one portion. The reaction is often complete within 1-4 hours.[9]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Transfer the reaction mixture to a separatory funnel and wash with 2M sodium bisulfate solution and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • The resulting crude N,N'-di-Boc-guanidine is often pure enough for the next step, but can be purified by flash chromatography if necessary.

Orthogonal Protection Strategies for the Guanidino Group

In multi-step syntheses, it is often critical to protect the guanidino group. The choice of protecting group should be "orthogonal," meaning it can be removed under conditions that do not affect other protecting groups in the molecule.[11]

Protecting GroupAbbreviationIntroduction Reagent ExampleCleavage ConditionsOrthogonality Notes
tert-ButoxycarbonylBocN,N'-Di-Boc-N''-triflylguanidineStrong Acid (TFA, HCl)Orthogonal to Fmoc, Cbz (if H₂/Pd is avoided), base-labile groups.[8][12]
BenzyloxycarbonylCbzN,N'-Di-Cbz-N''-triflylguanidineCatalytic Hydrogenolysis (H₂, Pd/C)Orthogonal to Boc, Fmoc, acid/base-labile groups. Sensitive to reducing agents.[10]
TrifluoroacetylTFA-Mild Base (e.g., K₂CO₃ in MeOH)Complementary to Boc and Cbz protecting groups.[12]

Comparative Summary of Guanidinylation Reagents

Reagent/MethodKey FeaturesAdvantagesDisadvantages
1H-Pyrazole-1-carboxamidine HCl [5]Amidine transfer agentStable, commercially available, yields unprotected guanidine directly.May require heating; moderate reactivity may not be suitable for all substrates.
N,N'-Di-Boc-N''-triflylguanidine [8][9]Highly activated, protectedVery high reactivity, mild conditions, suitable for solid-phase synthesis, provides protected product.Reagent must be synthesized; introduces protecting groups that require a separate deprotection step.
Thiourea + Activating Agent [2]Classic methodInexpensive starting materials.Often requires toxic heavy metal salts (e.g., HgCl₂) or potent coupling agents; can have side reactions.
Carbodiimide + Amine [13]Addition reactionReadily available reagents.Generally requires a catalyst and may not be efficient for weakly nucleophilic heterocyclic amines.

References

  • Title: Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: 1H-Pyrazole-1-carboxamidine hy | 402516-50G Source: SIGMA-ALDRICH | SLS URL: [Link]

  • Title: New Reagents, Reactions, and Peptidomimetics for Drug Design Source: PubMed - NIH URL: [Link]

  • Title: A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles Source: MDPI URL: [Link]

  • Title: Guanidine synthesis by guanylation Source: Organic Chemistry Portal URL: [Link]

  • Title: VI Protecting Groups and Orthogonal Protection Strategies Source: University of Bristol URL: [Link]

  • Title: US6072075A - Guanidinylation reagents Source: Google Patents URL
  • Title: Guanidinylation reagents - EP0983232B1 Source: Google Patents URL
  • Title: Recent developments in guanylating agents Source: Arkat USA URL: [Link]

  • Title: A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds Source: University of Toronto TSpace Repository URL: [Link]

  • Title: A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles Source: ResearchGate URL: [Link]

  • Title: Guanidinylation reagents - US6380358B1 Source: Google Patents URL
  • Title: Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis Source: ResearchGate URL: [Link]

  • Title: A synthetic method to access symmetric and non-symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles Source: PubMed URL: [Link]

  • Title: Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles Source: PMC URL: [Link]

  • Title: Modification and Functionalization of the Guanidine Group by Tailor-made Precursors Source: PMC URL: [Link]

  • Title: Synthesis and Antiinflammatory Properties of N-Substituted Guanidines Source: Rasayan J. Chem URL: [Link]

  • Title: One-pot synthesis of diverse N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines Source: Avidin Biotech URL: [Link]

  • Title: Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid Source: -ORCA - Cardiff University URL: [Link]

  • Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement Source: PMC URL: [Link]

  • Title: The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions Source: MDPI URL: [Link]

  • Title: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review Source: RSC Publishing URL: [Link]

  • Title: CN101531621B - Method for preparing guanidine compound Source: Google Patents URL
  • Title: Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). Source: ResearchGate URL: [Link]

  • Title: FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH Source: Heterocyclic Letters URL: [Link]

  • Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines Source: PMC URL: [Link]

Sources

Method

Application Note &amp; Protocol: A Validated Synthesis of (6-Chlorobenzo[d]oxazol-2-yl)guanidine Hydrochloride

Abstract This document provides a comprehensive, field-tested guide for the multi-step synthesis, purification, and characterization of (6-Chlorobenzo[d]oxazol-2-yl)guanidine hydrochloride. The protocol is designed for r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested guide for the multi-step synthesis, purification, and characterization of (6-Chlorobenzo[d]oxazol-2-yl)guanidine hydrochloride. The protocol is designed for robustness and self-validation, detailing the rationale behind critical process choices. The synthesis proceeds via two primary stages: first, the formation of the key intermediate, 2-amino-6-chlorobenzoxazole, through the cyclization of 2-amino-5-chlorophenol using a safe and efficient cyanating agent. The second stage involves the acid-catalyzed guanidinylation of this intermediate, followed by conversion to its final hydrochloride salt form. This guide includes detailed step-by-step protocols, in-depth characterization methodologies, and safety considerations to ensure reproducibility and high purity of the final compound, a valuable scaffold in medicinal chemistry and drug discovery programs.[1]

Strategic Overview & Synthesis Rationale

The preparation of the target compound is achieved through a logical and efficient two-step synthesis followed by salt formation. This strategy was designed to utilize commercially available starting materials and employ reaction conditions that are both scalable and avoid the use of highly toxic reagents often associated with older methods.

Pillar 1: Synthesis of the Benzoxazole Core. The foundational 2-aminobenzoxazole scaffold is constructed via the cyclization of an ortho-aminophenol derivative.[2][3] While classical methods often employ the highly toxic cyanogen bromide, this protocol utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a superior, non-hazardous electrophilic cyanating agent.[4] The reaction is facilitated by a Lewis acid, which activates the NCTS cyano group, promoting nucleophilic attack by the aminophenol and subsequent intramolecular cyclization to yield the stable 2-amino-6-chlorobenzoxazole intermediate.[4]

Pillar 2: Guanidinylation and Salt Formation. The second stage addresses the formation of the guanidine moiety. The 2-amino group of the benzoxazole intermediate acts as a nucleophile, attacking cyanamide under acidic conditions. This reaction is a well-established and efficient method for converting primary amines to their corresponding guanidines.[5] The resulting free base is then converted to its hydrochloride salt by treatment with hydrochloric acid. This final step not only facilitates purification but also enhances the compound's stability and aqueous solubility, which is often desirable for biological screening and formulation.

Overall Synthetic Scheme

G SM 2-Amino-5-chlorophenol R1 1. N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) 2. BF₃·Et₂O, 1,4-Dioxane, Reflux INT 2-Amino-6-chlorobenzoxazole R2 1. Cyanamide (H₂NCN) 2. Nitric Acid, Dioxane, 100°C FB (6-Chlorobenzo[d]oxazol-2-yl)guanidine (Free Base) R3 HCl in Ethanol FP (6-Chlorobenzo[d]oxazol-2-yl)guanidine Hydrochloride Salt R1->INT Step 1: Cyclization R2->FB Step 2: Guanidinylation R3->FP Step 3: Salt Formation

Figure 1: High-level overview of the synthetic pathway.

Part I: Synthesis of 2-Amino-6-chlorobenzoxazole (Intermediate)

This section details the preparation of the key precursor required for the subsequent guanidinylation step.

Materials and Reagents
CompoundFormulaMW ( g/mol )AmountMoles (mmol)Role
2-Amino-5-chlorophenolC₆H₆ClNO143.575.00 g34.8Starting Material
NCTSC₁₄H₁₂N₂O₂S288.3315.05 g52.2Cyanating Agent
Boron trifluoride diethyl etherate (BF₃·Et₂O)C₄H₁₀BF₃O141.938.76 mL69.6Lewis Acid Catalyst
1,4-DioxaneC₄H₈O₂88.11150 mL-Solvent
Saturated NaHCO₃ (aq)--~200 mL-Quenching/Work-up
Ethyl AcetateC₄H₈O₂88.11~300 mL-Extraction Solvent
Brine--~100 mL-Washing Agent
Anhydrous MgSO₄MgSO₄120.37As needed-Drying Agent
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-chlorophenol (5.00 g, 34.8 mmol) and NCTS (15.05 g, 52.2 mmol, 1.5 equiv).

  • Solvent Addition: Add 1,4-dioxane (150 mL) to the flask. Stir the mixture to form a suspension.

  • Catalyst Addition: Carefully add boron trifluoride diethyl etherate (8.76 mL, 69.6 mmol, 2.0 equiv) to the suspension. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 101°C) using a heating mantle. Maintain the reflux for 24-30 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing saturated aqueous sodium bicarbonate (NaHCO₃) solution (~200 mL) to quench the reaction. Caution: Vigorous gas evolution (CO₂) will occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-amino-6-chlorobenzoxazole as a pure solid.

Expected Results & Intermediate Characterization
  • Yield: 75-85%

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.50 (s, 1H, Ar-H), 7.35 (s, 2H, -NH₂), 7.30 (d, 1H, Ar-H), 7.00 (d, 1H, Ar-H).

  • Mass Spec (ESI+): m/z = 169.0 [M+H]⁺.

Part II: Guanidinylation and Hydrochloride Salt Formation

This section describes the conversion of the amine intermediate into the final target compound.

Materials and Reagents
CompoundFormulaMW ( g/mol )AmountMoles (mmol)Role
2-Amino-6-chlorobenzoxazoleC₇H₅ClN₂O168.584.00 g23.7Starting Material
CyanamideCH₂N₂42.041.99 g47.4Guanidinylating Agent
Concentrated Nitric Acid (HNO₃)HNO₃63.01~1.5 mL~23.7Acid Catalyst
1,4-DioxaneC₄H₈O₂88.1180 mL-Solvent
2 M Sodium Hydroxide (aq)NaOH40.00As needed-Basification
Dichloromethane (DCM)CH₂Cl₂84.93~200 mL-Extraction Solvent
4 M HCl in EthanolHCl36.46As needed-Salt Formation
Diethyl EtherC₄H₁₀O74.12~100 mL-Precipitation
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 150 mL round-bottom flask, dissolve 2-amino-6-chlorobenzoxazole (4.00 g, 23.7 mmol) and cyanamide (1.99 g, 47.4 mmol, 2.0 equiv) in 1,4-dioxane (80 mL).

  • Acidification: Add concentrated nitric acid (~1.5 mL, ~23.7 mmol, 1.0 equiv) dropwise to the solution.

  • Reaction: Heat the mixture to 100°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up (Free Base Isolation): Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in water (~100 mL) and adjust the pH to >10 with 2 M aqueous NaOH.

  • Extraction: Extract the resulting aqueous suspension with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (6-Chlorobenzo[d]oxazol-2-yl)guanidine free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of absolute ethanol (~20 mL). Cool the solution in an ice bath.

  • Precipitation: Add 4 M HCl in ethanol dropwise until the solution becomes acidic (check with pH paper) and a precipitate forms. Add an excess of diethyl ether (~100 mL) to ensure complete precipitation.

  • Isolation: Stir the suspension in the ice bath for 30 minutes. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Comprehensive Characterization of Final Product

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.

Analytical Data Summary
AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point >200°C (with decomposition)
¹H NMR (400 MHz, D₂O) Expected shifts corresponding to the 3 aromatic protons and broad signals for the guanidinium and amine protons.
¹³C NMR (100 MHz, D₂O) Expected signals for the benzoxazole core carbons and the characteristic guanidinium carbon (~160 ppm).
Mass Spec (ESI+) m/z = 211.0 [M+H]⁺ (for the free base)
HPLC Purity ≥95% (UV detection at 254 nm)
Analytical Protocols
  • HPLC Method: A reverse-phase C18 column can be used. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA). Guanidine compounds can be analyzed by various methods including ion chromatography and LC-MS/MS for more sensitive applications.[6][7]

  • NMR Spectroscopy: Samples should be prepared in a suitable deuterated solvent such as D₂O or DMSO-d₆.

  • Mass Spectrometry: Samples can be analyzed via electrospray ionization (ESI) to confirm the mass of the protonated free base.

Workflow Visualization and Safety

Detailed Experimental Workflow

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Guanidinylation & Salt Formation cluster_2 Part 3: Final Analysis a1 Combine 2-Amino-5-chlorophenol, NCTS, and Dioxane a2 Add BF₃·Et₂O Catalyst a1->a2 a3 Reflux for 24-30h a2->a3 a4 Quench with NaHCO₃ (aq) a3->a4 a5 Extract with Ethyl Acetate a4->a5 a6 Dry, Concentrate & Purify (Column Chromatography) a5->a6 b1 Combine Intermediate, Cyanamide, and Dioxane a6->b1 Purified Intermediate b2 Add HNO₃ Catalyst b1->b2 b3 Heat to 100°C for 4-6h b2->b3 b4 Concentrate & Basify with NaOH b3->b4 b5 Extract Free Base with DCM b4->b5 b6 Dry & Concentrate b5->b6 b7 Dissolve in Ethanol, Add HCl/Ethanol b6->b7 b8 Precipitate, Filter & Dry b7->b8 c1 Perform HPLC, NMR, MS, and MP Analysis b8->c1 Final Product

Figure 2: Step-by-step experimental and analytical workflow.

Critical Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Boron trifluoride diethyl etherate (BF₃·Et₂O): Corrosive and moisture-sensitive. Handle with care under an inert atmosphere if possible.

    • 1,4-Dioxane: A potential carcinogen. Avoid inhalation and skin contact.

    • Concentrated Acids (HNO₃, HCl): Highly corrosive. Handle with extreme care.

  • Quenching: The quenching of the Lewis acid with bicarbonate is highly exothermic and releases gas. Perform this step slowly and with caution in a large vessel to avoid overflow.

References

  • Kaur, N., & Kishore, D. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]

  • Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. organic-chemistry.org. [Link]

  • Derridj, F., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Cogent Chemistry. [Link]

  • Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]

  • Saari, L. A., & Wrazidlo, W. (2012). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst. [Link]

  • Kim, H. Y., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Sciences Europe. [Link]

  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. sielc.com. [Link]

  • Sharma, D., et al. (2014). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Hranjec, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

Sources

Application

Application Notes and Protocols for In Vitro Antimicrobial Assays of Benzoxazole Guanidines

Introduction The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the urgent discovery and development of novel antimicrobial agents with unconventional m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the urgent discovery and development of novel antimicrobial agents with unconventional mechanisms of action. Benzoxazole guanidines have emerged as a promising class of molecules in this pursuit. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to be present in various pharmacologically active compounds.[1][2][3][4][5] The incorporation of a guanidinium group is a strategic design element intended to enhance antimicrobial efficacy. At physiological pH, the guanidine moiety exists in its protonated guanidinium form, which is stabilized by resonance, conferring a persistent positive charge.[6][7] This cationic nature is hypothesized to facilitate electrostatic interactions with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids, leading to membrane disruption and subsequent cell death.[8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the antimicrobial properties of novel benzoxazole guanidine compounds. It outlines detailed, step-by-step protocols for three fundamental assays: the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC), the time-kill kinetics assay to assess bactericidal versus bacteriostatic activity, and the biofilm disruption assay to evaluate efficacy against bacterial biofilms. The protocols are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[10][11][12][13][14]

Part 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent, defined as the lowest concentration that inhibits the visible growth of a microorganism.[15][16][17][18] This quantitative measure is a critical first step in assessing the potency of a novel compound.

Scientific Rationale

This method involves challenging a standardized bacterial inoculum with a serial dilution of the test compound in a liquid growth medium. The use of 96-well microtiter plates allows for high-throughput screening of multiple compounds and concentrations simultaneously. The principle lies in identifying the concentration at which the antimicrobial agent's activity is sufficient to prevent bacterial replication to a visible extent after a defined incubation period. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for many non-fastidious bacteria as its divalent cation concentration (Ca²⁺ and Mg²⁺) is controlled, which is crucial as these ions can influence the activity of certain antimicrobial agents, particularly those interacting with the cell membrane.

Materials and Reagents
  • Benzoxazole Guanidine compounds

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Sterile 96-well, flat-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35-37°C)

Experimental Protocol
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the benzoxazole guanidine compound in DMSO.

    • Perform a two-fold serial dilution of the compound in CAMHB directly in the 96-well plate. For example, add 100 µL of CAMHB to wells 2 through 11. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 11. Discard the final 100 µL from well 11.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control well) to bring the final volume to 200 µL.

    • Include the following controls on each plate:

      • Growth Control: Bacteria in CAMHB without any compound.

      • Sterility Control: CAMHB only, without bacteria or compound.

      • Solvent Control: Bacteria in CAMHB with the highest concentration of DMSO used.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

    • Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify growth.

Data Presentation

Summarize the MIC values in a clear and concise table.

CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
Benzoxazole Guanidine 1416
Benzoxazole Guanidine 2232
Vancomycin (Control)1N/A
Colistin (Control)N/A2
Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacteria (5x10^5 CFU/mL) A->C B Prepare Serial Dilutions of Compound in Plate B->C D Incubate (37°C, 16-20h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Part 2: Time-Kill Kinetics Assay

The time-kill assay provides dynamic information about the antimicrobial activity of a compound over time, allowing for its classification as either bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[20][21]

Scientific Rationale

This assay exposes a standardized bacterial population to the test compound at various concentrations (typically multiples of the MIC) and measures the number of viable bacteria (in Colony Forming Units, CFU/mL) at specific time points. A bactericidal agent is generally defined as one that causes a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[20][21] A bacteriostatic agent will maintain the initial inoculum level or show a <3-log₁₀ reduction. This information is crucial for predicting in vivo efficacy.

Materials and Reagents
  • All materials from the MIC assay

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile phosphate-buffered saline (PBS) or saline for dilutions

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • Colony counter

Experimental Protocol
  • Inoculum Preparation:

    • Prepare a bacterial culture in the mid-logarithmic phase of growth.

    • Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing the benzoxazole guanidine compound at desired concentrations (e.g., 1x, 2x, 4x MIC).

    • Include a growth control tube (no compound).

    • Inoculate each tube with the prepared bacterial suspension.

  • Sampling and Plating:

    • Immediately after inoculation (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[20]

    • Perform ten-fold serial dilutions of the aliquot in sterile PBS.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the colonies on plates that yield between 30 and 300 colonies to ensure statistical accuracy.

    • Calculate the CFU/mL for each time point and concentration.

Data Presentation

Plot the results as log₁₀ CFU/mL versus time.

Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.75.75.75.7
26.55.45.14.5
47.85.14.33.2
88.94.53.1<2.0
249.24.2<2.0<2.0
Experimental Workflow Diagram

TimeKill_Workflow cluster_setup Assay Setup cluster_sampling Sampling and Plating cluster_analysis Analysis A Prepare Bacterial Culture (5x10^5 CFU/mL) C Inoculate Tubes A->C B Add Compound to Tubes (e.g., 1x, 2x, 4x MIC) B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D Incubate at 37°C E Perform Serial Dilutions D->E F Plate Dilutions on Agar E->F G Incubate Plates (37°C, 18-24h) F->G H Count Colonies (CFU) G->H I Calculate log10 CFU/mL and Plot vs. Time H->I

Caption: Workflow for the Time-Kill Kinetics Assay.

Part 3: Biofilm Disruption Assay

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Evaluating a compound's ability to disrupt pre-formed biofilms is essential for applications targeting chronic or device-related infections.[22]

Scientific Rationale

This assay first allows a bacterial biofilm to form on the surface of a 96-well plate. The planktonic (free-floating) cells are then removed, and the established biofilm is treated with the benzoxazole guanidine compound. The remaining biofilm biomass is quantified using crystal violet, a stain that binds to the cells and extracellular matrix components. The amount of dye retained is proportional to the biofilm mass, allowing for a quantitative assessment of the compound's disruptive capabilities.[23][24][25]

Materials and Reagents
  • All materials from the MIC assay

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote biofilm formation)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol for destaining

Experimental Protocol
  • Biofilm Formation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it 1:100 in TSB with 1% glucose.

    • Add 200 µL of the diluted culture to the wells of a 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.[22]

  • Compound Treatment:

    • Gently aspirate the medium from the wells to remove planktonic bacteria.

    • Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.

    • Add 200 µL of fresh CAMHB containing the desired concentrations of the benzoxazole guanidine compound (e.g., MIC, 2x MIC, 4x MIC, 8x MIC) to the wells.

    • Include an untreated biofilm control (medium only).

    • Incubate for a further 24 hours at 37°C.

  • Quantification of Biofilm:

    • Aspirate the medium and wash the wells twice with PBS.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[23]

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Air dry the plate.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

    • Measure the absorbance at 570-595 nm using a plate reader.

Data Presentation

Present the results as a percentage of biofilm reduction compared to the untreated control.

Compound ConcentrationAbsorbance (OD₅₇₀) (Mean ± SD)% Biofilm Reduction
Untreated Control1.25 ± 0.080%
1x MIC1.05 ± 0.0616%
2x MIC0.88 ± 0.0530%
4x MIC0.50 ± 0.0460%
8x MIC0.25 ± 0.0380%
Experimental Workflow Diagram

Biofilm_Workflow cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification A Inoculate Plate with Bacteria in TSB + Glucose B Incubate (37°C, 24-48h) to Form Biofilm A->B C Wash to Remove Planktonic Cells B->C D Add Compound Dilutions to Biofilm C->D E Incubate (37°C, 24h) D->E F Wash Wells E->F G Stain with Crystal Violet F->G H Wash and Dry G->H I Solubilize Dye H->I J Read Absorbance (570nm) I->J

Caption: Workflow for the Biofilm Disruption Assay.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of novel benzoxazole guanidine antimicrobials. By systematically determining the MIC, assessing the rate and extent of bacterial killing, and evaluating antibiofilm activity, researchers can build a comprehensive profile of a compound's antimicrobial potential. Positive results from these assays can justify progression to more complex studies, including mechanism of action elucidation, cytotoxicity testing against mammalian cell lines, and ultimately, in vivo efficacy models. The inherent membrane-disrupting potential of the guanidinium group suggests that these compounds may have a low propensity for resistance development, a hypothesis that warrants further investigation through serial passage studies.

References

  • The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. (n.d.). Google Scholar.
  • Guanidino Groups Greatly Enhance the Action of Antimicrobial Peptidomimetics Against Bacterial Cytoplasmic Membranes - PMC. (n.d.). National Center for Biotechnology Information.
  • Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics - PMC. (2024, January 9). National Center for Biotechnology Information.
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135 - Benchchem. (n.d.). BenchChem.
  • Time-Kill Kinetics Assay - Emery Pharma. (n.d.). Emery Pharma.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (n.d.). BenchChem.
  • Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. (2025, October 1). Google Scholar.
  • Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC. (n.d.). National Center for Biotechnology Information.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. (n.d.). BenchChem.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Time-Kill Evaluations | Nelson Labs. (n.d.). Nelson Labs. Retrieved from [Link]

  • Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). American Society for Microbiology. Retrieved from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018, August 12). National Center for Biotechnology Information. Retrieved from [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19). CLSI. Retrieved from [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives - Bentham Science Publishers. (2022, May 27). Bentham Science. Retrieved from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021, April 1). Acta Scientific. Retrieved from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021, August 13). INTEGRA Biosciences. Retrieved from [Link]

  • Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles - Connect Journals. (n.d.). Connect Journals. Retrieved from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (2005, October 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives | Bentham Science Publishers. (2022, August 1). Bentham Science. Retrieved from [Link]

  • Disk Diffusion and Quality Control - EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC. (2023, November 5). National Center for Biotechnology Information. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - ASM Journals. (n.d.). American Society for Microbiology. Retrieved from [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). MI - Microbiology. Retrieved from [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method - NICD. (n.d.). National Institute for Communicable Diseases. Retrieved from [Link]

  • Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay - BMG Labtech. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Guidance Documents - EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. Retrieved from [Link]

  • Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris - PMC. (2023, August 21). National Center for Biotechnology Information. Retrieved from [Link]

  • In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps - MDPI. (2024, June 25). MDPI. Retrieved from [Link]

  • Validation of high-throughput time-kill assay - Helda - University of Helsinki. (n.d.). University of Helsinki. Retrieved from [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography Analysis of (6-Chlorobenzo[d]oxazol-2-yl)guanidine

Executive Summary This guide details the method development and validation protocol for (6-Chlorobenzo[d]oxazol-2-yl)guanidine , a pharmacologically active heterocyclic guanidine. Due to the highly basic nature of the gu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the method development and validation protocol for (6-Chlorobenzo[d]oxazol-2-yl)guanidine , a pharmacologically active heterocyclic guanidine. Due to the highly basic nature of the guanidine moiety combined with the hydrophobic chlorobenzoxazole core, this molecule presents specific chromatographic challenges, notably peak tailing and pH-dependent retention shifts.

This protocol recommends a Charged Surface Hybrid (CSH) C18 stationary phase under acidic conditions to neutralize silanol activity, ensuring sharp peak shapes without the need for ion-pairing reagents.

Compound Profile & Analytical Challenges

Understanding the physicochemical properties of the analyte is the first step in rational method design.

PropertyDescriptionChromatographic Implication
Structure Benzoxazole ring fused with a guanidine group and a chlorine substituent.Mixed mode interactions (Hydrophobic + Ionic).
Basicity (pKa) Estimated pKa ~7.5 – 8.5 (Guanidine attached to electron-withdrawing heterocycle).Analyte is positively charged at neutral/low pH. prone to silanol interactions (tailing).
Hydrophobicity Moderate (LogP ~ 2.5 due to Chloro- group).Good retention on C18, but requires organic modifier >20%.
UV Absorbance Conjugated aromatic system.Strong absorbance likely at 254 nm and 280 nm .
The "Tailing" Challenge

Guanidine derivatives are notorious for interacting with residual silanols (


) on silica-based columns.
  • Traditional Approach: Use of ion-pairing agents (e.g., Octanesulfonic acid) or high concentrations of Triethylamine (TEA). Disadvantage: Incompatible with LC-MS; slow equilibration.

  • Modern Approach (Recommended): Use of Charged Surface Hybrid (CSH) columns or High pH-stable hybrid columns.

Method Development Strategy (Logic Flow)

The following decision tree outlines the rationale for selecting the stationary phase and mobile phase pH.

MethodDev Start Start: (6-Chlorobenzo[d]oxazol-2-yl)guanidine pKaCheck Analyze pKa (~8.0) Analyte is Basic Start->pKaCheck Decision Select pH Strategy pKaCheck->Decision LowPH Low pH (pH 2-3) Analyte = Cationic (+) Decision->LowPH Preferred for MS/Stability HighPH High pH (pH 10) Analyte = Neutral (0) Decision->HighPH Alternative for Retention ColSel1 Standard C18? LowPH->ColSel1 ColSel2 Hybrid C18 (e.g., XBridge) HighPH->ColSel2 Result1 Severe Tailing (Silanol Interaction) ColSel1->Result1 Yes CSH Charged Surface Hybrid (CSH) (Positively charged surface) ColSel1->CSH Better Choice Result2 Good Peak Shape (Silanols Repel Cation) ColSel2->Result2 CSH->Result2

Figure 1: Decision matrix for selecting column chemistry based on analyte ionization states.

Optimized Experimental Protocol

Instrumentation & Conditions[1][2][3]
  • System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance/Acquity).

  • Column: Waters XSelect CSH C18 , 4.6 x 150 mm, 3.5 µm (or equivalent charged-surface column).

    • Why? The CSH particle carries a low-level positive surface charge that repels the protonated guanidine, preventing secondary interactions and ensuring symmetry.

  • Column Temperature: 40°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5 - 10 µL.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Note: TFA is preferred over Formic Acid here because the trifluoroacetate anion acts as a weak ion-pairing agent, further sharpening the peak of the guanidine base.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Solvent Front)
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End

Sample Preparation Workflow

Correct sample preparation is critical to prevent precipitation of the hydrophobic core while maintaining compatibility with the initial mobile phase.

SamplePrep Stock Weigh 10 mg Standard Dissolve Dissolve in 10 mL DMSO Stock->Dissolve Intermed Stock Soln (1 mg/mL) Dissolve->Intermed Dilute Dilute 1:10 with 50:50 ACN:Water Intermed->Dilute Filter Filter (0.2 µm PTFE) Dilute->Filter Vial HPLC Vial (100 µg/mL) Filter->Vial

Figure 2: Sample preparation workflow ensuring solubility and matrix compatibility.

Protocol:

  • Stock Solution: Weigh 10.0 mg of (6-Chlorobenzo[d]oxazol-2-yl)guanidine reference standard. Dissolve in 10 mL of DMSO (Dimethyl sulfoxide).

    • Rationale: The chlorobenzoxazole ring is hydrophobic; DMSO ensures complete solubilization.

  • Working Solution: Dilute the stock solution with a diluent of 50:50 Water:Acetonitrile .

    • Caution: Do not use 100% water as diluent, as the compound may precipitate.

Method Validation Parameters (ICH Q2)

To ensure the method is "Fit for Purpose," the following validation parameters must be assessed.

System Suitability Testing (SST)

Run a standard (100 µg/mL) 5 times before sample analysis.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (Critical for guanidines).[3][4][5][6]
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD of Area:

    
    .
    
Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance:

    
    .
    
Accuracy (Recovery)

Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction.Ensure column is CSH or "Base Deactivated". Increase TFA to 0.15% or add 5mM Ammonium Formate.
Split Peaks Sample solvent mismatch.The sample diluent (DMSO/ACN) is stronger than the initial mobile phase (5% ACN). Reduce injection volume to 2-3 µL or dilute sample with more water.
Retention Time Shift pH instability.Guanidines are sensitive to pH. Ensure TFA is fresh (volatile) or buffer the aqueous phase with 10mM Ammonium Formate pH 3.0.
Carryover Adsorption to injector.Guanidines can stick to metallic surfaces. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XSelect CSH Columns Application Note: Separation of Basic Compounds at Low pH. Link

  • PubChem. (2023).[7] Guanidine Compound Summary. National Library of Medicine. Link

Sources

Application

recrystallization solvents for purifying benzoxazole guanidines

Application Note: Optimized Recrystallization Strategies for the Purification of Benzoxazole Guanidines Introduction & Chemical Context Benzoxazole guanidines represent a highly privileged pharmacophore in modern drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Recrystallization Strategies for the Purification of Benzoxazole Guanidines

Introduction & Chemical Context

Benzoxazole guanidines represent a highly privileged pharmacophore in modern drug discovery. The structural fusion of a lipophilic, planar benzoxazole core with a highly polar, hydrogen-bond-donating guanidine moiety yields compounds with profound bioactivity. These scaffolds are frequently deployed as potent muscarinic M2R/M4R antagonists, histamine H3R ligands, and broad-spectrum antimicrobial agents[1][2].

However, this dual-nature architecture presents a distinct physicochemical challenge during downstream purification. The guanidine group is exceptionally basic (pKa ~12–13), making these compounds prone to trapping polar impurities, while the lipophilic benzoxazole ring drives non-specific aggregation. Depending on the intended pharmacological application, these compounds are isolated either as neutral free bases or as highly water-soluble hydrochloride salts. Achieving >99% purity is an absolute prerequisite for accurate crystallographic analysis and in vivo pharmacological profiling.

Solvent Selection Rationale (Mechanistic Causality)

The thermodynamic principle of recrystallization relies on establishing a steep temperature-dependent solubility gradient. For benzoxazole guanidines, the choice of solvent is entirely dictated by the ionization state of the target compound.

  • Free Bases (Single-Solvent Systems): The unprotonated guanidine free base exhibits moderate overall polarity. Ethyl acetate is the premier solvent for multiple recrystallizations of these derivatives[3]. Causality: Ethyl acetate perfectly balances the opposing polarities of the molecule. At 0–4 °C, the solvent's moderate dielectric constant (ε = 6.02) cannot solvate the polar guanidine head, forcing the compound out of solution. However, at its boiling point (77 °C), the increased thermal kinetic energy disrupts the intermolecular hydrogen bonds between guanidine dimers, allowing complete dissolution[3].

  • Hydrochloride Salts (Binary Anti-Solvent Systems): Guanidinium hydrochlorides are highly ionic and virtually insoluble in pure aprotic solvents. Therefore, a binary solvent system is mandatory[4]. Causality: Absolute ethanol (the primary solvent) provides the necessary hydrogen-bonding capacity to dissolve the ionic lattice at reflux (78 °C). Ethyl acetate or diethyl ether (the anti-solvent) is then added dropwise[5]. The anti-solvent drastically lowers the bulk dielectric constant of the medium. As the solution cools, the solvation shell around the guanidinium ions collapses, forcing the ions to re-establish their highly ordered, thermodynamically stable crystal lattice.

Quantitative Solvent System Data

To facilitate rapid protocol selection, the following table summarizes the validated solvent systems, expected thermodynamic gradients, and recovery metrics for benzoxazole guanidines.

Target FormPrimary SolventAnti-SolventTemp GradientExpected YieldPurity Target
Free Base Ethyl AcetateNone77 °C → 4 °C75–85%>99.0%
Free Base Absolute EthanolNone78 °C → 4 °C70–80%>98.5%
HCl Salt Absolute EthanolEthyl Acetate78 °C → 4 °C80–90%>99.5%
HCl Salt Absolute EthanolDiethyl Ether78 °C → 4 °C75–85%>99.0%

Experimental Methodologies

Protocol A: Purification of Benzoxazole Guanidine Free Base This protocol utilizes a single-solvent thermodynamic gradient and includes a self-validating hot filtration step to remove polymeric byproducts.

  • Dissolution: Suspend 1.0 g of crude benzoxazole guanidine free base in 10 mL of ethyl acetate in a round-bottom flask equipped with a reflux condenser.

  • Thermal Saturation: Heat the suspension to a gentle reflux (77 °C) using an oil bath. If undissolved particulates remain after 15 minutes of reflux, add hot ethyl acetate dropwise (up to 5 mL) until the target compound completely dissolves.

  • Hot Filtration (Self-Validation): Rapidly filter the boiling solution through a pre-warmed fluted filter paper or a heated glass frit. Rationale: Any material failing to dissolve at this stage is an insoluble impurity (e.g., inorganic salts or cross-linked polymers) and is successfully eliminated from the matrix.

  • Controlled Nucleation: Allow the clear filtrate to cool undisturbed to room temperature (20–25 °C) over 2 hours. Rationale: Slow cooling promotes the formation of a highly ordered crystal lattice, excluding soluble impurities.

  • Maturation & Isolation: Transfer the flask to an ice bath (0–4 °C) for an additional 2 hours to maximize yield. Isolate the crystals via vacuum filtration, wash with 2 mL of ice-cold ethyl acetate, and dry under high vacuum for 12 hours[3].

Protocol B: Purification of Benzoxazole Guanidine Hydrochloride Salt This protocol employs an anti-solvent precipitation strategy, ideal for highly polar guanidinium salts[4].

  • Primary Dissolution: Dissolve 1.0 g of crude benzoxazole guanidinium chloride in a minimum volume (approx. 5–8 mL) of boiling absolute ethanol.

  • Decolorization (Optional): If the solution is highly colored, add 50 mg of activated charcoal, boil for 30 minutes, and filter hot through a tightly packed Celite pad to remove oxidized organic impurities[5].

  • Anti-Solvent Titration: While maintaining the filtrate at a gentle boil, add hot ethyl acetate dropwise. Stop the addition the exact moment the solution becomes faintly turbid (the "cloud point").

  • Clarification: Add 1–2 drops of boiling absolute ethanol just until the turbidity clears. Rationale: This establishes a perfectly saturated solution at the boiling point, ensuring maximum precipitation upon cooling.

  • Crystallization & Isolation: Remove from heat and allow the flask to cool undisturbed to room temperature, followed by chilling at 4 °C overnight. Filter the resulting crystalline mass, wash with a cold 1:4 mixture of absolute ethanol/ethyl acetate, and dry under vacuum over a desiccant (e.g., P2O5) to prevent moisture absorption[5].

Workflow Visualization

RecrystallizationWorkflow Crude Crude Benzoxazole Guanidine Decision Target Chemical Form? Crude->Decision FB_Solvent Primary Solvent: Ethyl Acetate Decision->FB_Solvent Free Base Salt_Solvent Primary Solvent: Absolute Ethanol Decision->Salt_Solvent HCl Salt FB_Heat Heat to Reflux (77°C) & Hot Filtration FB_Solvent->FB_Heat FB_Cool Controlled Cooling (RT to 0-4°C) FB_Heat->FB_Cool FB_Pure Pure Free Base Crystals FB_Cool->FB_Pure Salt_Anti Add Anti-Solvent: Ethyl Acetate to Cloud Point Salt_Solvent->Salt_Anti Salt_Cool Controlled Cooling (RT to 4°C) Salt_Anti->Salt_Cool Salt_Pure Pure Hydrochloride Salt Crystals Salt_Cool->Salt_Pure

Figure 1: Decision matrix and workflow for the recrystallization of benzoxazole guanidines.

Troubleshooting & Mechanistic Insights

  • Oiling Out (Liquid-Liquid Phase Separation): If the compound separates as a viscous oil rather than forming crystals, the melting point of the impure compound is lower than the saturation temperature. Solution: Reheat the mixture until the oil dissolves, add slightly more of the primary solvent (ethyl acetate or ethanol) to lower the saturation temperature, and cool much more slowly. Introducing a seed crystal at the cloud point can also bypass the oiling phase by providing an immediate nucleation site.

  • Hygroscopicity of Salts: Guanidinium hydrochlorides are notoriously hygroscopic. If the isolated salt turns into a sticky paste upon exposure to ambient air, it is absorbing atmospheric moisture. Solution: Perform the final filtration rapidly under a stream of dry nitrogen, and immediately transfer the filter cake to a vacuum desiccator.

References

  • Staszewski, M., et al. (2021). "Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists." ACS Chemical Neuroscience, 12(13), 2503-2519.[Link]

  • Prajapat, P., et al. (2015). "Synthesis of Biological Significant New 1-(1,3-benzoxazol-2-yl)guanidine Derivatives." Journal of Chemistry and Chemical Sciences, 5(12), 670-681.[Link]

  • Durant, G. J., et al. (1996). "Preparation of substituted guanidines.

Sources

Method

microwave-assisted synthesis of 2-guanidinobenzoxazoles

Application Note: Microwave-Assisted Synthesis of 2-Guanidinobenzoxazoles Executive Summary & Mechanistic Rationale The benzoxazole core, particularly 2-aminobenzoxazoles and 2-guanidinobenzoxazoles, is a privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-Guanidinobenzoxazoles

Executive Summary & Mechanistic Rationale

The benzoxazole core, particularly 2-aminobenzoxazoles and 2-guanidinobenzoxazoles, is a privileged scaffold in medicinal chemistry, frequently utilized in the development of enzyme inhibitors, anticancer therapeutics, and positron emission tomography (PET) probes[1]. Historically, the synthesis of these nitrogen-rich heterocycles relied on harsh, toxic reagents such as cyanogen bromide or required prolonged conventional heating (often exceeding 24 hours), which frequently resulted in poor atom economy and the generation of unwanted side products[2].

This application note details an optimized, eco-friendly protocol for the synthesis of 2-guanidinobenzoxazoles. By synergizing Microwave-Assisted Organic Synthesis (MAOS) with Lewis acid catalysis and utilizing cyanoguanidine as a safe cyanating agent, this methodology overcomes the kinetic barriers of traditional cyclization[3],[2].

The Causality of the Method:

  • Reagent Selection: Cyanoguanidine is selected as a non-hazardous, bench-stable alternative to traditional electrophilic cyanating agents[2],[4].

  • Catalytic Activation: A Lewis acid (e.g.,

    
    ) is introduced to coordinate with the nitrile nitrogen of cyanoguanidine. This coordination significantly increases the electrophilicity of the nitrile carbon, priming it for nucleophilic attack by the primary amine of the o-aminophenol[1].
    
  • Microwave Volumetric Heating: Unlike conventional convective heating, microwave irradiation directly couples with the polar reaction intermediates (dielectric heating). This targeted energy transfer induces rapid dipole rotation and ionic conduction, accelerating the dehydrative ring closure and extrusion of ammonia to form the benzoxazole core in minutes rather than days[5],[3].

Pathway N1 o-Aminophenol + Cyanoguanidine N2 Lewis Acid Coordination N1->N2 Mixing (1,4-dioxane) N3 Microwave Volumetric Heating N2->N3 Nitrile Activation N4 Nucleophilic Attack & Cyclization N3->N4 Dielectric Heating N5 2-Guanidino- benzoxazole N4->N5 -NH3 Extrusion

Mechanistic pathway for the .

Quantitative Data: Conventional vs. Microwave-Assisted Synthesis

The implementation of MAOS fundamentally alters the thermodynamic profile of the reaction. Table 1 summarizes the empirical advantages of this protocol over traditional batch synthesis.

Table 1: Comparative Analysis of Synthesis Modalities

ParameterConventional HeatingMicrowave-Assisted (MAOS)Mechanistic Advantage
Heat Transfer Convection (Wall-to-center)Dielectric (Volumetric)Uniform thermal distribution prevents local overheating and degradation[3].
Reaction Time 24–30 hours15–20 minutes>70x acceleration due to direct energy coupling with polar intermediates[5].
Average Yield 45–60%85–95%Rapid kinetics prevent the formation of thermodynamic byproducts[2].
Solvent Profile High-boiling (e.g., DMF)1,4-dioxane or IsopropanolGreener profile; facilitates easier downstream purification[6].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes specific analytical checkpoints to ensure reaction integrity before proceeding to the next step.

Materials & Equipment
  • Substrates: o-Aminophenol derivatives (1.0 equiv), Cyanoguanidine (1.2 equiv).

  • Catalyst: Boron trifluoride diethyl etherate (

    
    ) (2.0 equiv).
    
  • Solvent: Anhydrous 1,4-dioxane.

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and sealed reaction vials.

Methodology

Step 1: Reagent Preparation & Pre-Validation

  • Weigh o-aminophenol (1.0 mmol) and cyanoguanidine (1.2 mmol) into a 10 mL microwave-safe glass vial equipped with a magnetic stir bar.

  • Suspend the solids in 3.0 mL of anhydrous 1,4-dioxane.

  • Self-Validation: Perform a baseline LC-MS injection of the starting mixture to establish the exact retention time and

    
     of the specific o-aminophenol derivative[1].
    

Step 2: Catalytic Activation

  • In a fume hood, carefully add

    
     (2.0 mmol) dropwise to the suspension.
    
  • Seal the vial with a Teflon-lined crimp cap. The mixture may exhibit a slight color change as the Lewis acid coordinates with the cyanoguanidine[2].

Step 3: Microwave Irradiation

  • Place the sealed vial into the microwave synthesizer cavity.

  • Program the instrument with the following parameters:

    • Power: 150 W (Dynamic power modulation to maintain temperature).

    • Temperature: 120 °C.

    • Ramp Time: 2 minutes.

    • Hold Time: 15–20 minutes.

    • Cooling: Compressed air cooling to 25 °C post-reaction.

Step 4: In-Process Reaction Monitoring

  • Upon completion of the cooling cycle, uncap the vial and extract a 10 µL aliquot.

  • Dilute the aliquot in 1 mL of HPLC-grade methanol.

  • Self-Validation: Analyze via LC-MS (UV trace 210–500 nm). The reaction is deemed complete when the starting o-aminophenol peak is fully consumed and the target 2-guanidinobenzoxazole mass

    
     is the dominant signal[1].
    

Step 5: Workup & Purification

  • Quench the reaction mixture by pouring it into 15 mL of saturated aqueous

    
     to neutralize the Lewis acid.
    
  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Combine the organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Evaporate the solvent under reduced pressure.

  • Purify the crude residue via flash column chromatography (DCM/MeOH gradient) or ion-exchange chromatography to yield the pure 2-guanidinobenzoxazole[1].

Protocol S1 1. Reagent Preparation Equimolar substrates in 1,4-dioxane S2 2. Catalyst Addition Add BF3·Et2O (Lewis Acid) S1->S2 S3 3. Microwave Irradiation 150W, 120°C, 15-20 mins S2->S3 S4 4. Reaction Validation TLC & LC-MS Monitoring S3->S4 S5 5. Purification Neutralization & Chromatography S4->S5

Step-by-step operational workflow for the microwave-assisted protocol.

Conclusion

The integration of microwave-assisted heating with cyanoguanidine and Lewis acid activation provides a highly robust, scalable, and environmentally conscious pathway for synthesizing 2-guanidinobenzoxazoles. By relying on dielectric heating to overcome the high activation energy of cyclization, researchers can achieve near-quantitative yields in a fraction of the time required by classical methods, drastically accelerating the drug discovery pipeline.

References

  • Grytsai, O., Druzhenko, T., Demange, L., Ronco, C., & Benhida, R. (2018). Cyanoguanidine as a versatile, eco-friendly and inexpensive reagent for the synthesis of 2-aminobenzoxazoles and 2-guanidinobenzoxazoles. Tetrahedron Letters, 59(17), 1642-1645.[Link]

  • Grytsai, O., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19201–19213.[Link]

  • Driowya, M., Saber, A., Marzag, H., Demange, L., Bougrin, K., & Benhida, R. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(8), 1032.[Link]

  • Böttcher, C., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1001–1040.[Link]

  • Naeimi, H., & Rahmatinejad, S. (2018). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Current Organic Synthesis, 15(6).[Link]

  • Kappe, C. O. (2015). Microwave Mediated Synthesis in Pharmaceutical Chemistry. Rasayan Journal of Chemistry, 8(3), 364-375. [Link]

Sources

Application

Application Note: Synthesis and Physicochemical Characterization of Bioactive Metal Complexes Using (6-Chlorobenzo[d]oxazol-2-yl)guanidine

Introduction & Scope The rational design of transition metal complexes utilizing benzoxazole-guanidine derivatives has emerged as a highly effective strategy in modern metallopharmacy. This application note details the s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The rational design of transition metal complexes utilizing benzoxazole-guanidine derivatives has emerged as a highly effective strategy in modern metallopharmacy. This application note details the synthesis, physicochemical characterization, and mechanistic rationale for coordinating (6-Chlorobenzo[d]oxazol-2-yl)guanidine (CAS 98554-01-9) with Cu(II), Co(II), and Ni(II) metal centers.

The incorporation of a chlorine atom at the 6-position of the benzoxazole ring is not merely structural; it is a deliberate bioisosteric modification. Halogenation increases the lipophilicity (LogP) of the ligand, which is critical for enhancing cellular membrane permeability in downstream drug development. This specific chlorinated ligand scaffold has been successfully utilized in the structure-based optimization of human galactokinase (GALK1) inhibitors (), proving its robust biological compatibility. When complexed with transition metals, these systems exhibit profound antiproliferative, antioxidant, and antimicrobial activities ().

Mechanistic Insights & Causality (Expertise & Experience)

To achieve high-purity coordination compounds, it is essential to understand the causality behind the experimental conditions:

  • Ligand Chelation Dynamics: (6-Chlorobenzo[d]oxazol-2-yl)guanidine acts as a versatile bidentate (N,N') chelator. It coordinates through the benzoxazole ring nitrogen and the imine nitrogen of the guanidine moiety. The electron-withdrawing inductive effect (-I) of the 6-chloro group subtly decreases the electron density on the ring, fine-tuning the Lewis basicity of the coordinating nitrogens. This stabilizes the metal complexes and prevents oxidative degradation of the metal center.

  • Solvent & Thermodynamic Control: Absolute ethanol is selected as the reaction medium. It effectively solubilizes both the organic ligand and the hydrated metal salts at reflux temperatures (60–70 °C). As the neutral metal complex forms, its solubility in ethanol decreases, driving the thermodynamic precipitation of the product and preventing the formation of kinetic polymeric impurities.

  • Tweedy's Chelation Theory: From a pharmacological perspective, chelation significantly reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups. This enhances the lipophilic character of the central metal atom, facilitating its permeation through the lipid layers of microbial or cancer cell membranes.

Experimental Protocols (Trustworthiness)

The following protocol is designed as a self-validating system . Visual and physical checkpoints are embedded to ensure the integrity of the synthesis without requiring immediate spectroscopic analysis.

Materials Required
  • Ligand (L): (6-Chlorobenzo[d]oxazol-2-yl)guanidine ()

  • Metal Salts: Cu(CH₃COO)₂·H₂O, Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O (Analytical Grade)

  • Solvents: Absolute ethanol, diethyl ether, DMF (for conductance testing).

Step-by-Step Synthesis Workflow
  • Ligand Preparation: Accurately weigh 1.0 mmol of (6-Chlorobenzo[d]oxazol-2-yl)guanidine and dissolve it in 20 mL of hot absolute ethanol.

    • Self-Validation Check: The solution must be completely clear. Any residual turbidity indicates incomplete dissolution; perform a hot gravity filtration before proceeding to prevent unreacted ligand from contaminating the final complex.

  • Metal Salt Preparation: Dissolve 1.0 mmol of the selected metal salt in 15 mL of absolute ethanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution.

    • Causality: Dropwise addition prevents localized supersaturation, ensuring a strict 1:1 metal-to-ligand stoichiometric assembly and avoiding the kinetic trapping of side products.

  • Reflux: Heat the mixture under reflux at 60–70 °C for 2–3 hours.

    • Self-Validation Check: A distinct, permanent color change (e.g., pale blue to dark green for Copper) confirms Ligand-to-Metal Charge Transfer (LMCT) and successful d-d transition alterations.

  • Isolation: Cool the reaction mixture to room temperature to induce precipitation. Filter the microcrystalline solid under vacuum.

  • Purification: Wash the precipitate successively with cold ethanol (to remove unreacted metal salts) and diethyl ether (to remove unreacted ligand). Dry under vacuum over anhydrous CaCl₂.

Synthesis L Ligand Solution (6-Chlorobenzo[d]oxazol-2-yl)guanidine in Absolute EtOH Mix Reflux Reaction 60-70°C for 2-3 hours (Visual color change validates LMCT) L->Mix M Metal Salt Solution Cu(II), Co(II), or Ni(II) salts in Absolute EtOH M->Mix Cool Cooling & Precipitation Room Temperature Mix->Cool Filter Filtration & Washing Cold EtOH and Diethyl Ether Cool->Filter Dry Vacuum Drying Yield: 65-85% Filter->Dry

Fig 1: Synthetic workflow for (6-Chlorobenzo[d]oxazol-2-yl)guanidine metal complexes.

Physicochemical Characterization & Data

Once synthesized, the complexes must be validated. Molar conductance is a rapid, self-validating metric. By dissolving the complex in DMF (10⁻³ M), a conductance reading below 20 Ω⁻¹ cm² mol⁻¹ confirms that the complex is a non-electrolyte. This proves that the anions (acetate/nitrate) are covalently coordinated within the inner sphere rather than acting as outer-sphere counter-ions.

The expected physicochemical properties, extrapolated from foundational studies on benzoxazole-guanidine systems (), are summarized below:

Metal ComplexProposed FormulaExpected GeometryExpected ColorMolar Conductance in DMF (Ω⁻¹ cm² mol⁻¹)
Cu(II) [Cu(L)(CH₃COO)₂(H₂O)]·2H₂OOctahedralDark Green12 - 18 (Non-electrolyte)
Co(II) [Co(L)(NO₃)₂(H₂O)]·3H₂OOctahedralBrown/Red10 - 15 (Non-electrolyte)
Ni(II) [Ni(L)(NO₃)₂(H₂O)]·H₂OOctahedralPale Green14 - 19 (Non-electrolyte)

(Note: "L" denotes the neutral (6-Chlorobenzo[d]oxazol-2-yl)guanidine ligand).

Coordination M Metal Ion (Cu, Co, Ni) C Octahedral Complex M->C Core L Ligand (N,N' donor) L->C Chelation A Anions (AcO, NO3) A->C Co-ligand W Solvent (H2O) W->C Axial

Fig 2: Assembly of the octahedral coordination sphere around the transition metal center.

Biological Application Notes

For drug development professionals utilizing these protocols, the resulting complexes are primed for in vitro screening:

  • Cytotoxicity Assays (MTT): The Cu(II) complex typically exhibits the most pronounced antiproliferative activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The 6-chloro substitution enhances the complex's ability to intercalate with DNA or generate localized Reactive Oxygen Species (ROS) via Fenton-like reactions.

  • Antimicrobial Screening: The complexes demonstrate broad-spectrum activity against pathogenic strains (e.g., S. aureus, E. coli). The chelation effect disrupts the microbial cell wall synthesis and inhibits vital enzymatic pathways.

References

  • Abu-Dief, A. M., et al. (2025). *Development of benzoxazole-2-yl-guanidine based Cu (II), Co (II), and Ni (II)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (6-Chlorobenzo[d]oxazol-2-yl)guanidine Synthesis

Welcome to the Process Optimization Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing yield bottlenecks in the synthesis of 1-(6-chlorobenzo[d]oxa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing yield bottlenecks in the synthesis of 1-(6-chlorobenzo[d]oxazol-2-yl)guanidine from 2-amino-5-chlorophenol and cyanoguanidine (dicyandiamide).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the mechanistic causality behind reaction failures and providing self-validating workflows to ensure reproducible, high-yield results.

Troubleshooting Guide & FAQs

Q: Why is my yield consistently low (<40%) when using standard aqueous HCl reflux conditions? A: The primary cause of low yield in classical aqueous acidic conditions (e.g., refluxing HCl or H2SO4) is the hydrolytic instability of the newly formed benzoxazole ring[1]. While the initial addition of 2-amino-5-chlorophenol to cyanoguanidine proceeds smoothly to form the open-chain intermediate, the subsequent cyclocondensation requires dehydration. In strongly acidic aqueous media, the heteroatoms of the fragile benzoxazole ring become protonated, making the C2 position highly susceptible to nucleophilic attack by water. This drives the equilibrium backward, resulting in ring-opening hydrolysis and degradation of the product.

Q: How can I prevent the hydrolysis of the benzoxazole ring during cyclocondensation? A: To suppress hydrolysis, you must eliminate water from the reaction environment during the critical cyclization step. Transitioning from a Brønsted acid in water to a Lewis acid (such as AlCl3) in an anhydrous solvent (e.g., dry THF or acetonitrile) prevents hydrolytic degradation[1]. The Lewis acid effectively coordinates and activates the nitrile group of cyanoguanidine without providing the hydronium ions that catalyze ring cleavage, often improving yields to >70%.

Q: I am using anhydrous conditions, but the reaction is stalling at the open-chain intermediate. How do I force the cyclization? A: If you are seeing incomplete cyclization, the thermal activation energy for the ring closure is not being met efficiently. We recommend utilizing microwave-assisted synthesis. Heating the reaction mixture in a sealed microwave vial at 90 °C for 30 minutes provides rapid, uniform heating that forces the dehydration step to completion before side-reactions can occur[2].

Q: I suspect I am losing product during the workup. What is the optimal isolation strategy? A: (6-Chlorobenzo[d]oxazol-2-yl)guanidine is highly basic and forms highly water-soluble salts (e.g., hydrochloride) in acidic media. If you attempt an organic extraction while the aqueous phase is acidic or neutral, the product will remain in the aqueous layer. Self-Validating Check: After the reaction, cool the mixture and rigorously adjust the pH to 10–12 using 10% aqueous KOH or NaOH. The free base of the guanidine will precipitate as a solid. Verify complete precipitation by checking the pH of the supernatant; if it drops below 10, add more base.

Yield Optimization Data

The following table summarizes the quantitative yield improvements achieved by altering the catalytic and thermodynamic conditions of the synthesis.

Synthesis MethodReagents / CatalystSolventTemp / TimeAverage Yield (%)Primary Failure Mode
Classical Aqueous Cyanoguanidine, conc. HClWater / EtOH100 °C / 3 h30 - 45%Ring hydrolysis
Sulfuric Acid Cyanoguanidine, 10% H2SO4Water100 °C / 20 min40 - 50%Ring hydrolysis
Anhydrous Lewis Acid Cyanoguanidine, AlCl3Dry THFReflux / 4 h70 - 75%Incomplete conversion
Microwave-Assisted Cyanoguanidine, HCl (1 eq)EtOH (Sealed)90 °C / 30 min85 - 90%None (Optimized)

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield (<40%) of (6-Chlorobenzo[d]oxazol-2-yl)guanidine Check1 Using aqueous strong acids (e.g., refluxing HCl/H2SO4)? Start->Check1 Hydrolysis Issue: Benzoxazole ring hydrolysis Solution: Switch to anhydrous Lewis acid (AlCl3/THF) Check1->Hydrolysis Yes Check2 Reaction stalling at open-chain intermediate? Check1->Check2 No Optimize Yield Optimized (>70%) Hydrolysis->Optimize Temp Issue: Incomplete cyclocondensation Solution: Use microwave irradiation (90°C, 30 min) Check2->Temp Yes Check3 Product lost during workup? Check2->Check3 No Temp->Optimize Isolation Issue: Guanidine salt solubility Solution: Basify to pH 10-12 with 10% KOH to precipitate Check3->Isolation Yes Check3->Optimize No Isolation->Optimize

Figure 1: Decision tree for troubleshooting low yields in 2-guanidinobenzoxazole syntheses.

Optimized Step-by-Step Methodology: Microwave-Assisted Synthesis

This protocol leverages microwave irradiation to overcome the activation barrier of cyclocondensation while minimizing the time the fragile benzoxazole ring spends in acidic conditions[3].

Materials Required:

  • 2-Amino-5-chlorophenol (1.0 equivalent)

  • Cyanoguanidine (Dicyandiamide) (1.0 equivalent)

  • Ethanol (Absolute)

  • Concentrated HCl (1.0 equivalent)

  • 10% Aqueous KOH solution

Step-by-Step Protocol:

  • Preparation: In a heavy-walled microwave reaction vial, suspend 2-amino-5-chlorophenol (e.g., 1.0 g, 6.97 mmol) and cyanoguanidine (0.586 g, 6.97 mmol) in absolute ethanol (approx. 4.85 mL).

    • Causality Note: Absolute ethanol is used to minimize the water content, reducing the risk of hydrolytic ring-opening during the heating phase.

  • Acidification: Slowly add concentrated HCl (0.646 mL, 7.87 mmol) to the suspension. Seal the microwave tube with a crimp cap.

    • Self-Validating Step: The addition of HCl should cause the suspension to partially clear as the hydrochloride salt of the intermediate begins to form.

  • Microwave Irradiation: Heat the sealed vial in a dedicated microwave synthesizer at 90 °C for exactly 30 minutes[3].

    • Causality Note: The rapid, localized heating of the microwave drives the dehydration/cyclization step faster than the competing hydrolysis pathway.

  • Cooling & Initial Filtration: Allow the reaction mixture to cool to room temperature. A precipitate may form. Filter the solid, but do not discard the filtrate , as it contains the highly soluble hydrochloride salt of the product.

  • Basification & Precipitation: Transfer the solid and the filtrate into a flask containing 10 mL of distilled water. While stirring vigorously, add 10% aqueous KOH (approx. 2.5 mL) dropwise until the pH reaches 10–12. Heat the mixture to 100 °C for 2 hours[3].

    • Causality Note: Heating in strong base ensures that any uncyclized intermediate is fully converted and neutralizes the hydrochloride salt to yield the insoluble free base of 1-(6-chlorobenzo[d]oxazol-2-yl)guanidine.

  • Isolation: Cool the basic mixture in an ice bath for 1 hour to maximize crystallization. Filter the resulting precipitate, wash with ice-cold water (3 x 5 mL) to remove residual KOH and unreacted cyanoguanidine, and dry under a vacuum to afford the pure product.

References

  • Synthetic accesses to biguanide compounds Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Protecting the Guanidine Group in Acidic Conditions

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who work with guanidine-containing molecules, such as arginine-rich peptides and other synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who work with guanidine-containing molecules, such as arginine-rich peptides and other synthetic compounds. While the guanidinium group is known for its remarkable stability, certain experimental conditions, particularly during chemical synthesis and purification, can pose a risk to its integrity. This document provides in-depth answers to common questions, troubleshooting protocols, and the rationale behind selecting the right protective strategies to prevent unwanted hydrolysis and other side reactions under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the guanidine group in acidic conditions?

The guanidine group is exceptionally stable in acidic and neutral aqueous solutions. This high stability is due to the formation of the guanidinium cation. The positive charge is delocalized across the central carbon and three nitrogen atoms through resonance, making the central carbon atom strongly electron-deficient and highly resistant to nucleophilic attack by water.[1][2] The pKa of the guanidinium ion is approximately 13.6, meaning it exists almost exclusively in its protonated, stable form at any pH below 12.[1][3]

Therefore, under most routine experimental conditions in acidic buffers, hydrolysis of a guanidine group is kinetically very slow and often negligible. Concern arises primarily under harsh conditions, such as prolonged heating at very low pH or during specific chemical reactions like peptide synthesis deprotection steps.[4]

Q2: What is the chemical mechanism of guanidine hydrolysis?

Guanidine hydrolysis, when it occurs, is the conversion of the guanidine group into a urea moiety and an amine. The reaction involves the nucleophilic attack of a water molecule on the central carbon atom of the guanidinium ion. This process has a high activation energy because the electrophilicity of the carbon is significantly reduced by the delocalized positive charge. The reaction proceeds through a tetrahedral intermediate which then collapses to release urea and an amine. While this reaction is more commonly associated with basic conditions where the uncharged guanidine base is the reacting species, it can be forced to occur under harsh acidic conditions.[5][6]

Caption: Guanidine Hydrolysis Mechanism.

Q3: When should I be most concerned about guanidine group stability?

The primary context where guanidine group integrity is a major concern is during multi-step chemical synthesis, particularly solid-phase peptide synthesis (SPPS).[7] Here, the issue is less about hydrolysis and more about preventing unwanted side reactions. The nucleophilic guanidine group can react with activated esters during amino acid coupling steps, leading to undesired byproducts. Therefore, protection is mandatory.

Conditions that can promote degradation via hydrolysis include:

  • Global Deprotection: The final step in peptide synthesis often involves strong acids like trifluoroacetic acid (TFA) or even hydrogen fluoride (HF) to remove side-chain protecting groups.[7] Prolonged exposure to these "cleavage cocktails," especially at elevated temperatures, can lead to low levels of hydrolysis.

  • Long-term Storage in Solution: While stable for short-term experiments, storing peptides or compounds in highly acidic solutions for extended periods (weeks to months) at non-optimal temperatures can lead to measurable degradation.

  • High-Concentration Guanidinium HCl: While guanidinium chloride is used as a denaturant, it is important to note that high concentrations, especially when heated, can lead to guanidinylation of other nucleophilic groups (like the ε-amino group of lysine) on the molecule.[8]

Troubleshooting Guides and Protocols

Guide 1: Selecting an Arginine Side-Chain Protecting Group

The choice of a protecting group for the arginine guanido function is critical and depends entirely on the synthetic strategy employed (e.g., Fmoc/tBu or Boc/Bn). The goal is to choose a group that is stable during all synthesis steps but can be cleanly removed during the final cleavage without damaging the target molecule.[7]

Protecting GroupStructure AbbreviationTypical Synthesis StrategyStabilityDeprotection ConditionsKey Considerations
Pbf 2,2,4,6,7-Pentamethyldihydro-benzofuran-5-sulfonylFmoc/tBuStable to piperidine (Fmoc removal). Labile to moderate acid.Standard TFA "cleavage cocktails" (e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS) for 2-4 hours.Industry Standard for Fmoc SPPS. Provides good protection and is removed under standard cleavage conditions. Can sometimes be difficult to remove from sterically hindered arginines.
Pmc 2,2,5,7,8-Pentamethylchroman-6-sulfonylFmoc/tBuStable to piperidine. More acid-labile than Mtr, less than Pbf.Requires slightly longer or stronger TFA treatment than Pbf.An older-generation group, largely replaced by Pbf, but still effective.
Mtr 4-Methoxy-2,3,6-trimethyl-benzenesulfonylFmoc/tBu (or Boc)Stable to piperidine. More stable to acid than Pbf/Pmc.Requires harsher TFA conditions or extended treatment times, which can increase risk of other side reactions.Used when a more robust, acid-stable protection is needed.
Tos p-ToluenesulfonylBoc/BnVery stable to both strong acid (TFA) and base.Requires very strong acid (e.g., liquid HF) or reductive cleavage (Na/liquid ammonia).[7]A classic protecting group for Boc-based synthesis. Its harsh removal conditions limit its use with sensitive peptides.[7]
NO₂ NitroBoc/BnStable to strong acid (HF).Removed by catalytic hydrogenation (e.g., H₂/Pd).[9]Useful when the peptide must not be exposed to strong acid for deprotection. The nitro group can be challenging to reduce completely.[9][10]
Protocol 1: Standard Cleavage and Deprotection in Fmoc-SPPS

This protocol describes the final step of solid-phase peptide synthesis, where the peptide is cleaved from the resin support and all acid-labile side-chain protecting groups (including Arg(Pbf)) are removed simultaneously.

Objective: To safely deprotect the guanidine group and cleave the peptide from the resin.

Materials:

  • Peptide-bound resin (dried).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS).

  • Cold diethyl ether.

  • Centrifuge and tubes.

  • Nitrogen or argon stream for drying.

Procedure:

  • Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Expert Insight: The components of the cocktail are critical. TFA is the strong acid for cleavage. Water helps suppress aspartimide formation. TIPS is a scavenger that captures the reactive carbocations released from other protecting groups (like t-butyl from Asp, Glu, Ser, Thr), preventing them from re-attaching to sensitive residues like Tryptophan or Methionine.

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The exact time depends on the specific protecting groups used (e.g., Arg(Pbf) typically requires 2 hours).

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add this solution dropwise into a 10-fold excess of cold diethyl ether. The peptide, being insoluble in ether, will precipitate as a white solid.

  • Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile) and analyze by Mass Spectrometry (MS) and HPLC to confirm the correct mass (indicating successful deprotection) and purity.

Deprotection_Workflow Fmoc-SPPS Cleavage & Deprotection Workflow Resin 1. Peptide on Resin (e.g., Arg(Pbf)) Cocktail 2. Add Cleavage Cocktail (TFA/H₂O/TIPS) Resin->Cocktail Incubate 3. Incubate 2-4h (Cleavage & Deprotection) Cocktail->Incubate Precipitate 4. Precipitate in Cold Ether Incubate->Precipitate Isolate 5. Centrifuge & Wash Precipitate->Isolate Dry 6. Dry Crude Peptide Isolate->Dry Analyze 7. Analyze by HPLC/MS Dry->Analyze

Sources

Troubleshooting

optimizing reaction time for benzoxazole guanidinylation

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with sluggish kinetics a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with sluggish kinetics and poor yields during the guanidinylation of benzoxazole derivatives.

The benzoxazole core presents unique electronic and thermodynamic challenges. Whether you are functionalizing an aminobenzoxazole or constructing the ring de novo via 2-aminophenol, standard guanidinylation conditions often fail. This guide deconstructs the mechanistic bottlenecks and provides field-proven, optimized protocols to drastically reduce your reaction times while preserving the integrity of your molecules.

Mechanistic Overview: The Kinetic Bottlenecks

Before troubleshooting, we must understand the causality behind the extended reaction times. The optimization of benzoxazole guanidinylation generally falls into two distinct synthetic pathways, each with its own kinetic barrier:

  • Direct Guanidinylation of Aminobenzoxazoles: The benzoxazole ring is highly electron-withdrawing. This delocalizes the lone pair on the exocyclic amine, drastically reducing its nucleophilicity. Consequently, nucleophilic attack on standard carbodiimide intermediates becomes the rate-determining step, often requiring >24 hours[1].

  • Cyclocondensation of 2-Aminophenols with Cyanoguanidine: Traditional methods use strong aqueous acids to drive this reaction. However, the benzoxazole ring is fragile; aqueous acidic conditions promote competitive ring hydrolysis, which acts as a thermodynamic sink, destroying yields and prolonging apparent reaction times.

G Start Benzoxazole Guanidinylation PathA Route A: Aminobenzoxazole + Guanidinylating Agent Start->PathA PathB Route B: 2-Aminophenol + Cyanoguanidine Start->PathB IssueA Barrier: Low Nucleophilicity Result: >24h Reaction Time PathA->IssueA IssueB Barrier: Acidic Hydrolysis Result: Ring Cleavage PathB->IssueB FixA Solution: TCT Activation or TMSCl Promoters IssueA->FixA Enhances electrophilicity FixB Solution: Lewis Acid (AlCl3) in Dry THF IssueB->FixB Prevents aqueous cleavage Success Optimized Kinetics (< 4h, >70% Yield) FixA->Success FixB->Success

Caption: Kinetic optimization pathways for benzoxazole guanidinylation workflows.

Troubleshooting & FAQs: Reaction Time Optimization

Q1: I am synthesizing 2-guanidinobenzoxazole from 2-aminophenol and cyanoguanidine. Why is my reaction stalling at 30% yield even after 24 hours? A1: You are likely using a traditional aqueous Brønsted acid (like HCl or H


SO

). The causality here is thermodynamic: strongly acidic aqueous conditions cause the newly formed, relatively fragile benzoxazole ring to undergo hydrolysis. The reaction isn't just slow; the product is actively degrading. Optimization: Switch to a Lewis acid (e.g., AlCl

) in a strictly anhydrous solvent like dry THF. The Lewis acid activates the cyanoguanidine electrophile without providing the aqueous protons that drive ring cleavage, cutting reaction times to ~4 hours and boosting yields up to 70%.

Q2: When guanidinylating 2-aminobenzoxazole with Goodman's Reagent (N,N'-di-Boc-N''-triflylguanidine), the reaction takes over 24 hours. How can I accelerate this? A2: 2-aminobenzoxazole is a remarkably poor nucleophile due to the electron-withdrawing heterocycle. While Goodman's reagent is excellent for primary aliphatic amines, it struggles with hindered or deactivated anilines[1]. Optimization: You must increase the electrophilicity of the intermediate. Instead of Goodman's reagent, use N,N'-di-Boc-thiourea activated by Cyanuric Chloride (TCT). TCT rapidly generates a highly reactive carbodiimide intermediate in situ, forcing the sluggish amine to react and reducing the reaction time to under 4 hours[2].

Q3: Can I use Chlorotrimethylsilane (TMSCl) to speed up the reaction? A3: Yes. Treatment of an acylcyanamide with TMSCl generates a highly reactive N-silylcarbodiimide. For standard aliphatic amines, this drives the reaction to completion in just 15 minutes at room temperature[2]. While deactivated benzoxazole amines will still require extended times relative to aliphatic amines, TMSCl activation will significantly outpace standard unpromoted carbodiimide methods[2].

Quantitative Data Summary

The following table summarizes the kinetic improvements achieved by switching from classical conditions to optimized, mechanistically sound protocols.

SubstrateGuanidinylating ReagentCatalyst / PromoterSolvent SystemReaction TimeExpected Yield
2-Aminophenol + CyanoguanidineCyanoguanidineAqueous HCl (Classical)H

O / Reflux
24 h~35%
2-Aminophenol + CyanoguanidineCyanoguanidineAlCl

(Lewis Acid)
Dry THF / Reflux 4 h 70%
2-AminobenzoxazoleGoodman's ReagentEt

N
CH

Cl

/ RT
24 h45%
2-AminobenzoxazoleN,N'-di-Boc-thioureaTCT + NMM Dry THF / RT 2 - 4 h 88%

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your workflow, the following methodologies are designed as self-validating systems. Each protocol includes built-in visual or chemical checkpoints to confirm the reaction is proceeding along the correct mechanistic pathway.

Protocol 1: Lewis Acid-Accelerated Synthesis of 2-Guanidinobenzoxazole

Objective: Construct the benzoxazole ring while preventing aqueous acidic hydrolysis.

  • Preparation of the Active Complex: In an oven-dried, nitrogen-flushed round-bottom flask, suspend 1.2 equivalents of anhydrous AlCl

    
     in dry THF (0.2 M).
    
  • Electrophile Activation: Add 1.0 equivalent of cyanoguanidine to the suspension. Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The mixture will transition from a chunky heterogeneous suspension to a fine, uniform dispersion. This visual change confirms successful Lewis acid-cyanoguanidine complexation. If the AlCl

      
       remains clumped, it has been compromised by moisture and the reaction will fail.
      
  • Substrate Addition: Slowly add 1.0 equivalent of 2-aminophenol dissolved in a minimal amount of dry THF.

  • Thermal Acceleration: Heat the reaction to reflux for 4 hours.

  • Quench and Workup: Cool the flask to 0°C. Critical Step: Quench slowly with saturated aqueous NaHCO

    
    . You must neutralize the Lewis acid immediately to prevent the generation of HCl gas from residual moisture, which would hydrolyze the newly formed benzoxazole ring. Extract with Ethyl Acetate (3x), dry over Na
    
    
    
    SO
    
    
    , and concentrate.
Protocol 2: Rapid Guanidinylation via TCT Activation

Objective: Overcome the low nucleophilicity of 2-aminobenzoxazole using a highly reactive carbodiimide[2],[1].

  • In Situ Carbodiimide Generation: To a stirred solution of N,N'-di-Boc-thiourea (1.0 eq) in anhydrous THF, add Cyanuric Chloride (TCT) (0.33 eq) at room temperature under inert atmosphere. Stir for 1 hour.

    • Self-Validation Checkpoint: The formation of a white precipitate (cyanuric acid byproduct) indicates the successful generation of the highly electrophilic carbodiimide intermediate. Do not proceed to step 2 until this precipitate is clearly visible.

  • Coupling: Add a solution of 2-aminobenzoxazole (1.2 eq) and N-methylmorpholine (NMM) (2.5 eq) in anhydrous THF directly to the reaction mixture.

  • Reaction: Stir at room temperature for 2 to 4 hours. Monitor via TLC (disappearance of the carbodiimide intermediate).

  • Workup: Quench with saturated aqueous NaHCO

    
    , extract with dichloromethane, wash with brine, and purify via flash chromatography.
    

References

  • Synthetic accesses to biguanide compounds Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Guanidine synthesis by guanylation Source: Organic Chemistry Portal URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (6-Chlorobenzo[d]oxazol-2-yl)guanidine

Executive Summary & Core Stability Profile (6-Chlorobenzo[d]oxazol-2-yl)guanidine is a heteroaryl guanidine derivative often utilized in medicinal chemistry as a pharmacophore for receptor modulation (e.g., 5-HT antagoni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Stability Profile

(6-Chlorobenzo[d]oxazol-2-yl)guanidine is a heteroaryl guanidine derivative often utilized in medicinal chemistry as a pharmacophore for receptor modulation (e.g., 5-HT antagonists, antibacterial agents). Its stability in aqueous solution is governed by two competing factors: the hydrolytic susceptibility of the benzoxazole ring and the basicity of the guanidine moiety .

Users frequently encounter issues with precipitation at neutral pH and hydrolytic degradation under basic conditions . This guide provides the mechanistic understanding and protocols required to maintain compound integrity.

Quick Reference Stability Matrix
ParameterConditionStability RatingNotes
Solid State -20°C, DesiccatedHigh Stable for >2 years if protected from moisture.
Aqueous Solution pH < 4 (Acidic)Moderate Protonation stabilizes the guanidine; however, prolonged exposure may slowly open the oxazole ring.
Aqueous Solution pH 7.4 (Physiological)Low (Solubility Limited) The pKa of the guanidine group is lowered by the benzoxazole ring (~6.5–7.0), reducing solubility of the neutral species.
Aqueous Solution pH > 9 (Basic)Critical Instability Rapid hydrolysis observed. Nucleophilic attack at C-2 leads to ring opening or urea formation.
Solvent Compatibility DMSO, EthanolHigh Recommended for stock solutions (up to 50 mM).

Critical Handling Protocols

A. Solubilization Strategy (The "Co-Solvent Spike" Method)

Directly adding the solid powder to water or PBS often results in a suspension rather than a solution due to the lipophilicity of the chlorobenzoxazole core.

Protocol:

  • Stock Preparation: Dissolve the solid compound in 100% DMSO to a concentration of 10–50 mM. Vortex until the solution is perfectly clear.

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into Ethanol or PEG-400 . This creates a "solvating shell" that eases the transition into water.

  • Final Aqueous Dilution: Slowly spike the stock solution into your aqueous buffer (pH < 7.5) while vortexing rapidly.

    • Target Final DMSO concentration: < 1% (v/v) to avoid cellular toxicity, though the compound stays soluble up to ~5% DMSO.

B. pH-Dependent Stability & Degradation

The stability of this molecule is strictly pH-dependent. The electron-withdrawing nature of the 6-chloro and oxazole ring lowers the pKa of the guanidine group compared to alkyl guanidines (typically pKa ~13.6).

  • At pH < 6.0: The guanidine is protonated (

    
    ). This positive charge stabilizes the molecule against nucleophilic attack.
    
  • At pH > 8.0: The molecule exists largely as the neutral free base. Hydroxide ions (

    
    ) can attack the C-2 position of the benzoxazole ring, leading to irreversible ring opening.
    

Mechanistic Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it. The primary failure mode is nucleophilic hydrolysis at the C-2 carbon.

DegradationPathway Parent (6-Chlorobenzo[d]oxazol-2-yl)guanidine (Active) Transition Tetrahedral Intermediate (Unstable) Parent->Transition + OH- (Basic pH) RingOpen Ring Opening (Irreversible) Transition->RingOpen Major Pathway Urea Urea Derivative (Inactive) Transition->Urea Minor Pathway (Guanidine hydrolysis) Aminophenol 2-Amino-5-chlorophenol (Toxic byproduct) RingOpen->Aminophenol Further degradation

Figure 1: Hydrolytic degradation pathways of (6-Chlorobenzo[d]oxazol-2-yl)guanidine. The primary instability arises from hydroxide attack at the C-2 position, leading to benzoxazole ring opening.

Troubleshooting & FAQs

Q1: My solution turned slightly pink/brown after 24 hours at room temperature. Is it still usable?

  • Diagnosis: This indicates oxidative degradation of the 2-amino-5-chlorophenol byproduct.

  • Root Cause: Your compound has likely undergone partial hydrolysis (ring opening), and the resulting aminophenol is oxidizing in air.

  • Action: Discard the solution. The presence of color indicates a significant percentage of the active compound has degraded. Prepare fresh solutions immediately before use.

Q2: I observe a fine white precipitate upon adding the DMSO stock to my cell culture media (pH 7.4).

  • Diagnosis: "Crash-out" precipitation due to low aqueous solubility of the neutral species.

  • Root Cause: At pH 7.4, the compound is near its pKa. The neutral form is hydrophobic.

  • Action:

    • Sonicate the media for 5–10 minutes (if the compound is stable to heat).

    • Acidify slightly: If your assay tolerates it, lower the pH to 6.5–6.8. This protonates the guanidine, vastly increasing solubility.

    • Increase BSA: Adding 0.1% BSA (Bovine Serum Albumin) can act as a carrier protein to keep hydrophobic molecules in solution.

Q3: Can I freeze the aqueous working solution (-20°C) for later use?

  • Recommendation: No.

  • Reasoning: Freeze-thaw cycles promote crystal growth (precipitation) that is difficult to re-dissolve. Furthermore, pH shifts during freezing (eutectic formation) can accelerate hydrolysis in localized pockets of high solute concentration.

  • Protocol: Store as 100% DMSO aliquots at -20°C. Only dilute into aqueous buffer on the day of the experiment.

References

  • LookChem. (5-Chlorobenzo[d]thiazol-2-yl)guanidine Chemical Properties and Stability Data. (Analogous structure analysis). Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzoxazole Derivatives and Hydrolysis Mechanisms. Retrieved from

  • Organic Syntheses. Preparation and Stability of Guanidine Derivatives. Org. Synth. 2014, 91, 1-13. Retrieved from

  • Sigma-Aldrich. Guanidine Hydrochloride Product Information (General Guanidine Chemistry). Retrieved from

  • ResearchGate. Synthesis and Stability of 2-substituted Benzoxazoles. (Mechanistic insight into C-2 hydrolysis). Retrieved from

Troubleshooting

overcoming steric hindrance in 6-substituted benzoxazole synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most persistent bottlenecks in heterocyclic chemistry: overcoming steric hindrance in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most persistent bottlenecks in heterocyclic chemistry: overcoming steric hindrance in the synthesis of 6-substituted benzoxazoles .

Whether you are developing novel kinase inhibitors, fluorescent probes, or complex pharmacophores, bulky substituents at the 6-position often derail standard cyclization protocols. This guide provides the mechanistic causality behind these failures and equips you with field-proven, self-validating methodologies to bypass them.

Critical Pathway Analysis: The Mechanistic Bottleneck

In de novo benzoxazole synthesis, a substituent at the 6-position of the final heterocycle originates from the 5-position of the 2-aminophenol precursor. While this position is distal to the primary nucleophilic centers (the 1-OH and 2-NH2 groups), bulky 5-substituents (e.g., tert-butyl, complex aryls, or dendrimers) induce severe conformational locking across the aromatic system.

This steric bulk restricts the intermediate Schiff base (imine) or amide from adopting the s-cis conformation required for cyclization. Consequently, the hydroxyl oxygen cannot achieve the necessary proximity for intramolecular nucleophilic attack on the activated carbon, stalling the reaction at the intermediate phase [1].

Pathway A 5-Substituted 2-Aminophenol C Imine/Amide Intermediate A->C Condensation B Carbonyl Precursor B->C D Steric Clash (Hindered Rotation) C->D Thermal Cyclization F I(III) Mediator or Lewis Acid Catalyst C->F Electrophilic Activation E 6-Substituted Benzoxazole D->E Low Yield F->E Overcomes Hindrance

Fig 1: Mechanistic bypass of steric hindrance in 6-substituted benzoxazole synthesis via activation.

Troubleshooting Matrix: Yield Optimization for Hindered Substrates

When standard conditions fail, empirical data dictates a shift toward highly electrophilic activators or specialized ligand systems. Use the matrix below to match your specific steric challenge with the appropriate quantitative intervention.

Substrate Hindrance LevelStandard ConditionObserved IssueMechanistic CauseRecommended InterventionExpected Yield Increase
Moderate (6-Methyl/Methoxy)Air/O₂, Toluene, 100°CSlow cyclization (12-24h)High activation energy for s-cis rotationAdd CeCl₃/NaI catalyst [2]45% → 85%
Severe (6-tert-Butyl)DCC/HOBt then pTSAStalls at amide intermediatePoor dehydration kineticsSwitch to PPA (150°C) or MW + Lawesson's20% → 75%
Extreme (6-Bulky Aryl)Pd(PPh₃)₄, K₂CO₃, TolueneNo cross-coupling productTransmetalation failurePd(OAc)₂ + XPhos [5]<5% → 90%
Complex (6-Substituted + 2-Aryl)PhI(OAc)₂, DCM, RTIncomplete conversionPoor electrophilicity of imineElectrochemically generated I(III) mediator [1]<10% → 80%+

Deep-Dive FAQs

Q1: Why does my oxidative cyclization stall at the imine intermediate when using a bulky 5-substituted 2-aminophenol? Causality: Bulky substituents (e.g., tert-butyl or complex aryls) at the 5-position of the phenol induce conformational locking. This restricts the intermediate Schiff base from adopting the required s-cis conformation, preventing the hydroxyl oxygen from coming into proximity for intramolecular nucleophilic attack on the imine carbon [1]. Solution: Shift from passive air oxidation to a highly electrophilic activator. Using electrochemically generated hypervalent iodine (I(III)) mediators forces the electrophilic activation of the imine, drastically lowering the activation energy barrier for cyclization regardless of distal steric bulk [1].

Q2: I am trying to synthesize a sterically hindered 6-arylbenzoxazole via a late-stage Suzuki-Miyaura cross-coupling on a 6-bromobenzoxazole, but the bulky boronic acid yields no product. How do I fix this? Causality: The primary bottleneck here is steric hindrance during the transmetalation step of the catalytic cycle. A standard palladium catalyst with small or moderately sized ligands (like PPh₃) cannot accommodate the bulky boronic acid coordinating to the palladium center after the oxidative addition of the 6-bromobenzoxazole [5]. Solution: Switch to an electron-rich, bulky dialkylbiaryl phosphine ligand system (e.g., XPhos or SPhos) paired with a reactive palladium pre-catalyst (like Pd(OAc)₂). The sheer bulk of the ligand forces the transmetalation intermediate into a reactive conformation and accelerates the subsequent reductive elimination step [5].

Q3: Can I use aliphatic carboxylic acids instead of aldehydes for one-pot condensations of hindered 6-substituted benzoxazoles? Causality: Condensation with carboxylic acids requires the formation of an amide intermediate followed by dehydration. Bulky substituents exacerbate the high activation energy of the dehydration step, and aliphatic acids are less electrophilic than aldehydes, leading to poor initial amide formation [2]. Solution: Yes, but standard coupling agents followed by acid-catalyzed cyclization often fail. Use polyphosphoric acid (PPA) at elevated temperatures (150°C), or for a milder approach, utilize Lawesson’s reagent under microwave conditions. Lawesson's reagent converts the hindered amide to a thioamide, which cyclizes much faster due to the higher nucleophilicity of sulfur and subsequent facile elimination of H₂S.

Logical Workflows & Validated Protocols

Workflow: Late-Stage Functionalization Logic

Workflow2 A 6-Bromobenzoxazole + Bulky Boronic Acid B Standard Pd(PPh3)4 Transmetalation Fails A->B Standard Conditions C Pd(OAc)2 + XPhos Bulky Ligand Promotes O.A. A->C Optimized Conditions D 6-Arylbenzoxazole High Yield C->D Reductive Elimination

Fig 2: Logic for overcoming transmetalation barriers in 6-arylbenzoxazole cross-coupling.

Protocol 1: Electrochemical I(III)-Mediated Oxidative Cyclization (For Hindered Imines)

This protocol utilizes an "ex-cell" approach to generate a highly active oxidant that forces the cyclization of conformationally locked imines.

Equipment: Undivided electrochemical cell, graphite anode, platinum cathode, potentiostat. Reagents: 5-substituted 2-aminophenol (1.0 mmol), aldehyde (1.0 mmol), 4-tert-butyliodobenzene (0.2 mmol, mediator), Bu₄NBF₄ (0.1 M in MeCN), trifluoroacetic acid (TFA, 2.0 equiv).

Step-by-Step Methodology:

  • In the electrochemical cell, dissolve the 2-aminophenol and aldehyde in 10 mL of the MeCN electrolyte solution. Stir for 30 minutes at room temperature to form the intermediate imine in situ.

  • Add the 4-tert-butyliodobenzene mediator and TFA to the solution.

  • Apply a constant current of 10 mA (current density ~5 mA/cm²) at room temperature.

  • Monitor the reaction via TLC or LC-MS. The anodic oxidation generates the active I(III) species, which immediately cyclizes the hindered imine.

  • Self-Validation Checkpoint: The disappearance of the brightly colored imine intermediate (usually yellow/orange) and the emergence of a highly fluorescent blue/UV-active spot on the TLC plate confirms successful benzoxazole ring formation.

  • Upon completion (typically 2-4 hours, ~2.5 F/mol), quench the reaction with saturated aqueous NaHCO₃.

  • Extract with EtOAc (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: Late-Stage Buchwald-Type Cross-Coupling for 6-Arylbenzoxazoles

This protocol overcomes the transmetalation barrier associated with bulky 6-position cross-couplings.

Equipment: Schlenk tube, magnetic stirrer, oil bath. Reagents: 6-bromobenzoxazole derivative (1.0 mmol), bulky arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), K₃PO₄ (3.0 mmol), Toluene/H₂O (10:1 v/v, 5 mL).

Step-by-Step Methodology:

  • Charge the Schlenk tube with the 6-bromobenzoxazole, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the tube with dry Argon (repeat 3 times to ensure a strictly inert atmosphere).

  • Add degassed Toluene and H₂O via syringe.

  • Seal the tube and heat the reaction mixture to 100°C in a pre-heated oil bath with vigorous stirring for 12-16 hours.

  • Self-Validation Checkpoint: The color of the reaction mixture typically shifts from dark red/brown (active Pd(0) species) to a pale yellow or clear solution upon complete consumption of the aryl halide, indicating successful reductive elimination and catalyst turnover.

  • Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify by silica gel chromatography (Hexanes/EtOAc gradient) to isolate the sterically hindered 6-arylbenzoxazole.

References

  • Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review Source: Results in Chemistry (Elsevier) URL:[Link]

  • Recent Developments in Nanocatalyzed Green Synthetic Protocols of Biologically Potent Diverse O-Heterocycles—A Review Source: Catalysts (MDPI) URL:[Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement Source: ACS Omega (ACS Publications) URL:[Link]

  • Sterically Hindered 2-(2'-Hydroxyphenyl)benzoxazole (HBO) Emitters: Synthesis, Spectroscopic Studies, and Theoretical Calculations Source: European Journal of Organic Chemistry (Wiley) URL:[Link]

Optimization

Technical Support Center: Purification of Benzoxazole Guanidines

Subject: Troubleshooting Isolation of 2-Guanidinobenzoxazole Derivatives from Tarry Residues Introduction If you are reading this, you are likely staring at a round-bottom flask containing a dark, viscous "brick" or a st...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Isolation of 2-Guanidinobenzoxazole Derivatives from Tarry Residues

Introduction

If you are reading this, you are likely staring at a round-bottom flask containing a dark, viscous "brick" or a sticky black oil. This is the hallmark of benzoxazole guanidine synthesis, particularly when using cyanogen bromide (


) or S-methylisothiourea intermediates.

The "tar" is usually a complex mixture of polymerized cyanamide, decomposed reagents, and oligomeric byproducts. The target molecule—the benzoxazole guanidine—is a polar, basic heterocycle often trapped within this non-polar/semi-polar matrix.

Do not attempt to run a standard silica column immediately. The basicity of the guanidine will cause it to streak (tail) aggressively on acidic silica, co-eluting with impurities and ruining your separation.

Follow this tiered troubleshooting guide to rescue your compound.

Module 1: The Physical Rescue (Trituration)

Problem: My crude reaction mixture is a solid black mass or sticky oil that won't dissolve cleanly.

The Science: Tarry byproducts are often highly lipophilic oligomers. Your product (a polar guanidine salt or free base) has a distinct solubility profile. We use trituration —washing the solid without dissolving it—to strip away the surface tar.

Protocol:

  • Solvent Selection: Use a solvent where your product is insoluble but the tar is soluble.

    • Recommended: Diethyl Ether (

      
      ), Cold Dichloromethane (
      
      
      
      ), or Toluene.
  • The Grind: Add 20–50 mL of solvent to the flask. Scrape the tar off the walls and sonicate for 10–15 minutes. The solvent should turn dark yellow/brown (impurities).

  • Filtration: Filter the suspension.

    • The Solid: Contains your crude product (often lighter in color now).

    • The Filtrate: Contains the bulk of the tar. Discard (after TLC verification).

Expert Tip: If the tar is stubborn, try a "swish" with Acetonitrile (


). Many benzoxazole guanidine salts are sparingly soluble in cold MeCN, while organic impurities dissolve.

Module 2: The Chemical Rescue (Acid-Base Extraction)

Problem: Trituration didn't work, or I have a solution that is too dirty for chromatography.

The Science: This is the most powerful method. Benzoxazole guanidines are bases. The guanidine moiety (pKa ~7–9 due to the electron-withdrawing benzoxazole ring) can be protonated to form a water-soluble salt. Most tars are neutral organic polymers. We can "trap" the product in water, wash away the tar with organics, and then "release" the product.

Workflow Diagram: The "Trap and Release" Strategy

AcidBaseRescue Start Crude Mixture ( dissolved in EtOAc/DCM ) Acidify Add 1M HCl (aq) Target pH < 2 Start->Acidify Sep1 Separation 1 Acidify->Sep1 OrgLayer1 Organic Layer (Contains Neutral Tars) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product-H+) Sep1->AqLayer1 Keep Wash Wash with fresh DCM (Repeat 2x) AqLayer1->Wash Basify Basify with 2M NaOH/NH4OH Target pH > 10 Wash->Basify Precipitate Does Solid Form? Basify->Precipitate Filter Vacuum Filtration (Isolate Free Base) Precipitate->Filter Yes (Precipitate) Extract Back-Extract into EtOAc/DCM Precipitate->Extract No (Stays in Water)

Caption: Figure 1. Acid-Base extraction workflow utilizing the basicity of the guanidine group to separate it from neutral tarry byproducts.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (

    
    ) or 
    
    
    
    .
  • The Trap: Extract with 1M HCl (3 x 20 mL). The product moves to the aqueous layer (protonated). The tar stays in the organic layer.

    • Check: The aqueous layer should be clear or pale yellow. If it's dark, wash it again with DCM.

  • The Release: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or

    
     until pH ~10–12.
    
  • Isolation:

    • Scenario A: The product precipitates as a white/off-white solid. Filter and dry.[1][2][3]

    • Scenario B: No precipitate? Extract the basic aqueous layer with

      
       (3 x 30 mL), dry over 
      
      
      
      , and evaporate.

Module 3: Chromatographic Rescue (The "Streak" Fix)

Problem: I must run a column, but the compound streaks (tails) from the baseline to the solvent front.

The Science: Standard silica gel is slightly acidic (silanol groups). Basic guanidines hydrogen-bond to these silanols, causing severe peak broadening (tailing). You must neutralize the silica or use a different stationary phase.

Troubleshooting Table: Eluent Systems

MethodMobile Phase CompositionWhy it Works
Neutralized Silica DCM : MeOH : NH₄OH (90:9:1)Ammonia competes for silanol sites, allowing the guanidine to elute freely.
The "TEA" Trick DCM : MeOH + 1% Triethylamine TEA blocks acidic sites. Note: You must rotovap thoroughly to remove TEA smell.
Reverse Phase (C18) Water (0.1% TFA) : MeCNThe gold standard for polar guanidines. TFA keeps the guanidine protonated and sharp.
Alumina (Basic) DCM : MeOHBasic alumina lacks the acidic protons of silica, preventing interaction.

Critical FAQ:

  • Q: Can I use Acetone?

    • A: NO. Guanidines can react with acetone (and other ketones) to form aminals or Schiff bases over time. Stick to alcohols and chlorinated solvents.

Module 4: The Final Polish (Crystallization via Salt Formation)

Problem: I have the product, but it's an amorphous foam, not a crystal.

The Science: Guanidines are notoriously hard to crystallize as free bases. However, they form beautiful, high-melting-point lattices as Nitrate or Picrate salts due to strong ionic stacking.

Protocol (Nitrate Salt Formation):

  • Dissolve the free base in a minimum amount of hot Ethanol (

    
    ).
    
  • Add dilute Nitric Acid (

    
    )  dropwise until the solution is acidic (pH 2).
    
  • Cool slowly to

    
    .
    
  • Guanidium nitrate salts often crystallize as long, colorless needles.

  • Alternative: Use Picric Acid (Caution: Explosive when dry) for analytical characterization, as picrates have very sharp melting points.

References

  • Synthesis of 2-aminobenzoxazole compounds. (2010). World Intellectual Property Organization (WO2010048514A1).[2] Retrieved from

  • Process for producing guanidine derivatives. (1998). European Patent Office (EP0873325B). Retrieved from

  • Synthesis of Guanidines and Some of Their Biological Applications. (2013). ResearchGate.[4] Retrieved from

  • Bordwell pKa Table (Acidity in DMSO/Water). Organic Chemistry Data. Retrieved from

Sources

Troubleshooting

Technical Guide: Resolving Hygroscopicity &amp; Handling of Guanidine Hydrochloride

Executive Summary & Mechanism Guanidine Hydrochloride (GuHCl) is a cornerstone chaotropic agent used to denature proteins and solubilize inclusion bodies.[1] However, its utility is frequently compromised by its extreme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism

Guanidine Hydrochloride (GuHCl) is a cornerstone chaotropic agent used to denature proteins and solubilize inclusion bodies.[1] However, its utility is frequently compromised by its extreme hygroscopicity .

The Mechanism: GuHCl possesses high lattice energy but an even higher enthalpy of hydration. Upon exposure to atmospheric moisture, water molecules rapidly coordinate with the guanidinium cation (


). This creates two critical failures in experimental workflows:
  • Molarity Drift: Weighing "wet" salt introduces a mass error, resulting in solutions with a lower-than-calculated molarity. A 6M target may actually be 5.5M, significantly altering denaturation curves.

  • Physical Aggregation: Moisture bridges crystal surfaces, causing "caking" or hard clumping, which makes handling difficult and increases the risk of contamination during chipping/breaking.

This guide provides a self-validating system to bypass these physical limitations, ensuring 99.9% accuracy in your concentration gradients.

Critical Safety Protocol

WARNING: INCOMPATIBILITY ALERT Before handling GuHCl, you must acknowledge the following chemical incompatibility to prevent fatal laboratory accidents.

  • The Hazard: NEVER mix Guanidine Hydrochloride (or Guanidine Thiocyanate) with Bleach (Sodium Hypochlorite) .

  • The Reaction:

    
    
    (Note: While Guanidine Thiocyanate produces Hydrogen Cyanide (HCN), Guanidine Hydrochloride primarily produces hazardous chloramines. Both are dangerous.)
    
  • Correct Disposal: Dispose of GuHCl waste in designated "Non-Halogenated Organic" or specific "Guanidine" waste streams, never down the drain if bleach flushing is common.

Core Protocol: The "True Concentration" Workflow

The Problem: You cannot trust the weight of GuHCl on a balance if the container has been opened previously. The salt may contain 1-5% water by weight. The Solution: Weigh approximate mass, dissolve, and then determine the exact concentration using Refractive Index (RI).[2]

Workflow Diagram

GuHCl_Preparation Start Start: Target 6.0 M Solution Weigh Weigh GuHCl Salt (Target + 5% Excess) Start->Weigh Dissolve Dissolve in Buffer (Endothermic: Apply Heat) Weigh->Dissolve Expect T drop Measure Measure Refractive Index (RI) (Sample vs. Buffer Blank) Dissolve->Measure Calculate Calculate Exact Molarity (Use Nozaki Formula) Measure->Calculate Adjust Dilute to Target Molarity Calculate->Adjust

Caption: Self-validating workflow for preparing precise GuHCl stocks. This method eliminates weighing errors caused by moisture absorption.

Step-by-Step Protocol
  • Gravimetric Estimation: Weigh out the amount of GuHCl calculated for your target volume, but add 5% extra .

    • Reasoning: It is easier to dilute a concentrated solution than to add solid to a liquid.

  • Dissolution (Endothermic Management): Add the salt to ~70% of your final volume of buffer.

    • Note: The solution will become extremely cold (endothermic reaction).

    • Action: Warm the vessel in a water bath (37°C) or microwave briefly (low power) to speed up dissolution. Do not volumize yet.

  • Equilibration: Allow the solution to return to Room Temperature (20-25°C).

  • Refractometry:

    • Zero the refractometer with your buffer (without GuHCl).

    • Measure the Refractive Index (

      
      ) of your GuHCl solution.[2][3][4]
      
    • Calculate

      
      .
      
  • Calculation: Use the Nozaki formula [1] to determine the exact molarity (

    
    ):
    
    
    
    
  • Adjustment: Dilute the solution with buffer to reach your exact target molarity using the formula

    
    .
    
Reference Data: Refractive Index vs. Molarity

Use this table for quick checks, but use the formula for precision.

Target Molarity (M)Approx

(RI Difference)
1.0 0.0170
2.0 0.0335
4.0 0.0650
6.0 0.0950
8.0 0.1230

Troubleshooting & FAQs

Category 1: Storage & Handling[5][6]

Q: My GuHCl has formed a solid brick in the bottle. Is it ruined? A: No, it is chemically stable but physically compromised.

  • Immediate Fix: If you need to make a solution, you do not need to break the whole brick. Add warm water directly to the bottle to dissolve the top layer, pour off the supernatant, and use the RI Protocol (Section 3) to determine its concentration.

  • Prevention: Store GuHCl in a desiccator. If buying in bulk (e.g., 5kg), aliquot into smaller, single-use containers (e.g., 500g) immediately upon opening to minimize moisture exposure for the main stock.

Q: Can I dry the salt in an oven? A: Yes.

  • Protocol: Spread the salt in a glass baking dish. Heat at 105°C for 4 hours [2].

  • Caveat: This removes surface moisture but does not purify the salt. If the salt has turned yellow (oxidation/contamination), discard it.

Category 2: Experimental Impact

Q: How does GuHCl moisture affect my protein denaturation curves? A: It shifts the


 (midpoint of denaturation).
If you weigh 6M worth of "wet" salt, you might actually have 5.7M. If your protein unfolds at 5.8M, you will erroneously conclude it is stable, when it is actually native. Always check stock concentration by RI. 

Q: I am doing Static Light Scattering (SLS). How do I handle GuHCl? A: GuHCl drastically changes the refractive index of the solvent.[4]

  • Impact: The

    
     (refractive index increment) of the protein approaches zero as the solvent RI approaches the protein's RI (~1.6).
    
  • Correction: You must measure the solvent RI exactly for every concentration point in your gradient. Do not assume nominal concentrations.

Decision Tree: Handling Clumped Salt

GuHCl_Troubleshooting Condition Condition of GuHCl Salt FreeFlow Free Flowing Powder Condition->FreeFlow Clumped Clumped / Wet / Hard Condition->Clumped Action1 Use Standard Weighing (Verify with RI) FreeFlow->Action1 Usage Intended Usage? Clumped->Usage General General Lysis / Cleaning Usage->General Critical Folding / Structural Studies Usage->Critical Action2 Dissolve 'Brick' in Water Measure Molarity via RI General->Action2 Action3 Recrystallize (Methanol) or Buy New High-Grade Aliquot Critical->Action3

Caption: Decision matrix for recovering or discarding compromised GuHCl salt based on experimental rigor.

References

  • Nozaki, Y. (1972). The preparation of guanidine hydrochloride.[1][2][5] Methods in Enzymology, 26, 43-50.

  • BioSpectra. (2024). Guanidine Hydrochloride Testing Methods (Loss on Drying @ 105°C). Analytical Procedure.

  • Pace, C. N. (1986).[2] Determination of protein stability. Methods in Enzymology.

  • Stanford University. (2024). Sodium Hypochlorite (Bleach) Safety Fact Sheet (Incompatibility with Guanidine).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of (6-Chlorobenzo[d]oxazol-2-yl)guanidine

This guide details the 1H NMR spectrum analysis of (6-Chlorobenzo[d]oxazol-2-yl)guanidine , a pharmacologically significant scaffold often found in ion channel blockers and antibacterial agents. Unlike standard organic m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR spectrum analysis of (6-Chlorobenzo[d]oxazol-2-yl)guanidine , a pharmacologically significant scaffold often found in ion channel blockers and antibacterial agents.

Unlike standard organic molecules, guanidine-substituted heterocycles present unique analytical challenges due to prototropic tautomerism and rapid proton exchange. This guide compares the performance of three distinct solvent systems—DMSO-d₆ , DMSO-d₆ + D₂O , and TFA-d —to determine the optimal protocol for structural validation.

Executive Summary: The Analytical Challenge

The core challenge in analyzing (6-Chlorobenzo[d]oxazol-2-yl)guanidine lies in the guanidine moiety (-NH-C(=NH)NH₂). In non-acidic solvents, this group undergoes rapid tautomeric equilibrium and rotation, leading to broad, often invisible signals that can be mistaken for impurities or baseline noise.

  • Target Molecule: (6-Chlorobenzo[d]oxazol-2-yl)guanidine

  • Molecular Formula: C₈H₇ClN₄O

  • Critical Features:

    • Aromatic Region: Three non-equivalent protons on the benzoxazole ring (H-4, H-5, H-7).

    • Exchangeable Region: Four guanidine protons (highly sensitive to pH and solvent).

Comparison of Analytical Approaches
FeatureMethod A: Standard DMSO-d₆ Method B: D₂O Exchange Method C: Acidic Shift (TFA-d)
Guanidine Signal Broad, merged singlets (often ~7.5 - 8.5 ppm)Disappears (exchanged to -ND)Sharpened (Protonated cation form)
Aromatic Resolution Good, but may overlap with broad NHExcellent (NH removed)Shifted downfield; distinct splitting
Structural Insight Confirms presence of NHConfirms "active" protonsFreezes tautomerism; best for integration
Recommendation Initial Screening Purity Check Definitive Characterization

Detailed Spectral Assignment

The following data represents the theoretical consensus shifts derived from benzoxazole substitution increments and empirical data for guanidine heterocycles.

Aromatic Region (Benzoxazole Core)

The 6-chloro substitution pattern creates a specific splitting system on the benzene ring:

  • H-7 (d, J~2.0 Hz): The proton between the Oxygen and the Chlorine. It appears as a doublet (meta-coupling to H-5).

  • H-5 (dd, J~8.5, 2.0 Hz): The proton adjacent to the Chlorine. It couples ortho to H-4 and meta to H-7.

  • H-4 (d, J~8.5 Hz): The proton adjacent to the Bridgehead Carbon (C3a). Usually the most deshielded aromatic proton due to the anisotropic effect of the oxazole ring.

Comparative Chemical Shift Table

Note: Shifts are referenced to TMS (0.00 ppm).[1][2] Values are approximate (±0.2 ppm) due to concentration effects.

Proton AssignmentDMSO-d₆ (δ ppm) Multiplicity Coupling (Hz) TFA-d / Acidic (δ ppm)
Guanidine (-NH-) 7.20 – 8.50 (Broad)br s-8.80 – 9.50 (Sharp)
H-4 (Ar-H) 7.65d8.57.85
H-7 (Ar-H) 7.78d2.07.95
H-5 (Ar-H) 7.35dd8.5, 2.07.50

Technical Insight: In DMSO-d₆ , the guanidine protons often appear as a very broad hump that integrates poorly (value < 4H). Adding TFA-d protonates the guanidine to the guanidinium cation, freezing the C-N bond rotation and sharpening the peaks into distinct signals (often a 1H singlet and a 3H singlet or two 2H signals).

Experimental Protocol: The "Self-Validating" Workflow

This protocol ensures that you not only acquire the spectrum but validate the identity of the labile protons in one session.

Step 1: Sample Preparation (Standard)
  • Weigh 5–10 mg of (6-Chlorobenzo[d]oxazol-2-yl)guanidine into a clean vial.

  • Add 0.6 mL of DMSO-d₆ .

  • Sonicate for 60 seconds. Guanidines can form intermolecular H-bond networks that resist dissolution.

  • Transfer to a 5mm NMR tube.

Step 2: Acquisition (Experiment 1)
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Scans: 16 or 32 (Sufficient for >5mg).

  • Delay (D1): Set to 5 seconds . Crucial: Guanidine protons have long T1 relaxation times; a short delay will suppress their integration.

Step 3: The D₂O Shake (Experiment 2 - Validation)
  • Add 2 drops of D₂O directly into the NMR tube.

  • Shake vigorously and let stand for 5 minutes.

  • Re-run the 1H spectrum.

  • Result: All peaks between 7.0–9.0 ppm that disappear are confirmed as Exchangeable Guanidine Protons. The remaining peaks are the stable Aromatic Core.

Step 4: Acidification (Experiment 3 - Optional for Resolution)

If the aromatic region is obscured by broad NH peaks in Step 2:

  • Prepare a fresh sample in DMSO-d₆ .

  • Add 1-2 drops of TFA-d (Trifluoroacetic acid-d).

  • Run spectrum.[1][3]

  • Result: NH peaks shift downfield (>9 ppm) and sharpen. Aromatic peaks shift slightly downfield due to ring protonation.

Visualization: Analysis Workflow

The following diagram illustrates the logical decision tree for analyzing this compound, ensuring no ambiguity between impurities and exchangeable protons.

G Start Start: Solid Sample (6-Chlorobenzo[d]oxazol-2-yl)guanidine Solvent Dissolve in DMSO-d6 Start->Solvent Check1 Check Spectrum: Are NH peaks broad/merged? Solvent->Check1 PathA Method A: Standard Result: Broad NH, Ar-H visible Check1->PathA No (Rare) PathB Method B: D2O Shake Result: NH Disappears Ar-H Clear Check1->PathB Yes (Validation) PathC Method C: Add TFA-d Result: Sharp NH (Downfield) Ar-H Shifted Check1->PathC Yes (Quantification) Final Final Structure Validation PathB->Final Confirm Exchangeable H PathC->Final Confirm Integration

Caption: Logical workflow for distinguishing guanidine tautomers from impurities using solvent manipulation.

References

  • BenchChem. "Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy." Application Note. Link

  • National Institutes of Health (NIH). "Development of benzoxazole-2-yl-guanidine based Cu (II) complexes." PubMed. Link

  • Royal Society of Chemistry. "Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles." RSC Advances. Link

  • ScienceOpen. "Biologically active guanidine alkaloids." Review. Link

Sources

Comparative

mass spectrometry fragmentation pattern of benzoxazolyl guanidines

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Benzoxazolyl Guanidines Introduction Benzoxazolyl guanidines represent a class of heterocyclic compounds of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Benzoxazolyl Guanidines

Introduction

Benzoxazolyl guanidines represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The structural elucidation of these molecules is paramount for understanding their structure-activity relationships and metabolic fate. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose, providing detailed information about a molecule's structure based on its fragmentation patterns.

This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of the predicted mass spectrometric fragmentation behavior of benzoxazolyl guanidines. By synthesizing established fragmentation principles of the constituent benzoxazole and guanidine moieties, we will explore the expected fragmentation pathways, compare them with alternative structures, and provide a foundational experimental protocol for their analysis.

Pillar 1: Fundamental Principles of Mass Spectrometry Fragmentation

To understand the fragmentation of complex molecules like benzoxazolyl guanidines, it is essential to grasp the fundamentals of the ionization and fragmentation processes in mass spectrometry.

Ionization Techniques: The First Step

The choice of ionization technique is critical as it dictates the energy imparted to the molecule and, consequently, the extent of fragmentation.

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically results in the formation of protonated molecules [M+H]+ with minimal in-source fragmentation.[1] This is particularly useful for determining the molecular weight of the parent compound. Subsequent fragmentation is then induced in a controlled manner, most commonly via collision-induced dissociation (CID).

  • Electron Ionization (EI): A "hard" ionization technique where high-energy electrons bombard the molecule, leading to extensive fragmentation.[2] While this can make it challenging to observe the molecular ion, the resulting fragmentation pattern is highly reproducible and provides a detailed fingerprint of the molecule's structure.[2][3]

Collision-Induced Dissociation (CID): Unveiling the Structure

In tandem mass spectrometry (MS/MS), an ion of interest (e.g., the [M+H]+ ion) is selected and subjected to collisions with an inert gas (like argon or nitrogen).[4] This collision converts some of the ion's kinetic energy into internal energy, leading to bond cleavage and the formation of fragment ions.[4] The resulting fragmentation pattern is a direct reflection of the molecule's structure and bond stabilities. The site of protonation can significantly influence the fragmentation pathways.[5]

Pillar 2: Predicted Fragmentation Pathways of Benzoxazolyl Guanidines

While no specific literature detailing the fragmentation of benzoxazolyl guanidines was identified, we can predict the primary fragmentation pathways by examining the known behavior of the benzoxazole and guanidine functional groups. For this discussion, we will consider a generic N-(benzoxazol-2-yl)-N',N''-dialkylguanidine as our model compound under ESI-MS/MS conditions, where fragmentation proceeds from the protonated molecular ion [M+H]+.

The guanidine group is the most basic site and is therefore the most likely location for protonation.

Pathway A: Cleavage of the C-N Bond Linking the Two Moieties

This is a highly probable fragmentation pathway, involving the cleavage of the bond between the benzoxazole ring and the guanidine group. This can occur in two ways, leading to the formation of either a benzoxazolyl-containing fragment or a guanidine-containing fragment.

  • Formation of the 2-aminobenzoxazole ion: Cleavage can result in the formation of a protonated 2-aminobenzoxazole fragment.

  • Formation of a carbodiimide and an alkylamine: The guanidine portion can fragment through the loss of an alkylamine to form a stable, protonated carbodiimide.

Pathway B: Fragmentation within the Guanidine Moiety

The substituted guanidine group itself is prone to fragmentation. A common pathway for protonated guanidines is the neutral loss of an amine or ammonia.[6] For our model compound, this would involve the loss of a dialkylamine.

Pathway C: Fragmentation of the Benzoxazole Ring

While the benzoxazole ring is relatively stable, it can undergo fragmentation, especially at higher collision energies. Common fragmentations of benzazole rings involve ring opening or loss of small neutral molecules like CO or HCN.

Below are Graphviz diagrams illustrating these predicted pathways.

Fragmentation_Pathway_A Parent [Benzoxazolyl-Guanidine+H]+ Frag1 [2-Aminobenzoxazole+H]+ Parent->Frag1 Cleavage of C-N bond Frag2 [Carbodiimide+H]+ Parent->Frag2 Cleavage and rearrangement

Caption: Pathway A: C-N bond cleavage.

Fragmentation_Pathway_B Parent [Benzoxazolyl-Guanidine+H]+ Frag3 [M - Dialkylamine+H]+ Parent->Frag3 Neutral1 Dialkylamine (Neutral Loss) Frag3->Neutral1

Caption: Pathway B: Loss from guanidine.

Fragmentation_Pathway_C Parent [Benzoxazolyl-Guanidine+H]+ Frag4 Benzoxazole Ring Fragments Parent->Frag4 High-energy CID

Caption: Pathway C: Benzoxazole ring opening.

Pillar 3: Comparative Analysis and Data Presentation

The fragmentation pattern of a benzoxazolyl guanidine will be a hybrid of the patterns observed for its simpler analogues.

Comparison with Simpler Analogues:

  • Aryl Guanidines: Under electron ionization, aryl guanidines are known to favor the loss of an amino group (NR2).[7] In ESI-MS/MS, the fragmentation of the guanidine portion of our target molecule (Pathway B) would be expected to produce fragment ions similar to those from simpler aryl guanidines.

  • 2-Substituted Benzoxazoles: The fragmentation of the benzoxazole ring system (Pathway C) would likely yield ions characteristic of the benzoxazole core. In some cases, proximity effects and cyclization can lead to very stable and dominant fragment ions, particularly in EI-MS.[1][8]

Influence of Ionization Method:

  • ESI-MS: The spectrum will likely be dominated by the protonated molecular ion [M+H]+. The MS/MS spectrum will show a series of fragment ions resulting from the controlled dissociation of this precursor, as described in Pathways A and B.

  • EI-MS: The molecular ion may be weak or absent. The spectrum will be rich in fragment ions, likely showing prominent peaks corresponding to the stable 2-aminobenzoxazole cation and fragments from the guanidine portion. Cyclization-elimination reactions might also be observed.[7]

Table 1: Predicted Characteristic Fragment Ions for a Generic N-(benzoxazol-2-yl)-N',N''-diethylguanidine

Predicted Fragment IonProposed StructureExpected m/zFragmentation Pathway
[M+H]+Protonated Parent Molecule249.15-
[M - C4H11N]+Loss of diethylamine176.06Pathway B
[C7H7N2O]+Protonated 2-aminobenzoxazole135.05Pathway A
[C6H12N3]+Protonated diethylcarbodiimide126.11Pathway A

Experimental Protocol: A Workflow for Analysis

This section provides a general workflow for the analysis of a novel benzoxazolyl guanidine using LC-MS/MS with ESI.

Experimental_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_msms Tandem MS (MS/MS) Analysis cluster_data Data Analysis SamplePrep 1. Dissolve sample in suitable solvent (e.g., MeOH/H2O) Dilution 2. Dilute to appropriate concentration (e.g., 1-10 µg/mL) SamplePrep->Dilution Injection 3. Inject onto LC system (e.g., C18 column) Dilution->Injection MS_Scan 4. Acquire full scan MS data (Positive ESI mode) to find [M+H]+ Injection->MS_Scan Precursor_Select 5. Select [M+H]+ as precursor ion MS_Scan->Precursor_Select CID 6. Fragment using CID (Vary collision energy) Precursor_Select->CID MSMS_Scan 7. Acquire product ion spectrum CID->MSMS_Scan Interpretation 8. Interpret fragmentation pattern MSMS_Scan->Interpretation Structure_Confirm 9. Propose fragmentation pathways and confirm structure Interpretation->Structure_Confirm

Caption: LC-MS/MS workflow for benzoxazolyl guanidines.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified benzoxazolyl guanidine compound in a suitable solvent mixture, such as 50:50 methanol/water with 0.1% formic acid to facilitate protonation. Dilute the sample to a final concentration in the low µg/mL to ng/mL range.

  • Liquid Chromatography (LC): Perform chromatographic separation using a reverse-phase column (e.g., C18) with a gradient elution of water and acetonitrile (both containing 0.1% formic acid). This step helps to separate the analyte from any impurities.

  • Full Scan Mass Spectrometry (MS1): In positive ESI mode, acquire full scan mass spectra to identify the m/z of the protonated molecular ion [M+H]+.

  • Tandem Mass Spectrometry (MS/MS):

    • Set up a product ion scan experiment where the mass spectrometer isolates the [M+H]+ ion.

    • Apply collision-induced dissociation (CID) to fragment the isolated ions. It is advisable to perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions, from those formed at low energy to those requiring higher energy.

    • Acquire the resulting product ion spectrum.

  • Data Interpretation: Analyze the product ion spectrum to identify the major fragment ions. Propose fragmentation pathways by calculating the mass differences (neutral losses) between the precursor ion and the fragment ions, and between the fragment ions themselves. Compare these findings with the predicted pathways outlined in this guide.

Conclusion

The mass spectrometric fragmentation of benzoxazolyl guanidines is predicted to be a composite of the characteristic fragmentation pathways of the benzoxazole and guanidine moieties. Under ESI-MS/MS conditions, key fragmentations are expected to include cleavage of the C-N bond linking the two groups and neutral losses from the guanidine side chain. By understanding these fundamental principles and employing a systematic experimental approach, researchers can effectively utilize mass spectrometry for the structural elucidation and characterization of this important class of compounds. The insights provided in this guide serve as a foundational resource for interpreting mass spectra and furthering research in the development of novel benzoxazolyl guanidine-based therapeutics.

References

  • Mandić, Z., & Vikić-Topić, D. (2010). Change of the favored routes of EI MS fragmentation when proceeding from N1, N1-dimethyl-N2-arylformamidines to 1,1,3,3-tetraalkyl-2-arylguanidines: substituent effects. Journal of Mass Spectrometry, 45(7), 797-805. Available from: [Link]

  • Telford, R. J., et al. (2022). Mass spectra of halogenostyrylbenzoxazoles. Rapid Communications in Mass Spectrometry, 36(12), e9293. Available from: [Link]

  • Piras, M., et al. (2017). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Scientific Reports, 7(1), 1-12. Available from: [Link]

  • ResearchGate. (n.d.). The mass spectra of the guanidines. (A) The MS² spectrum of... [Image]. Retrieved from: [Link]

  • Allwood, J. W., et al. (2018). Figure S1. [Image]. MPG.PuRe. Available from: [Link]

  • Telford, R. J., et al. (2022). Proximity Effects in the Electron Impact Mass Spectra of 2-Substituted Benzazoles. European Journal of Organic Chemistry, 2022(21), e202200230. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Wikipedia. (2024). Collision-induced dissociation. Available from: [Link]

  • Klingler, J., et al. (2022). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 9, 101869. Available from: [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. Available from: [Link]

  • MtoZ Biolabs. (n.d.). Can Guanidine Hydrochloride Be Used in Mass Spectrometry. Available from: [Link]

  • Archetti, I., et al. (2007). Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material. Journal of Chromatography A, 1157(1-2), 108-114. Available from: [Link]

  • McNary, C. P., & Armentrout, P. B. (2017). Threshold collision-induced dissociation and theoretical study of protonated azobenzene. The Journal of Physical Chemistry A, 121(45), 8639-8651. Available from: [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). Available from: [Link]

  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

  • Lee, J., et al. (2024). Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study. ChemRxiv. Available from: [Link]

  • ResearchGate. (n.d.). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Retrieved from: [Link]

  • Pàl, R., et al. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(2), 208-222. Available from: [Link]

  • Giel-Pietraszuk, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964. Available from: [Link]

  • López-Romero, D., et al. (2024). Metabolomic Characterization and Bioinformatic Studies of Bioactive Compounds in Two Varieties of Psidium guajava L. Leaf by GC–MS Analysis. Metabolites, 14(3), 168. Available from: [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). Available from: [Link]

  • de Oliveira, D. N., et al. (2023). Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S2), e9465. Available from: [Link]

  • Chinese Journal of Natural Medicines. (2021). The accurate MS/MS spectra and proposed fragmentation patterns of MAG. [Image]. Available from: [Link]

  • Guo, Y. C., et al. (2009). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Journal of the Chinese Chemical Society, 56(1), 132-137. Available from: [Link]

  • Liu, H., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. Available from: [Link]

Sources

Validation

FTIR characteristic peaks of guanidine C=N stretch

Comprehensive Comparison Guide: ATR-FTIR vs. Transmission FTIR for the Characterization of Guanidine C=N Stretching Vibrations Introduction & Scope The guanidine functional group ( ) is a highly basic, Y-shaped structura...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: ATR-FTIR vs. Transmission FTIR for the Characterization of Guanidine C=N Stretching Vibrations

Introduction & Scope

The guanidine functional group (


) is a highly basic, Y-shaped structural motif ubiquitous in active pharmaceutical ingredients (APIs) such as metformin, guanabenz, and the amino acid arginine. In pharmaceutical development and quality control, verifying the structural integrity of the guanidine moiety is critical. Fourier-Transform Infrared (FTIR) spectroscopy is the premier analytical technique for this purpose, with the C=N stretching vibration  serving as the primary diagnostic marker.

This guide objectively compares the two dominant sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr pellet)—for resolving the guanidine C=N stretch. By examining the mechanistic physics of the molecular vibrations and the optical differences between these methodologies, researchers can select the optimal workflow for their specific formulation or synthetic compound.

Mechanistic Insight: The Physics of the Guanidine C=N Stretch

To accurately interpret FTIR spectra, one must understand the causality behind the peak positions. The protonation state of the guanidine group fundamentally alters its vibrational modes.

  • Neutral Guanidine: In its free-base form, the molecule contains a localized carbon-nitrogen double bond, yielding a distinct C=N stretching mode and separate N-H bending modes[1].

  • Protonated Guanidinium Cation: Under physiological conditions or as a hydrochloride salt (e.g., Metformin HCl), the group accepts a proton. This induces severe resonance stabilization, delocalizing the positive charge across the three nitrogen atoms. Consequently, the localized C=N stretch transforms into degenerate, asymmetric stretching modes of the

    
     core[1].
    

Because of this strong dipole moment change during the vibration, guanidines absorb intensely in the 1685 – 1580 cm⁻¹ region[2]. For example, metformin exhibits two highly characteristic, strong absorption bands at 1626 cm⁻¹ and 1583 cm⁻¹ corresponding directly to these C=N stretching vibrations[2].

Guanidine_Mechanism State Guanidine Protonation State Neutral Neutral Guanidine (Localized C=N Bond) State->Neutral High pH Protonated Guanidinium Cation (Resonance-Stabilized CN3) State->Protonated Low pH Peak_N Distinct C=N Stretch (~1580-1685 cm⁻¹) Neutral->Peak_N Peak_P Asymmetric CN3 Stretch (~1655 cm⁻¹) Protonated->Peak_P Shift Moisture / H-Bonding Interference Shift->Peak_N Shift->Peak_P

Caption: Mechanistic effect of protonation and hydrogen bonding on guanidine C=N stretching vibrations.

Quantitative Data Summary: Characteristic Peak Assignments

When comparing product spectra against reference standards, the following quantitative benchmarks should be utilized to validate the presence of the guanidine moiety.

Functional Group / Vibrational ModeWavenumber Region (cm⁻¹)Example CompoundReference
C=N Stretching (General) 1685 – 1580General Guanidines[2]
C=N Stretching (Specific) 1626 & 1583Metformin Hydrochloride[2]
Asymmetric

Stretch
~1655Dodecylguanidinium[3]
N-H Primary Stretching 3369 & 3296Metformin Hydrochloride[4]
C-N Stretching (Aliphatic) 1220 – 1020Aliphatic Amines[2]

Comparative Analysis: ATR-FTIR vs. Transmission FTIR

While both methods can detect the C=N stretch, the optical physics governing them dictates their ideal use cases.

Transmission FTIR (KBr Pellet) Transmission spectroscopy relies on the Beer-Lambert law. The IR beam passes directly through the sample.

  • Advantage: Provides highly linear, quantitative data with absolute peak intensities.

  • Limitation: KBr is highly hygroscopic. Absorbed moisture creates a broad O-H stretch that can obscure the N-H primary stretching region (3369 cm⁻¹) and cause baseline shifts near the C=N stretch region (~1626 cm⁻¹).

ATR-FTIR (Attenuated Total Reflectance) ATR relies on an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond).

  • Advantage: Zero sample preparation; impervious to ambient moisture artifacts introduced by KBr matrices.

  • Limitation: The penetration depth (

    
    ) of the evanescent wave is directly proportional to the wavelength. Therefore, higher wavenumber peaks (like the N-H stretch at 3300 cm⁻¹) will appear artificially weaker compared to lower wavenumber peaks (like the C=N stretch at 1626 cm⁻¹) when compared to a transmission spectrum. An ATR-correction algorithm is mandatory for direct library matching.
    

FTIR_Workflow cluster_ATR ATR-FTIR Workflow cluster_Trans Transmission (KBr) Workflow Start Solid Guanidine Sample (e.g., Metformin HCl) A1 Clean Diamond Crystal & Collect Background Start->A1 T1 Mill Sample with Dry KBr (1:100 Ratio) Start->T1 A2 Apply Sample & Engage Pressure Anvil A1->A2 A3 Record Spectrum via Evanescent Wave A2->A3 Data Data Processing (ATR Correction, Baseline) A3->Data T2 Press at 10 Tons to Form Clear Pellet T1->T2 T3 Record Spectrum via Direct Beam Transmission T2->T3 T3->Data

Caption: Workflow comparison of ATR-FTIR and Transmission FTIR for solid guanidine samples.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a validation checkpoint to prevent downstream data artifacts.

Protocol A: Transmission FTIR (KBr Pellet Method)

Causality: Diluting the highly absorptive guanidine API in an IR-transparent KBr matrix prevents total absorption (saturation) of the IR beam, ensuring the intense C=N peak remains within the detector's linear dynamic range.

  • Preparation: Desiccate spectroscopic-grade KBr powder at 105°C for 2 hours to eliminate adsorbed water.

  • Milling: Weigh ~2 mg of the guanidine sample (e.g., Metformin HCl) and ~200 mg of dry KBr (1:100 ratio). Mill the mixture in an agate mortar for exactly 2 minutes. Rationale: Excessive milling can induce polymorphic transformations in the API.

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure for 2 minutes.

  • Self-Validation Checkpoint: Visually inspect the pellet. It must be highly translucent. An opaque pellet indicates poor milling or moisture absorption, which will cause severe baseline scattering (Mie scattering) and distort the C=N peak shape.

  • Acquisition: Place the pellet in the transmission holder. Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Protocol B: ATR-FTIR (Diamond Crystal)

Causality: Applying pressure ensures intimate optical contact between the solid sample and the diamond crystal. Because the evanescent wave penetrates only 0.5 - 2.0 µm into the sample, microscopic air gaps will result in artificially weak C=N stretch signals.

  • Background Collection: Clean the diamond ATR crystal with isopropyl alcohol and allow it to evaporate.

  • Self-Validation Checkpoint: Run a background single-beam scan. Ensure the energy profile is smooth and free of residual C=N (1626 cm⁻¹) or organic contamination peaks.

  • Sample Application: Place ~5 mg of the pure guanidine powder directly onto the center of the diamond crystal.

  • Compression: Lower the pressure anvil until the built-in clutch clicks, ensuring reproducible, standardized pressure across samples.

  • Acquisition & Processing: Acquire 32 scans at 4 cm⁻¹ resolution. Immediately apply an "ATR Correction" algorithm in the spectrometer software to adjust the relative intensities of the high-frequency N-H peaks and the mid-frequency C=N peaks to match transmission libraries.

References

  • [4] Title: Study on sustained-release metformin hydrochloride from matrix tablet: Influence of hydrophilic polymers and in vitro evaluation Source: nih.gov URL:

  • [2] Title: Computational Studies of Vibration Spectra and Thermodynamic Properties of Metformin Using HF, DFT Methods Source: materialsciencejournal.org URL:

  • [1] Title: Application Notes and Protocols for FT-IR Spectroscopy in the Identification of Guanidine Functional Groups Source: benchchem.com URL:

  • [3] Title: Experimental and Computational Modeling of H-Bonded Arginine–Tyrosine Groupings in Aprotic Environments Source: nih.gov URL:

Sources

Comparative

Validating the Elemental Composition of C8H7ClN4O: A Comparative Guide of Analytical Methodologies

Topic: Elemental Analysis Calculation & Validation for C8H7ClN4O Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Calculation & Validation for C8H7ClN4O Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, the rigorous characterization of New Chemical Entities (NCEs) is non-negotiable. This guide focuses on C8H7ClN4O , a representative nitrogen-rich, chlorinated heterocyclic scaffold common in kinase inhibitors and purine analogs.

While high-resolution mass spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity or solvation states effectively. This guide compares the industry-standard Automated Combustion Analysis (CHN) against emerging alternatives like Quantitative NMR (qNMR) and HRMS , providing a definitive protocol for validating the stoichiometry of C8H7ClN4O.

Theoretical Framework: The Stoichiometric Baseline

Before selecting an analytical method, the theoretical elemental composition must be established with high precision using IUPAC atomic weights.

Target Molecule: C8H7ClN4O Molecular Weight: 210.62 g/mol

ElementCountAtomic Weight ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon (C) 812.01196.08845.62%
Hydrogen (H) 71.0087.0563.35%
Chlorine (Cl) 135.4535.4516.83%
Nitrogen (N) 414.00756.02826.60%
Oxygen (O) 115.99915.9997.60%
Total 210.621 100.00%

Critical Insight: The high nitrogen content (26.60%) and the presence of chlorine (16.83%) present specific challenges. Chlorine can poison catalysts in standard CHN analyzers, and high-nitrogen compounds often require optimized reduction phases to prevent the formation of nitrogen oxides that skew results.

Comparative Analysis: Combustion vs. HRMS vs. qNMR

This section objectively evaluates the "Product" (Automated Combustion Analysis) against its primary alternatives.

Method A: Automated Combustion Analysis (The Gold Standard)
  • Mechanism: Flash combustion at >1000°C in an oxygen-rich environment, converting the sample into CO₂, H₂O, N₂, and hydrohalic acids.

  • Suitability for C8H7ClN4O: High. However, the chlorine atom requires the use of a tungsten trioxide (WO₃) catalyst or specific halogen traps to prevent interference with the detector.

Method B: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Ionization (ESI/APCI) followed by Orbitrap or TOF detection.

  • Suitability: Excellent for identification (confirming the formula C8H7ClN4O exists) but poor for purity validation. It cannot distinguish between a 95% pure sample and a 99% pure sample.

Method C: Quantitative NMR (qNMR)
  • Mechanism: Integration of proton signals relative to an internal standard (e.g., Maleic Acid).

  • Suitability: High for purity, but limited by solubility and the lack of direct detection for Oxygen or Chlorine ratios.

Performance Matrix
FeatureCombustion Analysis (CHN) HRMS (Orbitrap/TOF) qNMR
Primary Output Bulk Purity & Elemental RatioExact Mass & Formula IDPurity % & Structural Connectivity
Precision ± 0.3% - 0.4% (Absolute)< 3 ppm (Mass Accuracy)± 1.0% (Integration Error)
Sample Requirement 2–5 mg (Destructive)< 0.1 mg (Destructive)10–20 mg (Non-destructive)
Chlorine Detection Indirect (requires titration) or specific moduleIsotopic Pattern (³⁵Cl/³⁷Cl)Invisible (unless ¹⁹F/³¹P present)
Throughput High (Automated)HighLow (Manual processing)
Cost per Run LowHighMedium
Decision Logic: Selecting the Right Workflow

The following diagram illustrates the decision process for a researcher handling C8H7ClN4O.

MethodSelection Start Start: C8H7ClN4O Sample Analysis Goal Define Analytical Goal Start->Goal ID_Check Is Identity Confirmed? Goal->ID_Check HRMS Run HRMS (Confirm Formula) ID_Check->HRMS No Purity_Check Is Bulk Purity Required? ID_Check->Purity_Check Yes HRMS->Purity_Check Sample_Amt Sample Amount Available? Purity_Check->Sample_Amt qNMR Run qNMR (Limited Sample, Non-destructive) Sample_Amt->qNMR < 5mg CHN Run Combustion Analysis (Standard Purity Validation) Sample_Amt->CHN > 10mg End: Report Data End: Report Data qNMR->End: Report Data Halogen Chlorine Validation Needed? CHN->Halogen Titration Add Potentiometric Titration (For Cl-) Halogen->Titration Yes (High Precision) Halogen->End: Report Data No (Inferred) Titration->End: Report Data

Figure 1: Analytical decision matrix for nitrogen-rich chlorinated compounds.

Experimental Protocol: Automated Combustion Analysis

This protocol ensures accurate CHN determination for C8H7ClN4O, specifically addressing the chlorine interference.

Objective: Determine %C, %H, %N within ±0.4% of theoretical values.

Materials & Equipment
  • Instrument: Automated Elemental Analyzer (e.g., Elementar vario EL cube or PerkinElmer 2400 Series II).

  • Balance: Mettler Toledo Microbalance (readability 0.001 mg).

  • Combustion Aid: Tungsten Trioxide (WO₃) powder (essential for halogenated samples to prevent volatile Cl byproducts).

  • Standard: Acetanilide (C₈H₉NO) or Sulfanilamide (for N/S calibration).

Step-by-Step Workflow
  • Sample Preparation (Drying):

    • C8H7ClN4O may be hygroscopic due to the N-heterocycle.

    • Action: Dry sample in a vacuum oven at 40°C for 4 hours prior to weighing.

    • Validation: Perform TGA (Thermogravimetric Analysis) if solvent inclusion is suspected.

  • Weighing:

    • Tare a tin capsule.

    • Weigh 1.500 mg – 2.500 mg of the dried sample.

    • Crucial Step: Add ~5 mg of Tungsten Trioxide (WO₃) directly into the capsule. This acts as a scrubber and combustion aid, ensuring complete oxidation and preventing chlorine from damaging the reduction tube.

    • Fold the capsule tightly to exclude atmospheric nitrogen.

  • Instrument Setup:

    • Combustion Temp: 1150°C (High temp required for refractory N-heterocycles).

    • Reduction Temp: 850°C.

    • Carrier Gas: Helium (Grade 5.0).

    • Oxygen Dose: Optimized for 5 mg organic load (approx. 12–15 mL).

  • Run Sequence:

    • Run 3 Blanks (Tin capsule + WO₃).

    • Run 3 K-factors (Standard: Acetanilide).

    • Run Samples in Triplicate.

  • Calculation & Acceptance:

    • The software integrates TCD (Thermal Conductivity Detector) signals.

    • Acceptance Criteria:

      • %C: 45.62 ± 0.4%

      • %H: 3.35 ± 0.4%

      • %N: 26.60 ± 0.4%

    • Note: Oxygen is typically calculated by difference:

      
      .
      
Data Presentation & Interpretation

When publishing or reporting results, use the following format to demonstrate rigorous validation.

Table 2: Experimental vs. Theoretical Data for C8H7ClN4O

ElementTheoretical %Experimental Mean (n=3)Delta (Δ)Status
C 45.6245.58-0.04PASS
H 3.353.41+0.06PASS
N 26.6026.55-0.05PASS
Cl 16.83Not Determined by CHNN/ARequires Titration

Troubleshooting:

  • High %C: Incomplete combustion (soot formation). Increase O₂ dose.

  • High %H: Water contamination. Re-dry sample.

  • Low %N: Incomplete reduction of nitrogen oxides. Check reduction tube (copper) capacity.

References
  • United States Pharmacopeia (USP). General Chapter <731> Loss on Drying. USP-NF. Link

  • Holm, T. (1999). Aspects of the mechanism of the flame ionization detector. Journal of Chromatography A. Link

  • Waites, T. (2018). Combustion Analysis vs. Spectrometric Methods for Elemental Analysis.[1][2] AZoM.[1][2][3] Link

  • Royal Society of Chemistry. Microanalysis: Elemental Analysis Guidelines.Link

Sources

Validation

Bioisosteric Profiling in Drug Design: A Comparative Guide to Benzoxazole and Benzothiazole Guanidines

As a Senior Application Scientist, navigating the nuanced landscape of heterocyclic scaffold optimization requires moving beyond empirical trial-and-error. The bioisosteric replacement of an oxygen atom with a sulfur ato...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the nuanced landscape of heterocyclic scaffold optimization requires moving beyond empirical trial-and-error. The bioisosteric replacement of an oxygen atom with a sulfur atom—transitioning from a benzoxazole to a benzothiazole core—is a fundamental yet highly impactful tactic in medicinal chemistry. When functionalized with a highly basic guanidine moiety, these scaffolds transform into potent, target-directed pharmacophores.

This guide provides a rigorous, data-backed comparison of benzoxazole versus benzothiazole guanidines, detailing the physicochemical causality behind their bioactivity and providing self-validating experimental frameworks for their evaluation.

Mechanistic & Physicochemical Divergence

To understand the differential bioactivity of these two scaffolds, we must analyze the atomic-level consequences of substituting oxygen for sulfur within the fused bicyclic system.

  • Electronegativity and Dipole Moment: Oxygen is significantly more electronegative than sulfur. In a benzoxazole ring, this creates a strong localized dipole, making the molecule more polar but potentially restricting its ability to passively diffuse across lipid-rich cellular barriers.

  • Polarizability and Lipophilicity (logP): Sulfur possesses a larger atomic radius and higher polarizability. Consequently,1[1]. This enhanced logP directly correlates with superior membrane permeability, a critical factor when targeting intracellular kinases or the robust cell envelopes of pathogenic bacteria.

  • The Guanidine Synergy: The guanidine functional group acts as the molecular "warhead." With a pKa of ~13.5, it remains fully protonated at physiological pH. This cationic state enables robust, bidentate hydrogen bonding and electrostatic salt-bridge formation with negatively charged residues (e.g., Aspartate, Glutamate) in target protein active sites[2]. The benzothiazole core acts as the lipophilic vehicle driving the molecule into the cell, while the guanidine moiety anchors it to the target[3].

MOA Scaffold Heterocycle Core Benzoxazole (O) / Benzothiazole (S) Lipid Cell Membrane Lipophilic Penetration Scaffold->Lipid Modulates Permeability (S > O for logP) Target Target Protein e.g., Kinase or Bacterial Enzyme Scaffold->Target pi-pi Stacking & Hydrophobic Interactions Guanidine Guanidine Moiety Bidentate H-Bonding Guanidine->Target Salt Bridges & H-Bonds (pKa ~13.5) Lipid->Target Intracellular Access Effect Biological Effect Apoptosis / Growth Inhibition Target->Effect Pathway Inhibition

Pharmacodynamic mechanism of benzazole guanidines interacting with cellular targets.

Quantitative Bioactivity Profiling

Experimental data consistently demonstrates that the bioisosteric shift to a benzothiazole core enhances both antimicrobial and cytotoxic efficacy. The table below synthesizes comparative bioactivity metrics from validated in vitro assays.

Table 1: Comparative Bioactivity of Benzazole Guanidine Derivatives
Scaffold TypeSubstitutionTarget Organism / Cell LineAssay TypeEfficacy (MIC / IC₅₀)Reference
Benzothiazole Guanidine 6-bromoHeLa (Human Cervical Cancer)Cytotoxicity (MTT)IC₅₀ = 1.8 µM[4]
Benzoxazole Guanidine UnsubstitutedS. aureus (Gram-positive)Antibacterial (Resazurin)MIC = 25 µg/mL[5]
Benzothiazole Guanidine UnsubstitutedS. aureus (Gram-positive)Antibacterial (Resazurin)MIC = 3.12 µg/mL[5]
Benzothiazole Guanidine N-aryl substitutedE. coli (Gram-negative)Antibacterial (Agar Well)MIC = 12.5 µg/mL[6]

Analytical Insight: The nearly 8-fold increase in potency (MIC reduction from 25 µg/mL to 3.12 µg/mL) against S. aureus when transitioning from benzoxazole to benzothiazole[5] underscores the critical role of sulfur's polarizability in facilitating bacterial cell wall penetration and subsequent target engagement. Furthermore, specific functionalized4[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal quality control checkpoint.

Protocol A: Microwave-Assisted Synthesis of Benzazole Guanidines

Causality: Traditional reflux methods for guanidinylation often lead to thermal degradation of the highly reactive intermediates. Microwave irradiation provides uniform, rapid heating, drastically reducing reaction times and suppressing side-product formation.

  • Reagent Preparation: Equimolar amounts of the 2-amino-benzothiazole (or benzoxazole) precursor and cyanamide are dissolved in anhydrous ethanol.

  • Catalysis: Add a catalytic amount of concentrated HCl to protonate the cyanamide, increasing its electrophilicity.

  • Microwave Irradiation: Subject the sealed vessel to microwave irradiation (150 W, 80°C) for 15 minutes.

  • Self-Validation Check (LC-MS/TLC): Before proceeding to purification, spot the crude mixture against the starting material on a silica TLC plate. Concurrently, run a rapid LC-MS. Validation threshold: If the target mass [M+H]⁺ is absent or the starting material peak remains >20%, the synthesis is flagged as failed, preventing wasted effort in downstream bioassays.

  • Purification: Recrystallize the product from a methanol/water mixture to yield the pure guanidinyl derivative.

Protocol B: Resazurin-Based Microtiter Assay for MIC Determination

Causality: Benzazole derivatives often precipitate in aqueous media or possess intrinsic color, which confounds traditional optical density (OD₆₀₀) readings. Resazurin (Alamar Blue) acts as a redox indicator. Metabolically active bacteria reduce the non-fluorescent blue resazurin to highly fluorescent pink resorufin, providing an unambiguous readout independent of compound turbidity[5].

  • Inoculum Preparation: Standardize bacterial cultures (e.g., S. aureus, E. coli) to

    
     CFU/mL in Mueller-Hinton broth.
    
  • Compound Plating: Perform 2-fold serial dilutions of the synthesized guanidines (ranging from 100 µg/mL to 0.1 µg/mL) across a 96-well plate.

  • Indicator Addition: Add 10 µL of resazurin solution (0.015% w/v) to all wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Self-Validation Check (Z'-Factor Calculation): The plate must contain a "Vehicle Control" row (100% growth, maximum fluorescence) and a "Positive Control" row (e.g., Ciprofloxacin, 0% growth, minimum fluorescence). Calculate the Z'-factor. Validation threshold: A Z'-factor

    
     is mandatory. If the value falls below 0.5, the plate is discarded due to unacceptable assay variance, ensuring that all reported MICs are statistically robust.
    
  • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

ScaffoldOptimization Start Base Scaffold Selection (Benzoxazole vs Benzothiazole) Guanidination Guanidinylation (Addition of Guanidine Moiety) Start->Guanidination Synthetic Modification Physochem Physicochemical Profiling (Lipophilicity, LC-MS Validation) Guanidination->Physochem Characterization BioAssay Resazurin Bioactivity Assay (Z'-Factor Validated) Physochem->BioAssay Screening MOA Mechanistic Validation (Target Binding / ROS) BioAssay->MOA Active Hits Lead Lead Optimization (SAR Refinement) MOA->Lead Validated Mechanism Lead->Start Iterative Feedback

Workflow for bioactivity-guided optimization of benzazole guanidine scaffolds.

Conclusion

While both benzoxazole and benzothiazole serve as excellent foundational scaffolds,7[7]. The increased lipophilicity and polarizability imparted by the sulfur atom optimize membrane permeability, allowing the highly basic guanidine group to successfully reach and bind to its intracellular targets. For drug development professionals optimizing for systemic circulation and robust target engagement, the benzothiazole-guanidine axis offers a highly validated starting point.

References

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals Source: PMC (nih.gov)
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency Source: PMC (nih.gov)
  • Design and synthesis of Quinazolinone, Benzothiazole derivatives bearing guanidinopropanoic acid moiety... Source: Arabian Journal of Chemistry
  • Guanidinyl benzothiazole derivatives: Synthesis and structure activity relationship studies...
  • Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review Source: Chemistry Journal
  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives Source: ResearchG
  • Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-A Aggreg

Sources

Comparative

A Researcher's Guide to Evaluating (6-Chlorobenzo[d]oxazol-2-yl)guanidine: A Comparative Analysis of Antimicrobial Potency

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the scientific community continuously explores new chemical scaffolds. One such compound of interest is (6-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the scientific community continuously explores new chemical scaffolds. One such compound of interest is (6-Chlorobenzo[d]oxazol-2-yl)guanidine. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial efficacy of this novel guanidine-containing compound against established standard antibiotics. We will delve into the experimental determination of Minimum Inhibitory Concentration (MIC) values, explore the underlying mechanisms of action, and present a clear, data-driven approach to comparative analysis.

The Significance of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism. It is a fundamental metric in microbiology and drug development, providing a quantitative measure of a compound's potency.[1] By comparing the MIC value of a novel compound like (6-Chlorobenzo[d]oxazol-2-yl)guanidine to those of standard antibiotics, we can ascertain its relative effectiveness and potential as a therapeutic agent. A lower MIC value generally indicates a more potent antimicrobial compound.[2]

Comparative MIC Data: A Benchmark for Performance

To contextualize the potential efficacy of (6-Chlorobenzo[d]oxazol-2-yl)guanidine, it is essential to compare its MIC values against those of widely used antibiotics. The following table presents a compilation of representative MIC ranges for standard antibiotics against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The MIC for (6-Chlorobenzo[d]oxazol-2-yl)guanidine is presented as a hypothetical value for illustrative purposes, which researchers would determine experimentally.

Antimicrobial AgentTarget OrganismMIC Range (µg/mL)Primary Mechanism of Action
(6-Chlorobenzo[d]oxazol-2-yl)guanidine S. aureus (e.g., ATCC 29213)[Experimental Value][Hypothesized Mechanism]
E. coli (e.g., ATCC 25922)[Experimental Value]
Vancomycin S. aureus (MRSA)0.5 - 2[3]Inhibition of cell wall synthesis[4][5]
Ciprofloxacin S. aureus0.5 - 2.0[6]Inhibition of DNA replication[7][8]
E. coli≤ 0.03 - 0.13[9]
Gentamicin S. aureus1 - 12[10]Inhibition of protein synthesis (30S subunit)[4][11]
E. coli0.5 - 32.0[9]
Ceftriaxone S. aureus1 - 8[10]Inhibition of cell wall synthesis[7]
Rifampin S. aureus0.008 - 0.03[6]Inhibition of RNA synthesis

Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant depends on established breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Experimental Protocol: Determining MIC via Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[1] This method involves a serial dilution of the antimicrobial agent in a 96-well microtiter plate, followed by inoculation with a standardized suspension of the test microorganism.

Step-by-Step Methodology
  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the (6-Chlorobenzo[d]oxazol-2-yl)guanidine compound.

    • Dissolve the compound in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution. The choice of solvent will depend on the compound's solubility.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.[12]

    • Add 100 µL of the antimicrobial stock solution to the first well of each test row. This will be the highest concentration.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well.[12]

    • Mix the contents of the second well thoroughly by pipetting up and down.

    • Repeat this process across the plate to create a gradient of antimicrobial concentrations. Discard 100 µL from the final well in the series.[12]

  • Inoculum Preparation:

    • From a pure overnight culture of the test organism (e.g., S. aureus ATCC 29213), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[2]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[1]

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity, which indicates bacterial growth.[1]

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[1][13]

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antimicrobial Stock Solution D Perform Serial Dilution of Antimicrobial A->D B Prepare 96-Well Plate with Broth B->D C Prepare Standardized Bacterial Inoculum E Inoculate Wells with Bacteria C->E D->E F Incubate Plate (16-20 hours) E->F G Visually Inspect for Growth (Turbidity) F->G H Determine MIC Value G->H

Caption: Workflow for MIC determination using the broth microdilution method.

Understanding the Mechanisms of Action

A comprehensive comparison extends beyond MIC values to the fundamental mechanisms by which these compounds exert their antimicrobial effects. Standard antibiotics operate through several well-defined pathways.[8][11]

  • Inhibition of Cell Wall Synthesis: Beta-lactams (e.g., penicillin, ceftriaxone) and glycopeptides (e.g., vancomycin) interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][5] This disruption leads to cell lysis and death.

  • Inhibition of Protein Synthesis: Aminoglycosides (e.g., gentamicin) and tetracyclines bind to the 30S ribosomal subunit, while macrolides target the 50S subunit, all of which disrupt the translation of mRNA into proteins, a process essential for bacterial survival.[8][11]

  • Inhibition of Nucleic Acid Synthesis: Fluoroquinolones (e.g., ciprofloxacin) inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[7][8] Rifampin inhibits RNA polymerase, thereby preventing transcription.[7]

  • Disruption of Cell Membrane Function: Polymyxins interact with the lipopolysaccharide (LPS) of Gram-negative bacteria, disrupting the integrity of the cell membrane.[5]

  • Inhibition of Metabolic Pathways: Sulfonamides and trimethoprim interfere with the synthesis of folic acid, a vital component for the production of nucleic acids.[5]

Major Antibiotic Mechanisms of Action

Antibiotic_Mechanisms cluster_cell Bacterial Cell cluster_antibiotics Antibiotic Classes A Cell Wall Synthesis B Protein Synthesis (Ribosomes) C DNA Replication D RNA Synthesis E Folic Acid Metabolism F Beta-lactams Vancomycin F->A inhibit G Aminoglycosides Tetracyclines G->B inhibit H Fluoroquinolones H->C inhibit I Rifampin I->D inhibit J Sulfonamides Trimethoprim J->E inhibit

Caption: Overview of major antibiotic mechanisms of action.

The Potential Mechanism of (6-Chlorobenzo[d]oxazol-2-yl)guanidine

The guanidinium group is a key feature of many natural and synthetic antimicrobial compounds.[14] While the precise mechanism of (6-Chlorobenzo[d]oxazol-2-yl)guanidine requires experimental elucidation, compounds containing guanidine moieties are known to often target and disrupt bacterial cell membranes.[15] The cationic nature of the guanidinium group can facilitate interaction with the negatively charged components of the bacterial membrane, such as phospholipids and teichoic acids. This interaction can lead to membrane depolarization, increased permeability, and ultimately, cell death. Some guanidine-containing compounds have also been shown to inhibit other cellular processes.[16]

Further research into the mechanism of action for (6-Chlorobenzo[d]oxazol-2-yl)guanidine could involve membrane potential assays, permeability studies using fluorescent probes, and investigations into its effects on nucleic acid and protein synthesis.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of (6-Chlorobenzo[d]oxazol-2-yl)guanidine as a potential antimicrobial agent. By determining its MIC values against a panel of clinically relevant bacteria and comparing them to standard antibiotics, researchers can gain crucial insights into its potency and spectrum of activity. A robust and well-documented experimental approach, such as the broth microdilution method detailed here, is paramount for generating reliable and reproducible data.

The promising chemical structure of (6-Chlorobenzo[d]oxazol-2-yl)guanidine warrants further investigation. Future studies should not only focus on expanding the scope of MIC testing to include a wider range of bacterial and fungal pathogens, including multidrug-resistant strains, but also on elucidating its specific mechanism of action. A thorough understanding of how this compound kills or inhibits microbial growth is essential for its potential development into a next-generation therapeutic.

References

  • Intensive Care Medicine. (n.d.). Mechanism of Action and Activity of Commonly Used Antibiotics (3.7.9).
  • Frontiers. (2024, January 11). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • PMC. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Benchchem. (2025). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125.
  • Vinmec. (2025, April 10). Classification and Mechanism of Action of Antibiotics.
  • PMC. (n.d.). Action and resistance mechanisms of antibiotics: A guide for clinicians.
  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs | Microbiology.
  • FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific.
  • (2023, February 28). Determination of MIC of Different Antibiotics against Intermediate Isolates of S. aureus at a Tertiary Care Hospital by E.
  • PubMed. (2000, January 15). Minimum inhibitory concentration determinations for various antimicrobial agents against 1570 bacterial isolates from turkey poults.
  • ASM Journals. (2024, April 23). Effects of sub-inhibitory concentrations of nafcillin, vancomycin, ciprofloxacin, and rifampin on biofilm formation of clinical methicillin-resistant Staphylococcus aureus | Microbiology Spectrum.
  • Journal of Pure and Applied Microbiology. (2019, September 12). Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA).
  • PMC. (n.d.). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels.
  • PMC. (n.d.). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens.
  • RSC Publishing. (2015, November 4). The Chemistry and Biology of Guanidine Natural Products.

Sources

Validation

Purity Determination of (6-Chlorobenzo[d]oxazol-2-yl)guanidine: A Comparative Guide to HPLC-UV and Alternative Analytical Workflows

Chemical Profiling & The Analytical Challenge The accurate purity determination of (6-Chlorobenzo[d]oxazol-2-yl)guanidine (CAS: 98554-01-9) presents a classic dichotomy in pharmaceutical analysis. The molecule consists o...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & The Analytical Challenge

The accurate purity determination of (6-Chlorobenzo[d]oxazol-2-yl)guanidine (CAS: 98554-01-9) presents a classic dichotomy in pharmaceutical analysis. The molecule consists of two distinct functional domains that dictate its chromatographic behavior:

  • The Guanidine Moiety: Highly basic with a

    
     of approximately 12.5 [1]. In standard acidic or neutral high-performance liquid chromatography (HPLC) mobile phases, this group remains fully protonated. On traditional silica-based reversed-phase (RP) columns, this localized positive charge interacts strongly with residual, unendcapped silanols, leading to severe peak tailing, unpredictable retention times, and poor resolution of polar impurities.
    
  • The 6-Chlorobenzoxazole Core: A highly lipophilic, conjugated aromatic system. This domain provides strong hydrophobicity and an excellent

    
     transition chromophore, making ultraviolet (UV) detection highly viable (optimal at ~280–290 nm), unlike aliphatic guanidines which often require derivatization or Evaporative Light Scattering Detectors (ELSD) [1].
    

To establish a robust Quality Control (QC) or lot-release method, analysts must move beyond standard C18 chemistries. This guide objectively compares standard RP-HPLC against Mixed-Mode Chromatography , UHPLC-MS , and Quantitative NMR (qNMR) to establish the most reliable self-validating system for this Active Pharmaceutical Ingredient (API) intermediate.

Comparative Analysis of Analytical Approaches

When determining the purity of a highly basic, UV-active compound, the analytical technique must be chosen based on the phase of drug development (e.g., early-stage structural confirmation vs. late-stage routine QC).

Standard RP-HPLC-UV (C18)
  • Mechanism: Hydrophobic partitioning.

  • Performance: Suboptimal. Even with heavy ion-pairing agents (e.g., 0.1% Trifluoroacetic acid [TFA] or Sodium Octanesulfonate), the guanidine group overloads the column's ion-pairing capacity. The result is an asymmetric peak (Tailing Factor > 2.0) that masks closely eluting structurally related impurities.

Mixed-Mode HPLC-UV (Reversed-Phase / Cation-Exchange)
  • Mechanism: Dual-retention. The stationary phase contains both an alkyl chain (for the benzoxazole core) and an embedded anionic group (for the protonated guanidine) [1].

  • Performance: Optimal for routine QC. By adjusting the buffer concentration (ionic strength) and organic modifier independently, analysts can achieve sharp, symmetrical peaks (Tailing Factor < 1.2) and baseline resolution of impurities without complex ion-pairing reagents.

UHPLC-MS (ESI+)
  • Mechanism: Mass-to-charge ratio separation post-chromatography.

  • Performance: Excellent for identifying unknown impurities (mass ID). However, electrospray ionization (ESI) response factors vary wildly between the parent drug and its impurities. Therefore, it cannot be used for absolute weight-for-weight purity quantification without synthesizing reference standards for every single impurity.

Quantitative NMR (qNMR)
  • Mechanism: Magnetic resonance integration relative to an internal standard.

  • Performance: The Gold Standard for Absolute Purity. qNMR is a primary ratio method that does not require a reference standard of the analyte itself [2]. By integrating the distinct aromatic protons of the benzoxazole ring against a highly pure internal standard (e.g., Maleic acid), absolute purity can be determined in minutes, bypassing chromatographic limitations entirely [3].

Data Presentation: Method Performance Comparison
Analytical ParameterStandard C18 HPLC-UVMixed-Mode HPLC-UVUHPLC-MS (ESI+)qNMR (1H, 600 MHz)
Primary Use Case Not RecommendedRoutine QC / Lot ReleaseImpurity IdentificationAbsolute Purity / Reference Std. Calibration
Peak Asymmetry (

)
> 2.5 (Severe Tailing)1.05 - 1.15 (Excellent)1.10 - 1.25N/A (Spectral Line Width)
Reference Std. Required? YesYesYes (for quantitation)No (Uses Internal Calibrant)
LOD / LOQ High (due to tailing)0.05 µg/mL / 0.15 µg/mL< 0.01 µg/mL~ 1-5 mg/mL (Sample dependent)
Analysis Time 15 - 20 min10 - 15 min5 - 10 min5 min (Data acquisition)

Visualizing the Analytical Logic

To understand why Mixed-Mode chromatography succeeds where standard C18 fails, we must look at the molecular interactions at the stationary phase.

MixedModeMechanism Analyte (6-Chlorobenzo[d]oxazol-2-yl) guanidine Guanidine Protonated Guanidine (Positive Charge) Analyte->Guanidine Moiety 1 Benzoxazole Chlorobenzoxazole Core (Hydrophobic) Analyte->Benzoxazole Moiety 2 CationExchange Embedded Anionic Ligand (e.g., Carboxylate/Sulfonate) Guanidine->CationExchange Ionic Interaction (Controls Tailing) AlkylChain Alkyl Chain (C18/C8) (Hydrophobic) Benzoxazole->AlkylChain Hydrophobic Interaction (Controls Retention) StatPhase Mixed-Mode Stationary Phase StatPhase->CationExchange Surface Chemistry StatPhase->AlkylChain Surface Chemistry

Caption: Dual-retention mechanism of Mixed-Mode Chromatography for basic benzoxazole derivatives.

WorkflowDecision Start Purity Determination Request for (6-Chlorobenzo[d]oxazol-2-yl)guanidine Q1 Is a certified reference standard available? Start->Q1 Q2 Is the goal routine QC or impurity ID? Q1->Q2 YES qNMR Perform qNMR (Internal Std: Maleic Acid) Absolute Purity Q1->qNMR NO LCMS Perform UHPLC-MS Impurity Mass Identification Q2->LCMS Impurity ID HPLC Perform Mixed-Mode HPLC-UV Routine Lot Release Q2->HPLC Routine QC

Caption: Decision tree for selecting the appropriate analytical workflow based on project phase.

Experimental Protocol: Mixed-Mode HPLC-UV

This protocol provides a self-validating system for the routine QC of (6-Chlorobenzo[d]oxazol-2-yl)guanidine. The causality behind the method design is rooted in manipulating the ionic strength to elute the guanidine moiety, while using the organic modifier to elute the benzoxazole core.

Reagents and Equipment
  • Column: Primesep 100 (or equivalent Mixed-Mode Reversed-Phase/Cation-Exchange), 150 mm × 4.6 mm, 5 µm [1].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA lowers the pH to ensure the stationary phase anionic groups and the analyte are appropriately ionized, while providing a counter-ion for the exchange mechanism).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Detection: Photodiode Array (PDA) or UV detector set to 285 nm .

Chromatographic Conditions
  • Elution Mode: Isocratic or shallow gradient. For initial screening, use an isocratic hold at 25% Mobile Phase B and 75% Mobile Phase A .

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. (Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peak).

  • Injection Volume: 5 µL.

Sample Preparation
  • Accurately weigh ~10 mg of (6-Chlorobenzo[d]oxazol-2-yl)guanidine.

  • Dissolve in 10 mL of Diluent (Water:Acetonitrile 80:20 v/v with 0.1% TFA) to achieve a 1.0 mg/mL stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to a working concentration of 0.1 mg/mL for purity assessment.

System Suitability & Validation Metrics

To ensure the protocol is self-validating, inject a system suitability standard (0.1 mg/mL) in quintuplicate before running the sample sequence. The method should meet the following ICH Q2(R1) validation criteria:

Validation ParameterAcceptance CriteriaTypical Result for this Method
Retention Time (RT) RSD

1.0%
0.4%
Peak Area RSD

2.0%
0.8%
Tailing Factor (

)

1.5
1.12
Theoretical Plates (

)

3000
> 8500
Linearity (

)

0.999 (over 0.5 - 150 µg/mL)
0.9998

Note: If retention time drifts, the ionic strength of the mobile phase must be adjusted. Increasing the TFA concentration (e.g., to 0.15%) will decrease the retention time of the guanidine moiety by competing more aggressively for the cation-exchange sites.

Conclusion

While standard C18 columns fail to adequately resolve highly basic compounds like (6-Chlorobenzo[d]oxazol-2-yl)guanidine due to severe secondary silanol interactions, Mixed-Mode HPLC-UV provides an elegant, robust solution for routine QC. By leveraging both hydrophobic and cation-exchange mechanisms, analysts gain independent control over retention and peak shape. For early-stage development where reference standards are unavailable, qNMR remains the authoritative orthogonal technique for absolute purity determination.

References

  • SIELC Technologies. "HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography." SIELC Applications Library. Available at:[Link]

  • US Pharmacopeia (USP). "Stimuli Article: Design and Development of qNMR Methods." USP-NF. Available at:[Link]

  • Southwest Research Institute (SwRI). "SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D." SwRI Newsroom, Jan 2026. Available at:[Link]

Comparative

A Methodological and Comparative Guide to the Structural Analysis of (6-Chlorobenzo[d]oxazol-2-yl)guanidine Complexes

Prepared by: Gemini, Senior Application Scientist For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract: This guide addresses the structural biology of (6-Chlorobenzo[d]oxazol-2-yl)gu...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide addresses the structural biology of (6-Chlorobenzo[d]oxazol-2-yl)guanidine, a heterocyclic compound of significant interest in medicinal chemistry. As of the latest database searches, no public crystal structure data exists for complexes involving this specific ligand. This document, therefore, serves a dual purpose: first, to provide a comprehensive comparison of structurally related compounds for which crystallographic data is available, and second, to offer a robust, field-proven experimental framework for researchers to determine the crystal structures of (6-Chlorobenzo[d]oxazol-2-yl)guanidine in complex with its biological targets. By synthesizing data from analogous structures and detailing validated protocols, this guide aims to empower researchers to bridge the current knowledge gap and elucidate the therapeutic potential of this compound class.

Introduction: The Therapeutic Potential of the Benzoxazole-Guanidine Scaffold

The (6-Chlorobenzo[d]oxazol-2-yl)guanidine molecule merges two pharmacologically significant moieties: the benzoxazole ring and the guanidine group. Benzoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The guanidine group, a positively charged, planar moiety, is renowned for its ability to form strong, specific interactions with biological targets, particularly through hydrogen bonding and salt bridges with acidic residues like aspartate and glutamate.[3][4][5][6] This combination suggests that (6-Chlorobenzo[d]oxazol-2-yl)guanidine and its analogs are promising candidates for drug development, potentially as enzyme inhibitors or DNA-binding agents.[7][8][9]

Despite this potential, a critical gap exists in our understanding: the absence of high-resolution structural data. Crystal structures are indispensable for modern drug design, providing a precise, atomic-level map of ligand-target interactions that guides lead optimization and the development of more potent and selective therapeutics.[10] This guide provides the necessary foundational knowledge and experimental pathways to address this gap.

Synthetic Pathways to 2-Guanidinobenzoxazoles

The synthesis of the target compound and its derivatives is a critical first step. A common and effective method involves a multi-component process or a condensation reaction.[11][12] A generalized, reliable protocol is outlined below.

Experimental Protocol: Synthesis of (6-Chlorobenzo[d]oxazol-2-yl)guanidine

This protocol describes a plausible synthetic route starting from the commercially available 2-amino-5-chlorophenol.

Step 1: Synthesis of 6-Chloro-1,3-benzoxazol-2-amine

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chlorophenol in a suitable solvent such as ethanol.

  • Reagent Addition: Add cyanogen bromide (CNBr) to the solution. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as cyanogen bromide is highly toxic.

  • Reaction Conditions: The mixture is typically stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization or column chromatography, to yield 6-chloro-1,3-benzoxazol-2-amine.

Step 2: Guanidinylation

  • Reaction Setup: The purified 6-chloro-1,3-benzoxazol-2-amine is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

  • Reagent Addition: A guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine, is added to the solution in the presence of a non-nucleophilic base (e.g., diisopropylethylamine).

  • Reaction Conditions: The reaction is stirred at room temperature or with gentle heating.

  • Deprotection: The Boc-protected intermediate is then treated with an acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the protecting groups.

  • Final Purification: The final product, (6-Chlorobenzo[d]oxazol-2-yl)guanidine, is purified by chromatography or recrystallization to yield the desired compound.

The following diagram illustrates the general synthetic workflow.

cluster_synthesis Synthetic Workflow start 2-Amino-5-chlorophenol step1 Cyclization with CNBr start->step1 intermediate 6-Chloro-1,3-benzoxazol-2-amine step1->intermediate step2 Guanidinylation intermediate->step2 product (6-Chlorobenzo[d]oxazol-2-yl)guanidine step2->product

Caption: Generalized synthetic route for 2-guanidinobenzoxazoles.

Comparative Structural Analysis: Insights from Analogous Complexes

In the absence of direct crystal structure data, we can infer potential binding modes by analyzing how its core components—the guanidinium group and aromatic heterocycles—interact with protein targets in known structures.

The Guanidinium Group: A Master of Molecular Recognition

The guanidinium moiety is a powerful tool for molecular recognition due to its planar geometry, delocalized positive charge, and multiple hydrogen bond donors. A comprehensive analysis of high-resolution protein crystal structures containing guanidinium ions reveals distinct interaction patterns.[3][4][5]

Key Interaction Patterns:

  • Salt Bridges with Acidic Residues: The most prevalent interaction involves the formation of strong, bidentate hydrogen bonds with the carboxylate side chains of Aspartate (Asp) and Glutamate (Glu). This interaction can effectively neutralize the negative charge of the active site and anchor the ligand.[6]

  • Hydrogen Bonding with Backbone Carbonyls: The guanidinium group frequently forms hydrogen bonds with the backbone carbonyl oxygen atoms of various amino acid residues.

  • Cation-π Interactions: The delocalized positive charge of the guanidinium ion can engage in favorable cation-π interactions with the aromatic side chains of residues like Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp).[13]

Table 1: Summary of Guanidinium-Amino Acid Interactions in Known Protein Structures [3][5]

Interacting Amino AcidInteraction TypeFrequencyAverage Interaction Energy (kcal/mol)
Aspartate (Asp)Salt Bridge (Bidentate H-bond)High (26%)-76 (parallel type)
Glutamate (Glu)Salt Bridge (Bidentate H-bond)High (20%)-76 (parallel type)
Proline (Pro)H-bond with Backbone CarbonylModerate (19%)Variable
Aromatic Residues (Tyr, Phe, Trp)Cation-π InteractionModerateVariable
Other Polar/Nonpolar ResiduesH-bond with Backbone CarbonylCommonVariable

This data strongly suggests that potential targets for (6-Chlorobenzo[d]oxazol-2-yl)guanidine may possess active sites rich in acidic residues. Enzymes such as proteases, kinases, and lysozymes often feature such active sites.[6]

Hypothetical Binding Mode

Based on the above analysis, we can construct a hypothetical model for how (6-Chlorobenzo[d]oxazol-2-yl)guanidine might bind to a target protein. The guanidinium group would likely serve as the primary anchor, forming a salt bridge with an Asp or Glu residue, while the chlorobenzoxazole core could occupy a hydrophobic pocket, potentially forming π-stacking or halogen bond interactions.

cluster_binding_site Hypothetical Ligand Binding Pocket cluster_ligand (6-Chlorobenzo[d]oxazol-2-yl)guanidine ASP Aspartate GLU Glutamate PHE Phenylalanine HYDROPHOBIC Hydrophobic Pocket GUANIDINE Guanidinium (+) GUANIDINE->ASP Salt Bridge (H-Bonds) GUANIDINE->GLU Salt Bridge (H-Bonds) BENZOXAZOLE Chlorobenzoxazole BENZOXAZOLE->PHE π-π Stacking BENZOXAZOLE->HYDROPHOBIC Hydrophobic Interaction

Caption: Hypothetical binding mode of the target ligand.

A Practical Guide to Crystal Structure Determination

Determining the novel crystal structure of a protein-ligand complex is a multi-step process that requires careful planning and execution. The following workflow represents a validated, industry-standard approach.[14][15][16]

Step 1: Target Protein Production and Ligand Preparation
  • Protein Expression and Purification: The target protein must be expressed (e.g., in E. coli, insect, or mammalian cells) and purified to >95% homogeneity. Purity and monodispersity are critical for successful crystallization and should be verified by SDS-PAGE and size-exclusion chromatography.[10]

  • Ligand Preparation: Synthesize and purify (6-Chlorobenzo[d]oxazol-2-yl)guanidine as described in Section 2. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and determine its precise concentration.

Step 2: Formation of the Protein-Ligand Complex

Two primary methods are used to obtain protein-ligand complex crystals: co-crystallization and soaking.[15][17]

  • Co-crystallization:

    • Incubate the purified protein with a 3- to 10-fold molar excess of the ligand for at least one hour on ice. This allows the complex to form in solution prior to crystallization.

    • This mixture is then used directly in crystallization screening trials. This method is often preferred for ligands that induce a conformational change in the protein or have low solubility.[15]

  • Soaking:

    • First, obtain crystals of the apo (ligand-free) protein.

    • Prepare a "soaking solution" containing the components of the mother liquor (the solution in which the crystals grew) plus the ligand at a desired concentration.

    • Transfer the apo crystals into the soaking solution and incubate for a period ranging from minutes to days. The ligand diffuses through the solvent channels of the crystal to the protein's active site.[17] This method is faster if apo crystals are already available.

Step 3: Crystallization Screening and Optimization
  • High-Throughput Screening: Use commercially available sparse-matrix screens (e.g., from Hampton Research, Qiagen) that sample a wide range of precipitants, salts, and pH values.[10] The protein-ligand complex (for co-crystallization) or apo-protein is mixed with the screen solution in small droplets (100-500 nL) using either hanging-drop or sitting-drop vapor diffusion methods.

  • Incubation and Monitoring: Plates are incubated at a stable temperature (commonly 4°C or 20°C) and monitored regularly for crystal growth over several weeks.

  • Optimization: Initial "hits" (conditions that produce any crystalline material) are optimized by systematically varying the concentrations of the precipitant, protein, and buffer pH in a grid screen around the initial condition to improve crystal size and quality.

Table 2: Example of an Initial Crystallization Screening Plate Layout

WellPrecipitantBufferSalt
A120% PEG 33500.1 M Bis-Tris pH 6.50.2 M NaCl
A21.5 M Ammonium Sulfate0.1 M HEPES pH 7.5-
A330% Isopropanol0.1 M Tris pH 8.50.2 M MgCl₂
............
H122.0 M Sodium Malonate0.1 M MES pH 6.0-
Step 4: X-ray Diffraction and Structure Determination
  • Crystal Harvesting and Cryo-protection: Crystals are carefully removed from the drop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. This usually requires briefly soaking the crystal in a cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol or ethylene glycol).

  • Data Collection: X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the protein-ligand complex. The structure is then built into this map and refined to yield a final, high-resolution atomic model.

cluster_workflow Crystal Structure Determination Workflow p1 Protein Expression & Purification c1 Complex Formation p1->c1 l1 Ligand Synthesis & Preparation l1->c1 co_cryst Co-crystallization c1->co_cryst Method 1 soak Soaking c1->soak Method 2 c2 High-Throughput Crystallization Screening co_cryst->c2 soak->c2 c3 Crystal Optimization c2->c3 c4 X-ray Data Collection (Synchrotron) c3->c4 c5 Structure Solution & Refinement c4->c5 result 3D Crystal Structure c5->result

Caption: Experimental workflow for protein-ligand crystallography.

Conclusion

While direct crystallographic data for (6-Chlorobenzo[d]oxazol-2-yl)guanidine complexes remain elusive, a wealth of information from structurally related compounds provides a strong foundation for future research. The analysis presented in this guide strongly suggests that the guanidinium group will play a dominant role in molecular recognition, likely targeting proteins with acidic active site residues. By combining this comparative analysis with the detailed, actionable experimental protocols provided, researchers are well-equipped to pursue the synthesis, crystallization, and ultimate structure determination of these promising therapeutic candidates. The elucidation of these structures will be a significant step forward in harnessing the full potential of the benzoxazole-guanidine scaffold for rational drug design.

References

  • Negi, I., et al. (2022). Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation. Physical Chemistry Chemical Physics, 25(1). [Link]

  • Creative Biostructure. (2025). From Solution to Crystal: Mastering Protein Crystallization. [Link]

  • Moodle@Units. (n.d.). Protein crystallization. [Link]

  • Prajapat, P., et al. (2015). Synthesis of Biological Significant New 1-(1,3-benzoxazol- 2-yl)guanidine Derivatives. Journal of Chemistry and Chemical Sciences, 5(12), 670-681. [Link]

  • Negi, I., et al. (2022). Guanidinium-amino acid hydrogen-bonding interactions in protein crystal structures. Physical Chemistry Chemical Physics. [Link]

  • Darcy, S., et al. (2014). Crystallization of protein–ligand complexes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 11), 1423–1431. [Link]

  • Rosales-Hernández, M. C., et al. (2023). Synthetic Procedures to Access 2-Guanidinobenzazoles of Biological Interest. Current Organic Synthesis, 20(5), 504-522. [Link]

  • Loch, C., et al. (2023). Preparing for successful protein crystallization experiments. Acta Crystallographica Section D: Structural Biology, 79(Pt 12), 1025-1036. [Link]

  • ResearchGate. (2022). (PDF) Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: Implications for guanidinium-induced protein denaturation. [Link]

  • Khan, S. A., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15(xx), xxxx-xxxx. [Link]

  • Reddy, A. R., & Reddy, C. N. (2019). Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design. The Journal of Physical Chemistry B, 123(44), 9302–9311. [Link]

  • Wernimont, A. K., & Edwards, A. M. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(Pt 2), 81-93. [Link]

  • Khan, S. A., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. RSC Advances. [Link]

  • Hauel, N., et al. (1999). Guanidine derivatives as combined thromboxane A2 receptor antagonists and synthase inhibitors. Journal of Medicinal Chemistry, 42(7), 1158-1171. [Link]

  • Rosales-Hernández, M. C., et al. (2023). 2-Guanidinobenzazoles as Building Blocks to Afford Biologically Active Derivatives. Chemistry, 5(2), 856-877. [Link]

  • Papanastasiou, I., et al. (2022). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Medicinal Chemistry Letters, 13(3), 450-457. [Link]

  • Journal of Drug Delivery and Therapeutics. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • Reiss, K. W., et al. (2017). Structural basis for ligand binding to the guanidine-I riboswitch. Structure, 25(2), 353-360. [Link]

  • Asif, M. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 91. [Link]

Sources

Validation

structure-activity relationship (SAR) of 6-chloro vs 6-nitro benzoxazoles

This guide provides a technical comparison of 6-chloro and 6-nitro benzoxazoles, focusing on their structure-activity relationships (SAR), synthetic pathways, and biological profiles. Executive Summary In the optimizatio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 6-chloro and 6-nitro benzoxazoles, focusing on their structure-activity relationships (SAR), synthetic pathways, and biological profiles.

Executive Summary

In the optimization of benzoxazole-based pharmacophores, the C-6 position serves as a critical "tuning knob" for modulating electronic distribution and lipophilicity.

  • 6-Nitro (-NO₂): Acts as a strong electron-withdrawing group (EWG), significantly increasing the electrophilicity of the C-2 position and often enhancing in vitro potency (antimicrobial/anticancer). However, it introduces metabolic liabilities (nitroreduction) and potential mutagenicity.

  • 6-Chloro (-Cl): Functions as a lipophilic bioisostere with milder electronic deactivation. It typically offers superior membrane permeability (LogP) and metabolic stability, making it a preferred scaffold for in vivo lead optimization despite occasionally lower intrinsic potency.

Physicochemical & Electronic Profiling

The choice between a chloro and nitro substituent at the 6-position fundamentally alters the electronic landscape of the benzoxazole core.

Electronic Effects (Hammett & Resonance)

The benzoxazole ring system is numbered such that the Oxygen is position 1 and Nitrogen is position 3. The 6-position is located on the benzene ring, para to the Nitrogen atom (N-3) and meta to the Oxygen atom (O-1) .

  • 6-Nitro (Strong EWG):

    • Mechanism: Exerts strong induction (-I) and resonance (-R) withdrawal.

    • Impact: It pulls electron density away from the N-3 atom and the C-2 position. This increases the acidity of the C-2 proton (if unsubstituted) or increases the electrophilicity of the C-2 carbon, enhancing reactivity toward nucleophiles (e.g., Cys residues in enzymes).

    • pKa Modulation: Significantly lowers the pKa of the conjugate acid, reducing the basicity of the N-3 nitrogen.

  • 6-Chloro (Weak EWG / Lipophilic):

    • Mechanism: Exerts electron withdrawal via induction (-I) but has a weak electron-donating resonance effect (+R).[1] The inductive effect dominates.

    • Impact: Modulates electron density without drastically deactivating the ring. It provides a "halogen bond" capability and increases the overall lipophilicity of the molecule.

Physicochemical Comparison Table
Feature6-Chloro Benzoxazole 6-Nitro Benzoxazole Implication for Drug Design
Electronic Nature Weakly Deactivating (

)
Strongly Deactivating (

)
Nitro analogs are more susceptible to nucleophilic attack at C-2.
Lipophilicity (LogP) High (Increases LogP by ~0.7)Low/Moderate (Decreases LogP vs Cl)Chloro improves membrane permeability (CNS/Cell wall penetration).
H-Bonding Weak Acceptor (Halogen bond)Strong Acceptor (NO₂ oxygen)Nitro can lock specific binding modes but increases polarity.
Metabolic Liability Low (Stable to oxidation)High (Nitroreduction to amine)Nitro group is a "structural alert" for toxicity.
Biological Performance Comparison
Case Study A: Antimicrobial Activity (DNA Gyrase/Topoisomerase IV)

In antimicrobial research (e.g., targeting S. aureus or E. coli), the benzoxazole core often acts as a bioisostere for the adenine ring of ATP.

  • 6-Nitro Performance: frequently exhibits lower MIC values (higher potency). The strong electron withdrawal enhances the binding affinity of substituents at the C-2 position (often aryl or amine groups) by polarizing the molecule. However, this potency often correlates with cytotoxicity.

  • 6-Chloro Performance: Often shows comparable or slightly lower potency but with a significantly better safety profile. The chlorine atom fills hydrophobic pockets in the target enzyme (e.g., the ATPase domain of GyrB) more effectively than the polar nitro group.

Case Study B: Anticancer Activity (Kinase Inhibition)

In the design of VEGFR or EGFR inhibitors:

  • 6-Nitro: Can serve as a "warhead" precursor. It is often reduced in situ to an amine (6-NH₂) to form hydrogen bonds with the hinge region of kinases.

  • 6-Chloro: Used to optimize the pharmacokinetic (PK) profile. The 6-Cl substituent prevents rapid metabolic clearance while maintaining the steric bulk necessary to occupy the hydrophobic back-pocket of the kinase ATP-binding site.

Synthetic Accessibility & Protocols

A critical distinction in SAR studies is the starting material required to access the 6-position specifically.

  • Rule of Thumb: To obtain 6-substituted benzoxazoles , one must start with 2-amino-5-substituted phenols .

    • The substituent at position 5 of the phenol ends up para to the nitrogen in the final benzoxazole (Position 6).

    • Contrast: Starting with 2-amino-4-substituted phenols yields 5-substituted benzoxazoles.

Visualizing the Synthetic Pathway

Synthesis_Pathway Start Start: 2-Amino-5-X-Phenol (X = Cl or NO2) Inter Intermediate: Schiff Base / Amide Start->Inter Condensation Reagent Reagent: R-COOH / Aldehyde (Catalyst: PPA or Na2S2O5) Reagent->Inter Cyclization Cyclization: Dehydration (-H2O) Inter->Cyclization Heat/Acid Product Final Product: 6-X-2-R-Benzoxazole Cyclization->Product Ring Closure

Caption: General synthesis of 6-substituted benzoxazoles via condensation of 2-amino-5-substituted phenols.

Protocol: Synthesis of 6-Chloro-2-substituted Benzoxazole

Based on condensation methodology (Ref 1, 2).

  • Reagents: 2-amino-5-chlorophenol (1.0 equiv), Aromatic Aldehyde (1.0 equiv), Sodium Metabisulfite (Na₂S₂O₅, 1.2 equiv).

  • Solvent: DMF or Ethanol/Water.

  • Procedure:

    • Dissolve 2-amino-5-chlorophenol and the aldehyde in the solvent.

    • Add Na₂S₂O₅ (oxidant/cyclizing agent).

    • Reflux at 80–100°C for 4–6 hours. Monitor via TLC.

    • Workup: Pour reaction mixture into crushed ice. The precipitate is the crude 6-chlorobenzoxazole.

    • Purification: Recrystallization from ethanol.

ADMET & Toxicity Profile

This is the deciding factor for moving from "Hit" to "Lead."

  • Metabolic Stability:

    • 6-Nitro: High risk. The nitro group is susceptible to nitroreductases (bacterial and hepatic), converting -NO₂ to -NH₂. This drastic change in polarity and H-bonding capability can kill activity in vivo or generate toxic hydroxylamine intermediates (Ames positive).

    • 6-Chloro: High stability. The Aryl-Cl bond is generally robust against oxidative metabolism (CYP450). It blocks metabolic "soft spots" on the benzene ring, extending half-life (

      
      ).
      
  • Toxicity:

    • Nitroaromatics are often flagged as genotoxic structural alerts.

    • Chloroaromatics are standard in FDA-approved drugs (e.g., Tafamidis contains a benzoxazole, though substitution varies).

SAR Decision Logic

SAR_Decision Start Lead Optimization: Benzoxazole Scaffold Q1 Requirement: High Potency in vitro? Start->Q1 Nitro Select 6-Nitro Q1->Nitro Yes (Early Stage) Chloro Select 6-Chloro Q1->Chloro No (In vivo Opt) Nitro_Pros Pros: Strong Electronic Activation High Binding Affinity Nitro->Nitro_Pros Nitro_Cons Cons: Metabolic Instability Mutagenicity Risk Nitro->Nitro_Cons Chloro_Pros Pros: High Lipophilicity (CNS+) Metabolic Stability Chloro->Chloro_Pros Chloro_Cons Cons: Weaker Electronic Effect Lower Solubility Chloro->Chloro_Cons

Caption: Decision matrix for selecting between 6-chloro and 6-nitro substituents during lead optimization.

References
  • BenchChem. (2025).[2] Synthesis of 6-Chloro-2-benzoxazolethiol: Protocols and Reaction Mechanism.Link

  • RSC Publishing. (2022). Design, synthesis, and bio-evaluation of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. (Note: Analogous synthetic routes for benzoxazoles). Link

  • PubMed Central. (2021). Interpretation of in Vitro Metabolic Stability Studies: Nitro vs. Stable Isosteres.Link

  • Semantic Scholar. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles from 2-Aminophenols.Link

  • Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities (Numbering and Reactivity).Link

Sources

Safety & Regulatory Compliance

Safety

(6-Chlorobenzo[d]oxazol-2-yl)guanidine: Proper Disposal Procedures

Introduction: The Dual-Hazard Challenge (6-Chlorobenzo[d]oxazol-2-yl)guanidine is a pharmacologically active small molecule often utilized in receptor modulation studies (e.g., alpha-adrenergic or imidazoline receptor pa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual-Hazard Challenge

(6-Chlorobenzo[d]oxazol-2-yl)guanidine is a pharmacologically active small molecule often utilized in receptor modulation studies (e.g., alpha-adrenergic or imidazoline receptor pathways). Its disposal presents a specific "dual-hazard" challenge that many standard laboratory protocols overlook:

  • The Guanidine Moiety: A strong organic base (pKa ~12–13) capable of violent exothermic reactions with acids and potentially forming energetic salts with strong oxidizers.

  • The Chlorobenzoxazole Core: A halogenated aromatic heterocycle that requires high-temperature incineration to prevent the formation of persistent organic pollutants (POPs) or dioxin precursors during thermal destruction.

Core Directive: Do not dispose of this compound down the drain or in general organic waste streams. It requires segregation as Halogenated Basic Organic Waste .

Chemical Hazard Profile & Logistics

Before initiating disposal, verify the physicochemical state of your waste. This compound is typically a solid powder but may exist in mother liquors (methanol/DMSO) following synthesis or screening.

ParameterSpecificationOperational Implication
Chemical Structure Chlorinated Benzoxazole + GuanidineMust be incinerated; incompatible with bleach.
Acidity/Basicity Strongly Basic (Guanidine)Do not mix with acidic waste streams (H₂SO₄, HCl) without neutralization.
Halogen Content Chlorine (Cl)Segregate into Halogenated waste containers (Red/Yellow cans).
Aquatic Toxicity High (Predicted)Zero-discharge policy; all rinsate must be collected.
Incompatibility Nitric Acid, Hypochlorites (Bleach)Risk of forming unstable chloramines or explosive nitrate salts.

Pre-Disposal Stabilization & Segregation

The most common accident involving guanidine derivatives occurs during the consolidation of waste streams. Follow this decision logic to segregate safely.

Diagram 1: Waste Segregation Decision Matrix

Caption: Logical workflow for segregating (6-Chlorobenzo[d]oxazol-2-yl)guanidine based on physical state and solvent composition.

SegregationLogic Start Waste Generation: (6-Chlorobenzo[d]oxazol-2-yl)guanidine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidAction Double Bag (Polyethylene) Label: 'Toxic Solid - Halogenated' Solid->SolidAction pHCheck Check pH Liquid->pHCheck Basic pH > 9 (Basic) pHCheck->Basic High Risk Neutral pH 6-8 (Neutral) pHCheck->Neutral IncompatCheck Contains Oxidizers? (Nitrates/Peroxides) Basic->IncompatCheck BinLiquid Container: Halogenated Solvents Label: 'Basic Organic Liquid' Neutral->BinLiquid Quench CRITICAL: Quench Oxidizer Reduce with Sodium Thiosulfate IncompatCheck->Quench Yes IncompatCheck->BinLiquid No Quench->BinLiquid

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stocks, weighing scraps, or lyophilized powders.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a powder respirator (N95) if outside a fume hood.

  • Primary Containment: Transfer the solid into a clear polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: (6-Chlorobenzo[d]oxazol-2-yl)guanidine.

    • Hazard Checkboxes: Toxic, Irritant.[1][2][3]

    • Constituents: 100% Solid.

  • Secondary Containment: Place the sealed primary container into the lab’s Solid Halogenated Waste drum.

  • Destruction: This stream must be routed for High-Temperature Incineration (typically >1100°C) to ensure destruction of the chlorobenzene ring.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Effluent)

Use this for solutions in DMSO, Methanol, or Water.

  • pH Verification: Dip a pH strip into the waste container.

    • If pH > 10: The guanidine is free-based. Do NOT pour into a waste container that contains acidic waste (like TFA or HCl from peptide synthesis) without caution. The heat of neutralization can overpressurize the drum.

  • Neutralization (Optional but Recommended): If you have a dedicated "General Halogenated Waste" drum (which is often acidic), slowly adjust the pH of your guanidine solution to ~7–8 using dilute HCl before adding it to the main drum.

  • Solvent Compatibility: Ensure the solvent (e.g., DMSO) is compatible with the waste drum's liner.

  • Transfer: Pour into the Halogenated Solvent Waste carboy.

    • Why Halogenated? Even if dissolved in non-halogenated methanol, the solute contains Chlorine. Regulatory bodies (EPA/RCRA) requires the entire mixture be treated as halogenated if the halogenated solute concentration exceeds threshold limits (typically 1-2%).

Emergency Procedures: Spills

Scenario: A 5g bottle of powder drops and shatters on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[4] The dust is a respiratory irritant.

  • PPE Up: Wear an N95 mask or half-face respirator, goggles, and double nitrile gloves.

  • Dry Clean-Up: Do not wet the powder initially (this spreads the contamination).

    • Cover the spill with a dry absorbent (Verrmiculite or dedicated spill pads).

    • Gently sweep into a dust pan to minimize aerosolization.

  • Wet Decontamination:

    • Once the bulk powder is removed, wipe the surface with a mild acidic detergent (e.g., 5% Citric Acid solution).

    • Scientific Rationale: The acid protonates the guanidine (forming the guanidinium salt), which increases water solubility and reduces volatility/dusting, making it easier to wipe up.

  • Disposal: Place all spill debris, gloves, and wipes into a hazardous waste bag labeled "Debris contaminated with Chlorobenzoxazole-Guanidine."

The "Cradle-to-Grave" Lifecycle

Understanding the downstream path ensures you label correctly.

Diagram 2: Disposal Lifecycle

Caption: The operational path of the chemical from the bench to final destruction.

Lifecycle Bench Lab Bench (Generation) Segregation Segregation (Halogenated vs Non-Hal) Bench->Segregation User Action Collection Satellite Accumulation Area (SAA) Segregation->Collection Labeling EHS EHS / Waste Contractor Pickup Collection->EHS Manifesting Incinerator Rotary Kiln Incineration (>1100°C) EHS->Incinerator Transport Scrubber Gas Scrubbing (HCl Removal) Incinerator->Scrubber Exhaust Treatment

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 2733526 (Guanidine derivatives). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (6-Chlorobenzo[d]oxazol-2-yl)guanidine

Comprehensive Safety and Operational Protocol for Handling (6-Chlorobenzo[d]oxazol-2-yl)guanidine As research into novel therapeutics accelerates, compounds like (6-chlorobenzo[d]oxazol-2-yl)guanidine (CAS: 98554-01-9) a...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Protocol for Handling (6-Chlorobenzo[d]oxazol-2-yl)guanidine

As research into novel therapeutics accelerates, compounds like (6-chlorobenzo[d]oxazol-2-yl)guanidine (CAS: 98554-01-9) are increasingly utilized as critical building blocks. Notably, this compound serves as a key intermediate in the structure-based optimization of small molecule inhibitors targeting human galactokinase (GALK1), an enzyme implicated in classic galactosemia [1].

Because it is an experimental compound, its complete toxicological and pharmacokinetic profile remains uncharacterized. Therefore, handling it requires a proactive, causality-based safety strategy. This guide provides drug development professionals with a self-validating operational framework for the safe handling, dissolution, and disposal of this compound.

Hazard Profiling & PPE Causality

To design an effective Personal Protective Equipment (PPE) matrix, we must analyze the compound's structural components to predict potential hazards:

  • Guanidine Moiety: Guanidines are strong organic bases. In powder form or concentrated solution, they can act as severe mucosal and ocular irritants.

  • Chlorobenzoxazole Core: The addition of the halogenated aromatic ring increases the molecule's lipophilicity. Highly lipophilic molecules have a higher propensity to cross the stratum corneum (skin barrier) if dermal exposure occurs.

  • Solvent Interactions: In biological assays, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) [1]. DMSO is a potent penetration enhancer that will rapidly transport dissolved solutes through standard laboratory gloves and human skin.

Required PPE Matrix
Protection ZoneRequired EquipmentMechanistic Rationale (Causality)
Hands Double-layered Nitrile Gloves (min 8 mil outer)Critical: If dissolved in DMSO, the outer glove provides a sacrificial layer. If contaminated, it can be stripped before the solvent permeates the inner glove.
Eyes/Face ANSI Z87.1 Safety GogglesPrevents ocular exposure to basic guanidine dust particulates during weighing.
Body Flame-resistant (FR) Lab Coat, fully buttonedPrevents particulate accumulation on street clothes; FR material mitigates secondary fire risks from organic solvents.
Respiratory Chemical Fume Hood (Face velocity >100 fpm)Primary engineering control to prevent inhalation of aerosolized powders.

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system. Each phase contains a verification step to ensure containment integrity before proceeding.

Phase 1: Pre-Operation Validation

  • Verify Containment: Check the fume hood monitor. Validate that the face velocity is between 100–120 feet per minute (fpm). Validation: Do not proceed if the alarm is active or flow is unverified.

  • Don PPE: Apply inner nitrile gloves, lab coat, safety goggles, and outer nitrile gloves.

Phase 2: Weighing and Transfer

  • Static Mitigation: (6-Chlorobenzo[d]oxazol-2-yl)guanidine is a fine powder. Use an anti-static gun (zerostat) on the weigh boat to neutralize static charges, preventing the powder from aerosolizing or clinging to the spatula.

  • Enclosed Weighing: Place the analytical balance inside the fume hood or a dedicated ventilated powder-weighing enclosure.

  • Transfer: Carefully transfer the required mass using a micro-spatula. Cap the primary source vial immediately after use. Validation: Ensure the balance returns to absolute zero after the weigh boat is removed, confirming no powder was spilled on the pan.

Phase 3: Dissolution (DMSO Protocol)

  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the weigh boat or transfer the powder to a pre-tared glass vial before adding the solvent.

  • Sealing: Cap the vial with a PTFE-lined septum cap.

  • Agitation: Vortex the sealed vial until visual clarity is achieved. Do not sonicate unsealed vials, as this generates respirable micro-aerosols of the compound-solvent mixture.

Workflow Visualization

HandlingWorkflow A Pre-Task: PPE Verification (Double Nitrile, Goggles, Coat) B Containment (Certified Fume Hood >100 fpm) A->B C Weighing Protocol (Anti-static tools, enclosed balance) B->C D Reagent Dissolution (e.g., DMSO for Assays) C->D E Spill Event? D->E F Decontamination (Damp wipe, 10% Bleach) E->F Yes G Waste Segregation (Halogenated Organic Stream) E->G No F->G

Operational logic for the handling, dissolution, and disposal of halogenated experimental compounds.

Spill Response and Disposal Plan

Because the molecule contains a chlorine atom on the benzoxazole ring, it fundamentally alters the disposal logistics compared to standard organic waste.

Solid Spill Protocol (Powder):

  • Do not sweep or brush the powder, which will aerosolize the active pharmaceutical ingredient (API).

  • Dampen a disposable laboratory wipe with water or a mild surfactant.

  • Gently place the damp wipe over the powder to trap it.

  • Wipe inward toward the center of the spill. Place the contaminated wipe into a solid hazardous waste bag.

Liquid Spill Protocol (DMSO Solution):

  • Apply a chemical absorbent pad or inert absorbent powder (e.g., vermiculite) directly over the spill.

  • Allow 3-5 minutes for complete absorption.

  • Collect the saturated absorbent using non-sparking tools.

Halogenated Waste Segregation:

  • Causality: The combustion of chlorinated compounds during standard waste incineration can generate highly toxic dioxins and furans if not burned at specific, ultra-high temperatures.

  • Action: ALL waste associated with (6-chlorobenzo[d]oxazol-2-yl)guanidine—including the first solvent rinse of the glassware, contaminated gloves, and empty source vials—must be strictly segregated into designated Halogenated Organic Waste containers. Never mix this with standard non-halogenated solvent waste (like pure ethanol or acetone streams).

References

  • Title: Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors Source: National Institutes of Health (PMC) URL: [Link]

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